molecular formula C9H6BrNO2 B1271070 3-bromo-1H-indole-2-carboxylic acid CAS No. 28737-33-9

3-bromo-1H-indole-2-carboxylic acid

Cat. No.: B1271070
CAS No.: 28737-33-9
M. Wt: 240.05 g/mol
InChI Key: KOTZNHLNBDTYMS-UHFFFAOYSA-N
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Description

3-bromo-1H-indole-2-carboxylic acid is a useful research compound. Its molecular formula is C9H6BrNO2 and its molecular weight is 240.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-1H-indole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO2/c10-7-5-3-1-2-4-6(5)11-8(7)9(12)13/h1-4,11H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOTZNHLNBDTYMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30368105
Record name 3-bromo-1H-indole-2-carboxylic acid
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Molecular Weight

240.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28737-33-9
Record name 3-bromo-1H-indole-2-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-bromo-1H-indole-2-carboxylic acid
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Foundational & Exploratory

Synthesis of 3-bromo-1H-indole-2-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for 3-bromo-1H-indole-2-carboxylic acid, a key intermediate in the development of various therapeutic agents. The document details methodologies for its synthesis, including direct bromination and synthesis via ester intermediates, supported by experimental protocols and quantitative data.

Core Synthesis Pathways

Two principal routes for the synthesis of this compound are the direct bromination of 1H-indole-2-carboxylic acid and a multi-step approach involving the bromination of an indole-2-carboxylate ester followed by hydrolysis.

Pathway 1: Direct Bromination of 1H-indole-2-carboxylic acid

This method involves the direct electrophilic aromatic substitution of 1H-indole-2-carboxylic acid. The indole ring is highly activated towards electrophilic attack, with the C3 position being the most nucleophilic. Common brominating agents for this transformation include N-bromosuccinimide (NBS) and elemental bromine (Br₂). The reaction is typically carried out in a suitable organic solvent.

Experimental Protocol: Direct Bromination with N-Bromosuccinimide (NBS)

A robust method for the synthesis of this compound involves the use of N-bromosuccinimide as the brominating agent.

  • Materials:

    • 1H-indole-2-carboxylic acid

    • N-Bromosuccinimide (NBS)

    • Acetonitrile (CH₃CN)

    • Dichloromethane (CH₂Cl₂)

    • Saturated aqueous sodium bicarbonate solution (NaHCO₃)

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Silica gel for column chromatography

    • Ethyl acetate and hexanes for elution

  • Procedure:

    • Dissolve 1H-indole-2-carboxylic acid in acetonitrile in a round-bottom flask and cool the solution to 0 °C in an ice bath.

    • Add N-bromosuccinimide portion-wise to the stirred solution over a period of 10-15 minutes.

    • Stir the reaction mixture at 0 °C for one hour, then allow it to warm to room temperature and continue stirring for an additional 2-3 hours.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, remove the solvent under reduced pressure.

    • Redissolve the residue in dichloromethane and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

    • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford this compound.

Quantitative Data for Direct Bromination

Brominating AgentSolventTemperatureReaction TimeYield (%)
NBSAcetonitrile0 °C to RT3-4 hoursHigh
Br₂Acetic AcidRoom Temp.VariableModerate to High

Note: Yields are dependent on specific reaction conditions and purification methods.

Pathway 2: Synthesis via Ester Intermediates

This two-step pathway offers advantages in terms of solubility and purification of the intermediates. It involves the bromination of an ester of 1H-indole-2-carboxylic acid, typically the ethyl or methyl ester, followed by hydrolysis of the resulting 3-bromo ester.

Experimental Protocol: Synthesis and Hydrolysis of Ethyl 3-bromo-1H-indole-2-carboxylate

  • Step 1: Bromination of Ethyl 1H-indole-2-carboxylate

    • Materials:

      • Ethyl 1H-indole-2-carboxylate

      • N-Bromosuccinimide (NBS)

      • Carbon tetrachloride (CCl₄)

      • Benzoyl peroxide (initiator)

    • Procedure:

      • In a round-bottom flask, dissolve ethyl 1H-indole-2-carboxylate in carbon tetrachloride.

      • Add N-bromosuccinimide and a catalytic amount of benzoyl peroxide.

      • Reflux the mixture while monitoring the reaction by TLC.

      • After completion, cool the reaction mixture and filter to remove succinimide.

      • Wash the filtrate with aqueous sodium thiosulfate and water, then dry over anhydrous sodium sulfate.

      • Remove the solvent under reduced pressure to obtain crude ethyl 3-bromo-1H-indole-2-carboxylate, which can be purified by recrystallization or column chromatography.

  • Step 2: Hydrolysis of Ethyl 3-bromo-1H-indole-2-carboxylate

    • Materials:

      • Ethyl 3-bromo-1H-indole-2-carboxylate

      • Ethanol

      • Aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH) solution

      • Hydrochloric acid (HCl)

    • Procedure:

      • Dissolve ethyl 3-bromo-1H-indole-2-carboxylate in ethanol.

      • Add an aqueous solution of sodium hydroxide or potassium hydroxide.

      • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

      • Cool the reaction mixture and remove the ethanol under reduced pressure.

      • Dilute the residue with water and acidify with hydrochloric acid to precipitate the product.

      • Filter the solid, wash with water, and dry to obtain this compound.

Quantitative Data for Synthesis via Ester Intermediates

StepReactantsReagentsSolventYield (%)
BrominationEthyl 1H-indole-2-carboxylateNBS, Benzoyl PeroxideCCl₄Good to Excellent
HydrolysisEthyl 3-bromo-1H-indole-2-carboxylateNaOH or KOHEthanol/WaterHigh

Alternative Synthesis Pathways

While direct bromination and the ester intermediate route are the most common, other classical indole syntheses can be adapted to produce this compound.

Fischer Indole Synthesis

The Fischer indole synthesis involves the reaction of a substituted phenylhydrazine with an aldehyde or ketone under acidic conditions.[1][2] To synthesize the target molecule, one could start with a bromo-substituted phenylhydrazine and react it with pyruvic acid or a pyruvate ester. Alternatively, the resulting indole-2-carboxylic acid from a standard Fischer synthesis can be subsequently brominated.

Reissert Indole Synthesis

The Reissert indole synthesis utilizes the condensation of an o-nitrotoluene with diethyl oxalate, followed by reductive cyclization to form the indole-2-carboxylic acid.[3][4] To obtain the 3-bromo derivative, a brominated o-nitrotoluene could be used as the starting material, or the final indole product could be subjected to bromination.

Visualizing the Synthesis Pathways

The following diagrams illustrate the logical flow of the described synthetic routes.

Synthesis_Pathways Indole_Acid 1H-Indole-2-carboxylic acid Target_Acid This compound Indole_Acid->Target_Acid Direct Bromination NBS NBS or Br₂ Indole_Ester Ethyl 1H-indole-2-carboxylate Brominated_Ester Ethyl 3-bromo-1H-indole-2-carboxylate Indole_Ester->Brominated_Ester Bromination (NBS) Brominated_Ester->Target_Acid Hydrolysis Hydrolysis Hydrolysis Fischer_Reissert_Pathways Phenylhydrazine Substituted Phenylhydrazine Fischer_Synthesis Fischer Indole Synthesis Pyruvic_Acid Pyruvic Acid / Ester Indole_Acid_Fischer Substituted Indole-2-carboxylic acid Fischer_Synthesis->Indole_Acid_Fischer Target_Acid_F This compound Indole_Acid_Fischer->Target_Acid_F Bromination Bromination_F Bromination o_Nitrotoluene Substituted o-Nitrotoluene Reissert_Synthesis Reissert Synthesis Diethyl_Oxalate Diethyl Oxalate Indole_Acid_Reissert Substituted Indole-2-carboxylic acid Reissert_Synthesis->Indole_Acid_Reissert Target_Acid_R This compound Indole_Acid_Reissert->Target_Acid_R Bromination Bromination_R Bromination

References

An In-depth Technical Guide on the Physicochemical Properties of 3-bromo-1H-indole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-bromo-1H-indole-2-carboxylic acid is a halogenated derivative of the indole-2-carboxylic acid scaffold, a prominent heterocyclic motif in medicinal chemistry. The strategic introduction of a bromine atom at the 3-position significantly influences the molecule's physicochemical properties, such as lipophilicity and electronic distribution, making it a valuable building block for the synthesis of diverse compound libraries for biological screening.[1] This guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and an exploration of its potential biological relevance as a modulator of the cysteinyl leukotriene receptor 1 signaling pathway.

Physicochemical Properties

The physicochemical characteristics of this compound are crucial for predicting its behavior in biological systems, including absorption, distribution, metabolism, and excretion (ADME) properties. A summary of its key quantitative data is presented below.

Data Presentation
PropertyValueSource
Molecular Formula C₉H₆BrNO₂PubChem[2]
Molecular Weight 240.05 g/mol PubChem[2]
Melting Point 185-188 °CChemicalBook
Boiling Point (Predicted) 452.1 ± 30.0 °CChemicalBook
Density (Predicted) 1.838 ± 0.06 g/cm³ChemicalBook
pKa (Predicted) 3.09 ± 0.30ChemicalBook
logP (XLogP3-AA) 2.6PubChem[2]

Experimental Protocols

The following sections detail generalized experimental methodologies for the determination of the key physicochemical properties of this compound.

Melting Point Determination

The melting point is a fundamental physical property used to identify a compound and assess its purity.

Methodology: Capillary Method

  • Sample Preparation: A small amount of finely powdered, dry this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 1-2 mm.[3]

  • Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a heating bath (e.g., a Thiele tube with mineral oil or a modern melting point apparatus with a heated metal block).[3]

  • Heating: The heating bath is heated slowly and steadily, with constant stirring for uniform temperature distribution. The heating rate should be reduced to approximately 1-2 °C per minute as the temperature approaches the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire solid mass turns into a clear liquid (the end of melting) are recorded. This range represents the melting point of the sample.[4] A sharp melting point range (0.5-1 °C) is indicative of a pure compound.

pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For this compound, the pKa of the carboxylic acid group is a critical parameter influencing its ionization state at physiological pH.

Methodology: Potentiometric Titration

  • Solution Preparation: A precisely weighed sample of this compound is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like ethanol or methanol to ensure solubility.

  • Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer. A standardized solution of a strong base (e.g., 0.1 M NaOH) is used as the titrant.[5]

  • Titration Procedure: The base is added in small, precise increments to the acidic solution. After each addition, the solution is stirred to ensure homogeneity, and the pH is recorded once the reading stabilizes.[5]

  • Data Analysis: A titration curve is generated by plotting the pH of the solution against the volume of titrant added. The equivalence point, where the acid has been completely neutralized by the base, is identified as the point of steepest inflection on the curve. The pKa is determined from the pH at the half-equivalence point, where half of the acid has been neutralized.[6][7]

Solubility Determination

Solubility is a key parameter that affects the bioavailability and formulation of a drug candidate.

Methodology: Shake-Flask Method

  • Sample Preparation: An excess amount of solid this compound is added to a series of vials containing different solvents of interest (e.g., water, phosphate-buffered saline (PBS) at pH 7.4, ethanol, and dimethyl sulfoxide (DMSO)).

  • Equilibration: The vials are sealed and agitated (e.g., on a shaker) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the undissolved solid and the solution.

  • Sample Analysis: After equilibration, the samples are filtered or centrifuged to remove the undissolved solid. The concentration of the dissolved compound in the supernatant is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Solubility Calculation: The determined concentration represents the saturation solubility of the compound in that particular solvent at the specified temperature.

For a carboxylic acid like this compound, solubility is expected to be higher in basic solutions (e.g., 5% NaOH) due to the formation of the more soluble carboxylate salt.[8]

logP Determination

The partition coefficient (logP) is a measure of a compound's lipophilicity and is a critical determinant of its ability to cross cell membranes.

Methodology: Shake-Flask Method

  • System Preparation: A two-phase system of n-octanol and water (or a buffer of a specific pH, typically 7.4, for logD determination) is prepared. The two solvents are pre-saturated with each other by vigorous mixing followed by separation.[9]

  • Partitioning: A known amount of this compound is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a separatory funnel or vial.

  • Equilibration: The mixture is shaken vigorously for a set period to allow the compound to partition between the two phases until equilibrium is reached.[9]

  • Phase Separation and Analysis: The two phases are then carefully separated. The concentration of the compound in each phase is determined using an appropriate analytical method, such as HPLC-UV or LC-MS.

  • logP Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of this ratio.[10]

Biological Relevance and Signaling Pathway

Derivatives of 3-substituted 1H-indole-2-carboxylic acid have been identified as selective antagonists of the cysteinyl leukotriene receptor 1 (CysLT1).[11] CysLT1 is a G protein-coupled receptor (GPCR) that plays a crucial role in the pathophysiology of inflammatory diseases such as asthma and allergic rhinitis.[12][13] Antagonism of this receptor can block the pro-inflammatory effects of cysteinyl leukotrienes.[12]

CysLT1 Signaling Pathway

The binding of cysteinyl leukotrienes (like LTD₄) to the CysLT1 receptor, which is coupled to a Gq protein, initiates a signaling cascade.[14] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). These downstream events ultimately lead to cellular responses such as smooth muscle contraction, increased vascular permeability, and inflammatory cell recruitment.[12][14] this compound derivatives, acting as antagonists, would competitively bind to the CysLT1 receptor and inhibit this signaling cascade.

CysLT1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol CysLTs Cysteinyl Leukotrienes (LTD₄) Receptor CysLT1 Receptor CysLTs->Receptor Binds Gq Gq Protein Receptor->Gq Activates Antagonist 3-bromo-1H-indole- 2-carboxylic acid (Antagonist) Antagonist->Receptor Blocks PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Responses (e.g., Inflammation, Bronchoconstriction) Ca_release->Cellular_Response PKC->Cellular_Response

Caption: CysLT1 receptor signaling pathway and its inhibition.

Experimental Workflow for Antagonist Activity Screening

A general workflow to screen for the antagonist activity of this compound derivatives on the CysLT1 receptor would involve cell-based assays that measure the downstream effects of receptor activation.

Antagonist_Screening_Workflow start Start cell_culture Culture CysLT1-expressing cells (e.g., HEK293) start->cell_culture compound_treatment Treat cells with 3-bromo-1H-indole-2-carboxylic acid derivative cell_culture->compound_treatment agonist_stimulation Stimulate cells with CysLT1 agonist (e.g., LTD₄) compound_treatment->agonist_stimulation ca_measurement Measure intracellular calcium mobilization agonist_stimulation->ca_measurement data_analysis Analyze data to determine IC₅₀ ca_measurement->data_analysis end End data_analysis->end

Caption: Workflow for CysLT1 antagonist activity screening.

Conclusion

This compound possesses a unique set of physicochemical properties that make it an attractive starting point for the development of novel therapeutic agents. Its potential to serve as a scaffold for CysLT1 receptor antagonists highlights its significance in drug discovery programs targeting inflammatory and allergic diseases. The experimental protocols and pathway visualizations provided in this guide offer a foundational resource for researchers working with this and related indole derivatives.

References

An In-depth Technical Guide to 3-bromo-1H-indole-2-carboxylic acid (CAS: 28737-33-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-bromo-1H-indole-2-carboxylic acid, a key building block in medicinal chemistry. This document outlines its physicochemical properties, detailed synthesis protocols, and its emerging role in the development of novel therapeutics, particularly as a scaffold for Cysteinyl Leukotriene 1 (CysLT1) receptor antagonists and HIV-1 integrase inhibitors.

Core Physicochemical and Spectroscopic Data

This compound is a halogenated indole derivative. The strategic placement of the bromine atom at the 3-position significantly influences its chemical reactivity and makes it a versatile intermediate for further functionalization.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 28737-33-9[1]
Molecular Formula C₉H₆BrNO₂[1]
Molecular Weight 240.05 g/mol [1]
Melting Point 185-188 °CVendor Data
Boiling Point 452.1 ± 30.0 °C (Predicted)Vendor Data
Density 1.838 ± 0.06 g/cm³ (Predicted)Vendor Data
pKa 3.09 ± 0.30 (Predicted)Vendor Data
InChIKey KOTZNHLNBDTYMS-UHFFFAOYSA-N[1]
SMILES C1=CC=C2C(=C1)C(=C(N2)C(=O)O)Br[1]

Table 2: Spectroscopic Data of this compound

SpectroscopyExpected Signals
¹H NMR Distinct signals are expected for the aromatic protons on the benzene ring portion of the indole, the proton on the indole nitrogen (N-H), and the acidic proton of the carboxylic acid (O-H).[2]
¹³C NMR Aromatic & Indole Carbons: 100 - 140 ppm; C-Br: ~105 ppm.[2]
Mass Spectrometry The molecular ion peak [M]⁺ would be observed at m/z 240. Due to the presence of bromine's two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, a characteristic M+2 peak of similar intensity will be present.[2]

Synthesis and Experimental Protocols

The primary route for the synthesis of this compound is the direct electrophilic bromination of indole-2-carboxylic acid. The electron-rich indole ring is susceptible to electrophilic attack, with the C3 position being the most nucleophilic.

Experimental Protocol: Synthesis of this compound

This protocol is based on the bromination of similar indole compounds and established chemical principles.

Materials:

  • Indole-2-carboxylic acid

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (anhydrous)

  • Dichloromethane

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate/Hexanes solvent system

Procedure:

  • In a round-bottom flask, dissolve indole-2-carboxylic acid in anhydrous acetonitrile.

  • Cool the solution to 0 °C in an ice bath with continuous stirring.

  • Add N-Bromosuccinimide (1.0 equivalent) portion-wise to the stirred solution over a period of 10-15 minutes.

  • Maintain the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and continue stirring for an additional 2-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Redissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution (2x) and then with brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Purify the crude product by column chromatography on silica gel using an ethyl acetate/hexanes gradient to yield this compound as a solid.

Characterization:

The purified product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Experimental Workflow: Synthesis of this compound

G cluster_start Starting Material cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis Indole-2-carboxylic_acid Indole-2-carboxylic acid Reaction_Vessel Dissolve in Acetonitrile Cool to 0°C Indole-2-carboxylic_acid->Reaction_Vessel NBS_Addition Add NBS (1.0 eq) Reaction_Vessel->NBS_Addition Stirring Stir at 0°C, then RT NBS_Addition->Stirring Solvent_Removal Remove Solvent Stirring->Solvent_Removal Extraction DCM Extraction & Washes Solvent_Removal->Extraction Drying Dry & Evaporate Extraction->Drying Chromatography Column Chromatography Drying->Chromatography Characterization NMR & MS Analysis Chromatography->Characterization

Caption: Synthetic workflow for this compound.

Biological Activity and Applications in Drug Discovery

This compound serves as a versatile scaffold in the design and synthesis of novel therapeutic agents. The bromine atom can be readily displaced or participate in cross-coupling reactions, enabling the creation of diverse chemical libraries for biological screening.

Cysteinyl Leukotriene 1 (CysLT1) Receptor Antagonism

Derivatives of this compound have been identified as a novel class of selective CysLT1 antagonists.[3] CysLT1 receptors are G-protein coupled receptors that mediate the pro-inflammatory effects of cysteinyl leukotrienes, which are implicated in asthma and allergic rhinitis. Antagonizing this receptor can lead to reduced bronchoconstriction and inflammation.

G cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling CysLT1_Receptor CysLT1 Receptor G_Protein Gq Protein CysLT1_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC IP3_DAG IP3 & DAG PLC->IP3_DAG Ca_Release Ca²⁺ Release IP3_DAG->Ca_Release Inflammation Inflammation Bronchoconstriction Ca_Release->Inflammation Leukotrienes Leukotrienes Leukotrienes->CysLT1_Receptor Activates Antagonist 3-bromo-1H-indole-2- carboxylic acid derivative Antagonist->CysLT1_Receptor Blocks G cluster_hiv HIV Replication Cycle Viral_DNA Viral DNA Integrase HIV-1 Integrase Viral_DNA->Integrase Host_DNA Host Cell DNA Integrase->Host_DNA Binds to Mg_ions Mg²⁺ ions Integrase->Mg_ions Requires Integration Integration Host_DNA->Integration Inhibitor 3-bromo-1H-indole-2- carboxylic acid derivative Inhibitor->Integrase Inhibits by chelating Mg²⁺

References

Spectroscopic Analysis of 3-bromo-1H-indole-2-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) spectroscopic data for 3-bromo-1H-indole-2-carboxylic acid, a compound of interest in medicinal chemistry and drug development. The strategic placement of a bromine atom at the 3-position of the indole-2-carboxylic acid scaffold offers unique properties for modulating lipophilicity, metabolic stability, and binding affinity.[1] This document presents predicted ¹H and ¹³C NMR data, a representative experimental protocol for data acquisition, and a workflow for spectroscopic analysis.

¹H and ¹³C NMR Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating the molecular structure of organic compounds by providing information about the chemical environment of individual atoms.[1] For this compound, distinct signals are expected for the aromatic protons, the indole N-H proton, and the carboxylic acid O-H proton in the ¹H NMR spectrum. The ¹³C NMR spectrum will provide signals for each unique carbon atom in the molecule.[1]

Predicted ¹H NMR Data

The following table summarizes the predicted ¹H NMR chemical shifts (δ) for this compound. The acidic proton of the carboxylic acid is expected to have a chemical shift between 10 and 13 ppm.[2] The indole N-H proton typically appears as a broad signal, while the aromatic protons will exhibit characteristic splitting patterns based on their coupling with neighboring protons.

Proton Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz)
H1 (N-H)11.0 - 12.0br s-
H47.8 - 8.0d~8.0
H57.2 - 7.4t~7.5
H67.1 - 7.3t~7.5
H77.5 - 7.7d~8.0
COOH12.0 - 13.0s-

Predicted data is based on typical chemical shifts for similar indole structures. Actual experimental values may vary.

Predicted ¹³C NMR Data

The predicted ¹³C NMR chemical shifts for this compound are presented below. The carboxyl carbon is expected to appear in the downfield region, typically between 165 and 185 ppm.[3]

Carbon Predicted Chemical Shift (ppm)
C2135 - 140
C3100 - 105
C3a128 - 132
C4120 - 124
C5122 - 126
C6124 - 128
C7112 - 116
C7a136 - 140
COOH165 - 170

Predicted data is based on typical chemical shifts for similar indole structures. Actual experimental values may vary.

Experimental Protocol for NMR Data Acquisition

This section outlines a detailed methodology for acquiring ¹H and ¹³C NMR spectra for this compound.

1. Sample Preparation

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. DMSO-d₆ is often a good choice for carboxylic acids as it can solubilize the compound and allows for the observation of exchangeable protons (N-H and O-H).

  • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be used if necessary.

2. NMR Spectrometer Setup

  • The experiments should be performed on a high-resolution NMR spectrometer, for instance, a 400 MHz or 600 MHz instrument.[2][4]

  • The spectrometer should be equipped with a probe capable of performing both ¹H and ¹³C experiments.

  • Tune and match the probe for both the ¹H and ¹³C frequencies to ensure optimal sensitivity.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve good resolution and lineshape.

3. ¹H NMR Data Acquisition

  • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30') is typically used.

  • Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-15 ppm).

  • Number of Scans: Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • Relaxation Delay (d1): Use a relaxation delay of 1-2 seconds.

  • Acquisition Time (aq): Set an appropriate acquisition time to ensure good digital resolution.

  • Processing: Apply a Fourier transform to the free induction decay (FID). Phase the spectrum and perform baseline correction. Reference the spectrum to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm) or an internal standard like tetramethylsilane (TMS).

4. ¹³C NMR Data Acquisition

  • Pulse Sequence: A proton-decoupled single-pulse experiment (e.g., 'zgpg30') is commonly used to obtain a spectrum with singlets for each carbon.

  • Spectral Width: Set a spectral width that covers the entire range of expected carbon signals (e.g., 0-200 ppm).

  • Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

  • Relaxation Delay (d1): A relaxation delay of 2-5 seconds is generally sufficient.

  • Processing: Apply a Fourier transform to the FID with an exponential line broadening function (e.g., 1-2 Hz). Phase the spectrum and perform baseline correction. Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.5 ppm).

Workflow for Spectroscopic Data Acquisition and Analysis

The following diagram illustrates the general workflow from sample preparation to structural elucidation using NMR spectroscopy.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Data Analysis A Weigh Compound B Dissolve in Deuterated Solvent A->B C Transfer to NMR Tube B->C D Insert Sample into NMR Spectrometer C->D E Lock, Tune, and Shim D->E F Acquire 1H and 13C NMR Spectra E->F G Fourier Transform F->G H Phase and Baseline Correction G->H I Reference Spectra H->I J Peak Integration (1H) I->J K Chemical Shift Analysis I->K L Coupling Constant Analysis I->L M Structural Elucidation J->M K->M L->M

Caption: Workflow for NMR Spectroscopic Analysis.

References

An In-depth Technical Guide on the Solubility of 3-bromo-1H-indole-2-carboxylic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 3-bromo-1H-indole-2-carboxylic acid, a key heterocyclic compound with applications in medicinal chemistry and materials science. Due to the limited availability of public, quantitative solubility data for this specific molecule, this document provides a comprehensive overview of established experimental protocols for determining the solubility of organic compounds in various organic solvents. The methodologies detailed herein are intended to equip researchers with the necessary tools to generate reliable and reproducible solubility data in their own laboratory settings. This guide covers both thermodynamic and kinetic solubility assays and includes a logical workflow for solubility assessment.

Introduction

This compound is a substituted indole derivative. Indole and its derivatives are of significant interest in drug discovery and development due to their versatile biological activities.[1] The physicochemical properties of these compounds, particularly their solubility, are critical parameters that influence their behavior in both chemical and biological systems. Solubility dictates the choice of solvents for chemical reactions, purification, and formulation, and is a key determinant of a drug candidate's bioavailability.

A thorough search of scientific literature and chemical databases reveals a lack of specific quantitative solubility data for this compound in common organic solvents. While general solubility trends for indole derivatives suggest higher solubility in organic solvents compared to water, precise measurements are essential for any research or development application.[2] This guide, therefore, focuses on providing the experimental framework necessary for determining these crucial parameters.

Quantitative Solubility Data

Experimental Protocols for Solubility Determination

The following protocols describe well-established methods for determining the thermodynamic and kinetic solubility of a compound. The choice of method often depends on the stage of research, with kinetic solubility being more common in high-throughput screening and thermodynamic solubility being the "gold standard" for lead optimization and formulation development.[2][3]

The shake-flask method is considered the gold standard for determining equilibrium solubility.[4] It measures the concentration of a saturated solution of a compound in a specific solvent at a constant temperature.

Objective: To determine the equilibrium solubility of this compound in a selection of organic solvents.

Materials:

  • This compound (solid)

  • Selected organic solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, dimethylformamide (DMF), dimethyl sulfoxide (DMSO))

  • Screw-capped vials

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Preparation: Add an excess amount of solid this compound to a screw-capped vial. The excess solid is crucial to ensure that a saturated solution is formed.

  • Solvent Addition: Add a known volume of the desired organic solvent to the vial.

  • Equilibration: Seal the vials and place them in an orbital shaker or rotator set to a constant temperature (e.g., 25 °C or 37 °C). Allow the mixture to equilibrate for a sufficient period, typically 24 to 72 hours, to ensure that equilibrium is reached.[5]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the vials to pellet the undissolved solid.

  • Sample Collection: Carefully withdraw an aliquot of the supernatant using a syringe.

  • Filtration: Immediately filter the aliquot through a syringe filter to remove any remaining solid particles.

  • Dilution: Dilute the filtered saturated solution with a known volume of the same solvent to bring the concentration within the linear range of the analytical method.

  • Quantification: Analyze the concentration of this compound in the diluted solution using a pre-validated HPLC or UV-Vis spectrophotometry method. A calibration curve should be prepared using standard solutions of known concentrations.

  • Calculation: Calculate the solubility of the compound in the solvent, taking into account the dilution factor. The results are typically expressed in mg/mL, µg/mL, or mol/L.

Kinetic solubility assays are high-throughput methods used in early drug discovery to quickly assess the solubility of a large number of compounds.[6] These methods measure the concentration at which a compound, initially dissolved in a strong organic solvent like DMSO, precipitates when added to an aqueous or organic medium.[7]

Objective: To rapidly determine the kinetic solubility of this compound.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Selected organic solvents

  • 96-well microplates

  • Multi-channel pipette

  • Plate shaker

  • Plate reader capable of nephelometry (light scattering) or UV-Vis absorbance measurement

Procedure (Nephelometry Method):

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10-20 mM).

  • Plate Setup: Dispense the selected organic solvents into the wells of a 96-well microplate.

  • Compound Addition: Add a small volume of the DMSO stock solution to the solvent-containing wells. The addition of the DMSO solution can induce precipitation of the compound if its solubility limit is exceeded.

  • Incubation and Shaking: Shake the microplate for a defined period (e.g., 1-2 hours) at a constant temperature.

  • Measurement: Measure the light scattering in each well using a nephelometer. An increase in light scattering indicates the formation of a precipitate.

  • Data Analysis: The kinetic solubility is often defined as the concentration at which a significant increase in light scattering is observed compared to a blank control.

Logical Workflow for Solubility Assessment

The following diagram illustrates a general workflow for assessing the solubility of a compound like this compound.

Solubility_Workflow cluster_prep Preparation cluster_screening Initial Screening (Kinetic) cluster_definitive Definitive Measurement (Thermodynamic) cluster_analysis Data Analysis & Reporting A Obtain Pure Compound (this compound) B Select Organic Solvents A->B C Prepare High-Concentration Stock Solution (e.g., in DMSO) for Kinetic Assay A->C D Perform High-Throughput Kinetic Solubility Assay (e.g., Nephelometry) B->D C->D E Rank Solvents Based on Kinetic Solubility D->E F Select Key Solvents for Thermodynamic Solubility E->F G Perform Shake-Flask Method F->G H Quantify Concentration (e.g., HPLC, UV-Vis) G->H I Calculate and Tabulate Quantitative Solubility Data (mg/mL or mol/L) H->I J Document Experimental Conditions (Temperature, etc.) I->J

Figure 1. A logical workflow for the experimental determination of compound solubility.

Conclusion

While direct quantitative solubility data for this compound in organic solvents is not currently available in published literature, this guide provides researchers with the necessary experimental protocols to determine these critical parameters. The application of standardized methods such as the shake-flask technique for thermodynamic solubility and high-throughput kinetic assays will enable the generation of reliable data essential for advancing research and development involving this compound. Accurate solubility data is fundamental to successful experimental design, from synthesis and purification to formulation and biological evaluation.

References

Commercial Availability of 3-Bromo-1H-indole-2-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-1H-indole-2-carboxylic acid is a key heterocyclic building block in medicinal chemistry and drug discovery. Its indole scaffold is a privileged structure found in numerous biologically active compounds. The strategic placement of a bromine atom at the 3-position and a carboxylic acid at the 2-position provides versatile synthetic handles for the construction of more complex molecules. This technical guide provides an in-depth overview of the commercial availability, synthesis, physicochemical properties, and biological relevance of this compound, with a focus on its role in the development of novel therapeutics.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, characterization, and application in chemical synthesis and biological assays.

PropertyValueSource
CAS Number 28737-33-9[1][2][3]
Molecular Formula C₉H₆BrNO₂[3][4]
Molecular Weight 240.05 g/mol [1][4]
Appearance Pinkish-beige crystalline powder[5]
Boiling Point 452.1°C at 760 mmHg[5]
InChI Key KOTZNHLNBDTYMS-UHFFFAOYSA-N[1]

Commercial Availability

This compound is readily available from several chemical suppliers. The following table summarizes the offerings from a selection of vendors, providing researchers with the necessary information to procure this important starting material.

SupplierCatalog NumberPurityAvailable Quantities
BenchchemB1271070Not SpecifiedInquire for details
Santa Cruz Biotechnologysc-224043Not SpecifiedInquire for details
Sigma-Aldrich (BIONET)KEY12800395495%500 mg, 1 g, 2 g, 5 g
ApplichemAJ34993Not SpecifiedInquire for details

Note: Availability and specifications are subject to change. Please refer to the suppliers' websites for the most current information.

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the direct electrophilic bromination of 1H-indole-2-carboxylic acid. The electron-rich indole ring readily undergoes substitution at the C3 position.

Experimental Protocol: Direct Bromination of 1H-indole-2-carboxylic Acid

Materials:

  • 1H-indole-2-carboxylic acid

  • N-Bromosuccinimide (NBS)

  • Acetonitrile

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Filtration apparatus (Büchner funnel, filter paper, and flask)

  • Drying oven

Procedure:

  • In a round-bottom flask, dissolve 1H-indole-2-carboxylic acid (1 equivalent) in acetonitrile to form a solution.

  • Cool the stirred solution to 0°C using an ice bath.

  • Slowly add N-Bromosuccinimide (1 equivalent) portion-wise to the cooled solution.

  • Continue stirring the reaction mixture at 0°C for 1 hour.

  • Allow the reaction mixture to warm to room temperature and continue stirring for an additional 2-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the product will precipitate out of the solution.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with cold acetonitrile to remove any unreacted starting materials and byproducts.

  • Dry the purified this compound in a vacuum oven.

Synthetic Workflow Diagram

Synthesis_Workflow A 1H-indole-2-carboxylic acid in Acetonitrile C Reaction at 0°C to rt A->C B N-Bromosuccinimide (NBS) B->C D Precipitation C->D E Filtration and Washing D->E F Drying E->F G This compound F->G

Caption: Workflow for the synthesis of this compound.

Role in Drug Discovery: Targeting the Cysteinyl Leukotriene Signaling Pathway

This compound and its derivatives have emerged as valuable scaffolds in the development of antagonists for the cysteinyl leukotriene receptor 1 (CysLT1). Cysteinyl leukotrienes (CysLTs), including LTC₄, LTD₄, and LTE₄, are potent inflammatory lipid mediators involved in the pathophysiology of asthma and other inflammatory diseases.[6][7] They exert their effects by binding to CysLT receptors, primarily CysLT1.[6] Antagonists of this receptor can block the downstream signaling cascade, thereby mitigating the inflammatory response. The indole-2-carboxylic acid moiety is a key pharmacophore for CysLT1 antagonists.[8]

Cysteinyl Leukotriene Signaling Pathway

The following diagram illustrates the simplified signaling pathway of cysteinyl leukotrienes and the point of intervention for CysLT1 antagonists.

CysLT_Signaling_Pathway cluster_membrane Cell Membrane cluster_synthesis Leukotriene Synthesis cluster_downstream Downstream Signaling CysLT1R CysLT1 Receptor Gq Gq protein CysLT1R->Gq activates PLC Phospholipase C (PLC) IP3 IP₃ PLC->IP3 DAG DAG PLC->DAG Gq->PLC activates AA Arachidonic Acid FLAP 5-LO-activating protein (FLAP) AA->FLAP LTA4 Leukotriene A₄ (LTA₄) FLAP->LTA4 LTC4S LTC₄ Synthase LTA4->LTC4S LTC4 Leukotriene C₄ (LTC₄) LTC4S->LTC4 LTD4 Leukotriene D₄ (LTD₄) LTC4->LTD4 LTD4->CysLT1R binds to Ca2_release Ca²⁺ Release IP3->Ca2_release PKC_activation PKC Activation DAG->PKC_activation Inflammation Inflammatory Response (e.g., bronchoconstriction) Ca2_release->Inflammation PKC_activation->Inflammation Antagonist CysLT1 Antagonist (e.g., Montelukast, Indole-2-carboxylic acid derivatives) Antagonist->CysLT1R inhibits

Caption: Simplified Cysteinyl Leukotriene signaling pathway.

Conclusion

This compound is a commercially accessible and synthetically versatile compound with significant applications in drug discovery. Its utility as a precursor for CysLT1 receptor antagonists highlights its importance in the development of new treatments for inflammatory diseases. The information provided in this guide serves as a valuable resource for researchers and scientists working in the field of medicinal chemistry and drug development.

References

Navigating the Stability of 3-Bromo-1H-indole-2-carboxylic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of Storage, Handling, and Potential Degradation Pathways for a Key Synthetic Intermediate

For researchers, scientists, and professionals in drug development, the integrity of chemical reagents is paramount. This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 3-bromo-1H-indole-2-carboxylic acid, a crucial building block in the synthesis of various pharmaceutical compounds. While specific quantitative stability data for this compound is limited in public literature, this guide synthesizes available information for the compound and its structural analogs, and provides a framework for its stable handling and storage based on established chemical principles and regulatory guidelines.

Recommended Storage and Handling

Proper storage is critical to ensure the long-term viability of this compound. The primary recommendations focus on controlling environmental factors such as temperature, light, and moisture.

Summary of Storage Conditions
ParameterRecommendationRationale
Temperature Store at 2-8°C for short-term use. For long-term storage, -20°C is recommended.[1][2]Minimizes the rate of potential thermal degradation, including decarboxylation.
Light Store in a light-proof container.Indole derivatives can be photosensitive and prone to photodegradation.
Atmosphere Store under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container.Protects against oxidation and moisture.
Moisture Store in a dry, well-ventilated place.The compound's hygroscopicity is not well-documented, but as a general practice for carboxylic acids, moisture should be avoided to prevent potential degradation.
Incompatibilities Avoid contact with strong oxidizing agents, strong acids, and strong bases.[1]The indole nucleus is susceptible to oxidation.[3] Strong acids or bases may catalyze degradation or unwanted reactions.

Potential Degradation Pathways

Understanding the potential routes of degradation is essential for developing appropriate storage and handling protocols. For this compound, the primary concerns are oxidation, photodegradation, and decarboxylation.

Potential Degradation Pathways A This compound B Oxidation Products (e.g., oxindoles) A->B Oxidizing Agents / O2 C Photodegradation Products A->C Light (UV/Vis) D 3-Bromoindole + CO2 A->D Heat / Acid

Caption: Potential degradation pathways for this compound.

The indole ring is electron-rich and can be susceptible to oxidation, potentially leading to the formation of oxindole derivatives.[3][4] The bromine substituent and the carboxylic acid group can also influence the molecule's reactivity towards light. Furthermore, indole-2-carboxylic acids are known to undergo decarboxylation, particularly at elevated temperatures or under acidic conditions, to yield the corresponding indole.[5][6]

Experimental Protocols for Stability Assessment

Given the absence of comprehensive public data, researchers should consider performing in-house stability studies. The following protocols are based on the International Council for Harmonisation (ICH) guidelines for stability testing of new drug substances.

Logical Workflow for Stability Assessment

Workflow for Stability Assessment start Obtain Compound Batch initial_analysis Initial Analysis (Purity, Appearance, etc.) start->initial_analysis stress_testing Forced Degradation Studies (Heat, Light, pH, Oxidation) initial_analysis->stress_testing develop_method Develop Stability-Indicating Analytical Method (e.g., HPLC) stress_testing->develop_method long_term_stability Long-Term Stability Study (Recommended Storage Conditions) develop_method->long_term_stability accelerated_stability Accelerated Stability Study (Elevated Temperature/Humidity) develop_method->accelerated_stability data_analysis Analyze Data at Time Points long_term_stability->data_analysis accelerated_stability->data_analysis shelf_life Establish Re-test Period / Shelf-life data_analysis->shelf_life

Caption: A logical workflow for assessing the stability of this compound.

Thermal Stability (Forced Degradation)

Objective: To evaluate the effect of temperature on the degradation of the compound.

Methodology:

  • Weigh a precise amount of this compound into several vials.

  • Expose the solid compound to elevated temperatures (e.g., 40°C, 60°C, 80°C) in a calibrated oven for a defined period (e.g., 1, 2, 4, and 8 weeks).

  • For solution stability, dissolve the compound in a suitable solvent (e.g., DMSO, ethanol) and incubate at various temperatures.

  • At each time point, withdraw a sample and analyze it using a validated stability-indicating HPLC method to determine the purity and identify any degradation products.

Photostability

Objective: To assess the impact of light exposure on the stability of the compound.

Methodology:

  • Place a sample of the solid compound and a solution of the compound in a photostability chamber.

  • Expose the samples to a light source that provides both UV and visible light, as specified in ICH guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).

  • A control sample should be wrapped in aluminum foil to exclude light and placed in the same chamber to separate the effects of light from those of temperature.

  • Analyze the samples by a validated stability-indicating HPLC method before and after exposure.

pH Stability (Hydrolytic Stability)

Objective: To determine the stability of the compound in aqueous solutions at different pH levels.

Methodology:

  • Prepare a series of buffered aqueous solutions across a range of pH values (e.g., pH 2, 4, 7, 9, and 12).

  • Dissolve a known concentration of this compound in each buffered solution.

  • Store the solutions at a controlled temperature (e.g., 25°C or 40°C) and protect them from light.

  • At specified time intervals, analyze the samples by a validated stability-indicating HPLC method to measure the remaining concentration of the parent compound and the formation of any degradants.

Oxidative Stability

Objective: To evaluate the susceptibility of the compound to oxidation.

Methodology:

  • Dissolve the compound in a suitable solvent.

  • Add a solution of an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂).

  • Monitor the reaction over time at a controlled temperature.

  • Analyze samples at various time points using a validated stability-indicating HPLC method to determine the extent of degradation.

Conclusion

References

The Multifaceted Biological Activities of 3-Bromo-1H-indole-2-carboxylic Acid Derivatives: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. The strategic introduction of a bromine atom at the 3-position and a carboxylic acid at the 2-position of the indole ring creates a versatile template, 3-bromo-1H-indole-2-carboxylic acid, from which a diverse array of derivatives with significant therapeutic potential can be synthesized. This technical guide provides an in-depth exploration of the biological activities of these derivatives, focusing on their anticancer, antiviral, and antibacterial properties. It includes a compilation of quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and workflows to support further research and development in this promising area.

Anticancer Activity: Targeting Key Signaling Pathways

Derivatives of this compound have demonstrated notable anticancer activity against a range of human cancer cell lines. The primary mechanisms of action often involve the inhibition of critical signaling pathways that are dysregulated in cancer, such as those mediated by Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR).

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of selected indole-2-carboxylic acid derivatives, highlighting their potency against various cancer cell lines.

Compound IDDerivative TypeTarget Cancer Cell Line(s)Activity (IC50/GI50)Reference
1 5-Bromo-N'-(4-(dimethylamino)benzylidene)-1H-indole-2-carbohydrazideHepG2 (Hepatocellular Carcinoma)14.3 µM[1]
2 Carbothioamide derivative of 5-bromoindole-2-carboxylic acidHepG2, A549, MCF-7Most potent of series[2]
3 Indole-based Sulfonohydrazide (Cpd 5f)MCF-7 (Breast Cancer)13.2 µM[3]
4 Indole-based Sulfonohydrazide (Cpd 5f)MDA-MB-468 (Breast Cancer)8.2 µM[3]
Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.[2][4][5][6]

Materials:

  • Human cancer cell lines (e.g., HepG2, A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound derivative stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete culture medium. Remove the existing medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Experimental Workflow for MTT Assay

MTT_Assay_Workflow start Start seed_cells Seed Cancer Cells in 96-well Plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 prepare_compounds Prepare Serial Dilutions of Test Compound incubate1->prepare_compounds treat_cells Treat Cells with Compound prepare_compounds->treat_cells incubate2 Incubate 48-72h treat_cells->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 solubilize Add Solubilization Solution incubate3->solubilize read_absorbance Measure Absorbance (570 nm) solubilize->read_absorbance analyze_data Calculate Cell Viability and IC50 read_absorbance->analyze_data end_node End analyze_data->end_node

Workflow for the MTT cell viability assay.
Signaling Pathways in Anticancer Activity

VEGFR-2 Signaling Pathway

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. Inhibition of VEGFR-2 by this compound derivatives can block downstream signaling cascades, leading to reduced tumor vascularization.

VEGFR2_Signaling cluster_downstream Downstream Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds and Activates PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K RAS RAS VEGFR2->RAS Indole_Derivative 3-Bromo-1H-indole- 2-carboxylic acid derivative Indole_Derivative->VEGFR2 Inhibits Angiogenesis Angiogenesis PLCg->Angiogenesis AKT Akt PI3K->AKT PI3K->Angiogenesis RAF RAF RAS->RAF Survival Cell Survival AKT->Survival MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation ERK->Angiogenesis

Inhibition of the VEGFR-2 signaling pathway.

EGFR Signaling Pathway

EGFR is a transmembrane protein that, upon activation by its ligands, initiates signaling cascades that promote cell proliferation, survival, and migration. Many cancers exhibit overactive EGFR signaling. Derivatives of this compound can inhibit EGFR, thereby blocking these pro-tumorigenic signals.

EGFR_Signaling cluster_downstream Downstream Signaling EGF EGF EGFR EGFR EGF->EGFR Binds and Activates PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS Indole_Derivative 3-Bromo-1H-indole- 2-carboxylic acid derivative Indole_Derivative->EGFR Inhibits AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation mTOR->Proliferation Survival Cell Survival mTOR->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Inhibition of the EGFR signaling pathway.

Antiviral Activity: HIV-1 Integrase Inhibition

A significant area of investigation for indole-2-carboxylic acid derivatives is their potential as antiviral agents, particularly as inhibitors of HIV-1 integrase. This enzyme is essential for the replication of the HIV virus, as it catalyzes the insertion of the viral DNA into the host cell's genome.

Quantitative HIV-1 Integrase Inhibitory Data

The following table presents the inhibitory activity of a representative indole-2-carboxylic acid derivative against HIV-1 integrase.

Compound IDDerivative TypeTargetActivity (IC50)Reference
5 Indole-2-carboxylic acid derivative 17aHIV-1 Integrase3.11 µM[7]
Experimental Protocol: HIV-1 Integrase Strand Transfer Assay

This assay measures the ability of a compound to inhibit the strand transfer step of the HIV-1 integration process.[8][9][10]

Materials:

  • Recombinant HIV-1 integrase enzyme

  • Donor substrate (DS) DNA (biotin-labeled oligonucleotide mimicking the viral DNA end)

  • Target substrate (TS) DNA (labeled for detection, e.g., with digoxigenin)

  • Assay buffer

  • Streptavidin-coated microplates

  • HRP-conjugated anti-digoxigenin antibody

  • TMB substrate

  • Stop solution

  • Microplate reader

Procedure:

  • Plate Preparation: Coat streptavidin-coated microplates with the biotinylated donor substrate DNA.

  • Enzyme Binding: Add the recombinant HIV-1 integrase to the wells, allowing it to bind to the donor DNA.

  • Inhibitor Addition: Add various concentrations of the this compound derivative to the wells.

  • Strand Transfer Reaction: Add the target substrate DNA to initiate the strand transfer reaction and incubate.

  • Detection: Detect the integrated target DNA using an HRP-conjugated antibody and a colorimetric substrate (TMB).

  • Measurement: Stop the reaction and measure the absorbance using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition relative to a no-inhibitor control and determine the IC50 value.

HIV-1 Integrase Inhibition Mechanism

HIV_Integrase_Inhibition Viral_DNA Viral DNA Integrase HIV-1 Integrase Viral_DNA->Integrase Intasome Intasome Formation (Integrase-Viral DNA Complex) Integrase->Intasome Strand_Transfer Strand Transfer Intasome->Strand_Transfer No_Integration Integration Blocked Intasome->No_Integration Indole_Derivative 3-Bromo-1H-indole- 2-carboxylic acid derivative Indole_Derivative->Intasome Inhibits Integration Viral DNA Integration Strand_Transfer->Integration Host_DNA Host DNA Host_DNA->Strand_Transfer

Mechanism of HIV-1 integrase inhibition.

Antibacterial Activity

Certain derivatives of bromo-indole-2-carboxylic acid have also been evaluated for their antibacterial properties against various pathogenic bacteria.

Quantitative Antibacterial Activity Data

The minimum inhibitory concentration (MIC) is a standard measure of the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.

Compound IDDerivative TypeBacterial Strain(s)Activity (MIC)Reference
6a 5-Bromoindole-2-carboxamideE. coli0.35 µg/mL[5]
6b 5-Bromoindole-2-carboxamideP. aeruginosa0.45 µg/mL[5]
7 Indole Michael AdductE. coli, S. aureus, P. vulgaris, P. aeruginosa0.16–2.67 µM[11][12]
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.[13][14]

Materials:

  • Bacterial strains (e.g., E. coli, S. aureus)

  • Müller-Hinton Broth (MHB)

  • This compound derivative stock solution

  • 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., to 0.5 McFarland standard).

  • Serial Dilution: Perform a two-fold serial dilution of the test compound in MHB in the wells of a 96-well plate.

  • Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (bacteria, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible bacterial growth (i.e., no turbidity).

Broth Microdilution Workflow

MIC_Workflow start Start prepare_inoculum Prepare Standardized Bacterial Inoculum start->prepare_inoculum serial_dilution Perform Serial Dilution of Test Compound in 96-well Plate prepare_inoculum->serial_dilution inoculate_wells Inoculate Wells with Bacteria serial_dilution->inoculate_wells incubate Incubate 18-24h at 37°C inoculate_wells->incubate read_results Visually Inspect for Growth (Turbidity) incubate->read_results determine_mic Determine MIC read_results->determine_mic end_node End determine_mic->end_node Synthesis_Workflow Start_Material 3-Bromo-1H-indole- 2-carboxylic Acid Esterification Esterification (e.g., EtOH, H2SO4) Start_Material->Esterification Ester_Intermediate Ester Derivative Esterification->Ester_Intermediate Amide_Coupling Amide Coupling (Amine, EDC, HOBt) Ester_Intermediate->Amide_Coupling Final_Product 3-Bromo-1H-indole- 2-carboxamide Derivative Amide_Coupling->Final_Product

References

An In-depth Technical Guide to the Electrophilic Substitution Reactions of Indole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Indole-2-carboxylic acid and its derivatives are pivotal structural motifs in a vast array of biologically active compounds and pharmaceuticals. The functionalization of the indole nucleus through electrophilic substitution reactions is a cornerstone of synthetic strategies aimed at creating novel therapeutic agents. This technical guide provides a comprehensive overview of the core principles and practical applications of electrophilic substitution reactions on indole-2-carboxylic acid. It delves into the regioselectivity of these reactions, the influence of the C-2 carboxylic acid group, and the potential for competing reactions such as decarboxylation. Detailed experimental protocols for key transformations, quantitative data on reaction outcomes, and mechanistic diagrams are presented to equip researchers with the knowledge required for the effective design and execution of synthetic routes involving this important scaffold.

Introduction: The Reactivity of the Indole Nucleus

The indole ring system is an electron-rich heterocycle, making it highly susceptible to electrophilic attack. The lone pair of electrons on the nitrogen atom participates in the π-system, increasing the electron density at the C-3 position. Consequently, electrophilic substitution on the indole ring predominantly occurs at this position.

The presence of a carboxylic acid group at the C-2 position, an electron-withdrawing group, significantly influences the reactivity and regioselectivity of electrophilic substitution reactions. This group deactivates the pyrrole ring towards electrophilic attack, making the reactions more challenging compared to unsubstituted indole. Furthermore, the acidic nature of the carboxylic acid can lead to side reactions, including decarboxylation, particularly under harsh acidic conditions.

G cluster_regio Regioselectivity Indole Indole Ring (Electron-rich) Intermediate Wheland Intermediate (Cationic) Indole->Intermediate Attack at C3 C3 C3-Attack (Favored) Indole->C3 C2 C2-Attack (Less Favored) Indole->C2 Electrophile Electrophile (E+) Electrophile->Intermediate Product Substituted Indole Intermediate->Product Deprotonation

General mechanism of electrophilic substitution on the indole ring.

Key Electrophilic Substitution Reactions

This section details the primary electrophilic substitution reactions performed on indole-2-carboxylic acid and its esters, including nitration, halogenation, sulfonation, Friedel-Crafts reactions, Vilsmeier-Haack formylation, and the Mannich reaction.

Nitration

Direct nitration of indole-2-carboxylic acid is often complicated by the sensitivity of the indole nucleus to strong oxidizing acids, which can lead to degradation and decarboxylation. A more controlled approach involves the nitration of the corresponding indoline-2-carboxylic acid followed by dehydrogenation to the desired nitroindole-2-carboxylic acid.[1] Alternatively, substituted nitroindole-2-carboxylic acids can be synthesized via Fischer indole synthesis.[2]

Table 1: Nitration of Indoline-2-carboxylic Acid Derivatives [1][3]

SubstrateNitrating AgentSolventTemperature (°C)Product(s)Yield (%)
Indoline-2-carboxylic acidconc. HNO₃ / conc. H₂SO₄-Not specified6-Nitroindoline-2-carboxylic acid & 5-Nitroindoline-2-carboxylic acid72 (for 6-nitro isomer)
Methyl 1-acetylindoline-2-carboxylateNot specifiedNot specifiedNot specifiedMethyl 5-nitroindole-2-carboxylate (after dehydrogenation)40 (total yield)

Experimental Protocol: Synthesis of Methyl 6-nitroindole-2-carboxylate [1][3]

  • Nitration: Indoline-2-carboxylic acid is added to a mixture of concentrated nitric acid and concentrated sulfuric acid. The reaction yields a mixture of 6-nitro- and 5-nitroindoline-2-carboxylic acids, with the 6-nitro isomer being the major product.

  • Purification and Esterification: The 6-nitroindoline-2-carboxylic acid is purified and then esterified to yield methyl 6-nitroindoline-2-carboxylate.

  • Dehydrogenation: The methyl 6-nitroindoline-2-carboxylate is dehydrogenated using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to afford methyl 6-nitroindole-2-carboxylate in a total yield of 67%.[1]

G Indoline Indoline-2-carboxylic acid Nitration Nitration (HNO3/H2SO4) Indoline->Nitration Nitroindoline 6-Nitroindoline- 2-carboxylic acid Nitration->Nitroindoline Dehydrogenation Dehydrogenation (DDQ) Nitroindoline->Dehydrogenation Nitroindole 6-Nitroindole- 2-carboxylic acid Dehydrogenation->Nitroindole

Workflow for the synthesis of 6-nitroindole-2-carboxylic acid.
Halogenation

Halogenation of indole-2-carboxylic acid can be complex, with the potential for both substitution and decarboxylative halogenation. The outcome is highly dependent on the reaction conditions and the halogenating agent used.

An interesting transformation is the iodinative decarboxylation, which leads to the formation of 2,3-diiodoindoles from 1H-indole-2-carboxylic acids.

Experimental Protocol: Iodinative Decarboxylation of 1-(ethoxymethyl)-6-methoxy-1H-indole-2-carboxylic acid

  • To a stirred solution of NaHCO₃ (0.40 mmol) in H₂O (1.5 mL), add 1-(ethoxymethyl)-6-methoxy-1H-indole-2-carboxylic acid (0.20 mmol).

  • Stir the suspension until a homogenous solution is obtained.

  • Add CHCl₃ (1.5 mL) and iodine (0.40 mmol).

  • Stir the dark purple mixture at 70 °C for 4 hours.

  • After cooling, the organic layer is separated, and the aqueous layer is extracted with CHCl₃.

  • The combined organic extracts are washed with a saturated aqueous solution of Na₂S₂O₃, dried over Na₂SO₄, and evaporated in vacuo.

  • The crude residue is purified by flash chromatography to afford the 2,3-diiodoindole derivative.

Friedel-Crafts Acylation

Friedel-Crafts acylation of ethyl indole-2-carboxylate can result in a mixture of products, with substitution occurring at the C-3, C-5, and C-7 positions. The regioselectivity is influenced by the Lewis acid catalyst and the reaction conditions. A general and simple method for the C-3 acylation of ethyl indole-2-carboxylates involves the use of a carboxylic acid in the presence of trifluoroacetic anhydride and phosphoric acid.[4]

Table 2: C-3 Acylation of Ethyl Indole-2-carboxylates [4]

Carboxylic Acid (RCOOH)Substituent on Indole (X)Product (3-acyl derivative) Yield (%)
Acetic acidH81.3
Propionic acidH93.2
Isobutyric acidH86.4
Benzoic acidH74.0
p-Nitrobenzoic acidH21.4
p-Methoxybenzoic acidH69.5
Propionic acid5-MeO92.1
Benzoic acid5-MeO80.0
Propionic acid5-Cl88.7

Experimental Protocol: General Procedure for the C-3 Acylation of Ethyl Indole-2-carboxylates [4]

  • To a solution of ethyl indole-2-carboxylate (1.0 mmol) and a carboxylic acid (1.5 mmol) in acetonitrile (5 mL), add 85% phosphoric acid (0.2 mL).

  • Cool the mixture to 0°C and add trifluoroacetic anhydride (1.5 mmol) dropwise.

  • Stir the reaction mixture at room temperature for the specified time (refer to original literature for specific times).

  • Pour the mixture into ice water and extract with ethyl acetate.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the residue by column chromatography on silica gel.

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a reliable method for the formylation of electron-rich aromatic rings and proceeds efficiently at the C-3 position of indole derivatives. For ethyl 5-nitroindole-2-carboxylate, formylation occurs at the C-3 position in high yield.[5]

Experimental Protocol: Synthesis of Ethyl 3-formyl-5-nitro-1H-indole-2-carboxylate [6]

  • To a solution of ethyl 5-nitro-1H-indole-2-carboxylate (0.37 mmol) in 10 mL of DMF, add phosphorus oxychloride (3.73 mmol) dropwise.

  • Stir the mixture at room temperature for 2 hours and then heat under reflux for another 2 hours.

  • Cool the solution to room temperature and adjust the pH to 8 by adding anhydrous sodium carbonate.

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Concentrate the combined organic phases under reduced pressure to afford the crude product. The reported yield for this reaction is high (95%).[5]

G IndoleEster Ethyl 5-nitro-1H-indole-2-carboxylate VilsmeierReagent Vilsmeier Reagent (POCl3/DMF) IndoleEster->VilsmeierReagent IminiumIntermediate Iminium Salt Intermediate VilsmeierReagent->IminiumIntermediate Hydrolysis Aqueous Workup IminiumIntermediate->Hydrolysis FormylProduct Ethyl 3-formyl-5-nitro- 1H-indole-2-carboxylate Hydrolysis->FormylProduct

Reaction pathway for the Vilsmeier-Haack formylation.
Mannich Reaction

The Mannich reaction introduces an aminomethyl group onto the indole nucleus, typically at the C-3 position. While general protocols for the Mannich reaction of indoles are well-established, specific procedures for indole-2-carboxylic acid are less common in the literature, likely due to the deactivating effect of the carboxyl group. However, the reaction can be expected to proceed under standard Mannich conditions (formaldehyde, a secondary amine, and an acidic catalyst).

Regioselectivity and the Influence of the C-2 Carboxylic Acid Group

The electron-withdrawing nature of the carboxylic acid group at the C-2 position deactivates the entire indole ring towards electrophilic attack. However, the C-3 position remains the most nucleophilic site within the pyrrole ring. Consequently, electrophilic substitution, when it occurs, is generally directed to the C-3 position.

Under more forcing conditions, or when the C-3 position is blocked, substitution can occur on the benzene ring, typically at the C-5 or C-7 positions. The precise regioselectivity depends on a delicate balance of electronic and steric factors, as well as the specific electrophile and reaction conditions employed.

Competing Reactions: Decarboxylation

A significant challenge in the electrophilic substitution of indole-2-carboxylic acid is the propensity for decarboxylation, particularly under acidic conditions and at elevated temperatures. The loss of carbon dioxide from the C-2 position can lead to the formation of the corresponding indole, which may then undergo further electrophilic substitution, resulting in a mixture of products. Careful control of reaction conditions is therefore crucial to favor the desired substitution reaction over decarboxylation. Several improved procedures for the decarboxylation of indole-2-carboxylic acids have been developed, highlighting the lability of this functional group.[7][8]

Conclusion

The electrophilic substitution of indole-2-carboxylic acid presents both opportunities and challenges for synthetic chemists. While the C-2 carboxylic acid group deactivates the indole nucleus, it also provides a handle for further functionalization and can influence the biological activity of the resulting molecules. A thorough understanding of the factors governing regioselectivity and the potential for competing reactions such as decarboxylation is essential for the successful application of these reactions in the synthesis of complex indole-based targets. This guide provides a foundational understanding and practical protocols to aid researchers in navigating the rich and complex chemistry of indole-2-carboxylic acid.

References

Methodological & Application

Application Notes and Protocols: N-Bromosuccinimide (NBS) Bromination of Indole-2-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indole-2-carboxylic acid and its derivatives are significant scaffolds in medicinal chemistry and drug development, serving as precursors for a wide range of biologically active compounds.[1][2][3][4] Bromination of the indole nucleus is a key functionalization step, providing a handle for further synthetic transformations. N-bromosuccinimide (NBS) is a versatile and convenient reagent for electrophilic bromination of aromatic and heteroaromatic compounds.[5][6] However, the direct bromination of indole-2-carboxylic acid with NBS presents challenges due to the electronic properties of the indole ring system and the influence of the carboxylic acid substituent. This document provides a detailed overview of the considerations for this reaction, a general experimental protocol, and a summary of relevant data.

The indole ring is an electron-rich heterocycle that readily undergoes electrophilic substitution, typically at the C-3 position. The presence of the electron-withdrawing carboxylic acid group at the C-2 position deactivates the pyrrole ring towards electrophilic attack, making the reaction conditions for bromination more demanding than for unsubstituted indole. Furthermore, the directing effect of the C-2 carboxyl group can lead to a mixture of products, with substitution potentially occurring at the C-3 position or on the benzene ring (positions C-4, C-5, C-6, or C-7). The reaction of a similar substrate, indole-3-acetic acid, with NBS is known to produce a complex mixture of oxindole byproducts, suggesting that the bromination of indole-2-carboxylic acid may also be susceptible to side reactions.[6]

Regioselectivity and Side Reactions

The regioselectivity of the NBS bromination of indole-2-carboxylic acid is not well-established in the literature, indicating that a mixture of isomers is likely. The potential sites of bromination are the C-3 position of the pyrrole ring and the C-4, C-5, C-6, and C-7 positions of the benzene ring. The electron-withdrawing nature of the C-2 carboxylic acid group may favor substitution on the benzene portion of the molecule.

Potential side reactions include:

  • Oxidation: NBS is an oxidizing agent and can lead to the formation of oxindole derivatives.

  • Decarboxylation: Under harsh reaction conditions, the carboxylic acid moiety may be lost.

  • Multiple Brominations: The use of excess NBS can lead to the formation of di- and tri-brominated products.

Given the challenges associated with the direct bromination of indole-2-carboxylic acid, alternative synthetic strategies are often employed to obtain specific bromo-substituted isomers. These methods typically involve the synthesis of the indole ring from an already brominated precursor.

Experimental Protocols

General Protocol for Attempted NBS Bromination of Indole-2-Carboxylic Acid

Materials:

  • Indole-2-carboxylic acid

  • N-Bromosuccinimide (NBS), recrystallized

  • Anhydrous solvent (e.g., N,N-dimethylformamide (DMF), acetonitrile, or dichloromethane)

  • Inert gas (e.g., nitrogen or argon)

  • Stirring apparatus

  • Reaction vessel

  • Extraction and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)

Procedure:

  • Preparation: In a clean, dry reaction vessel, dissolve indole-2-carboxylic acid (1 equivalent) in the chosen anhydrous solvent under an inert atmosphere.

  • Reagent Addition: Cool the solution to 0 °C using an ice bath. Add N-bromosuccinimide (1 to 1.2 equivalents) portion-wise over a period of 15-30 minutes, while maintaining vigorous stirring.

  • Reaction: Allow the reaction mixture to stir at 0 °C for 1-2 hours, then let it warm to room temperature and continue stirring for an additional 4-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product will likely be a mixture of isomers and byproducts, requiring purification by column chromatography or recrystallization.

Data Presentation

Due to the lack of specific literature data for the direct NBS bromination of indole-2-carboxylic acid, the following table summarizes alternative and more established methods for the synthesis of brominated indole-2-carboxylic acids.

ProductStarting MaterialReagents and ConditionsYieldReference
5-Bromoindole-2-carboxylic acid Ethyl 5-bromoindole-2-carboxylate1. NaOH, Methanol/Water, Reflux2. HClNot specifiedBenchChem
3-Bromoindole-2-carboxylic acid Indole-2-carboxylic acidHypothetical: NBS, DMF, 0 °C to RTExpected to be low and require optimizationGeneral Procedure
Various brominated indoles Substituted anilinesMulti-step synthesis (e.g., Fischer indole synthesis)VariesGeneral Knowledge

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve Indole-2-carboxylic acid in anhydrous solvent cool Cool to 0 °C start->cool add_nbs Add NBS portion-wise cool->add_nbs react Stir and monitor by TLC/HPLC add_nbs->react quench Quench with Na2S2O3 react->quench extract Extract with organic solvent quench->extract purify Purify by chromatography extract->purify end Characterize product(s) purify->end

Caption: Experimental workflow for the attempted NBS bromination of indole-2-carboxylic acid.

logical_relationship cluster_process Process indole Indole-2-carboxylic Acid reaction Bromination Reaction indole->reaction nbs N-Bromosuccinimide (NBS) nbs->reaction solvent Solvent solvent->reaction temp Temperature temp->reaction c3 3-Bromo Isomer reaction->c3 c5 5-Bromo Isomer reaction->c5 other_isomers Other Positional Isomers reaction->other_isomers side_products Oxidation/Decarboxylation Products reaction->side_products

Caption: Factors influencing the outcome of indole-2-carboxylic acid bromination.

Conclusion

The direct bromination of indole-2-carboxylic acid with N-bromosuccinimide is a challenging transformation that is not well-documented, likely due to low yields and lack of regioselectivity. Researchers and drug development professionals should be aware of the potential for complex product mixtures and the formation of side products. The provided general protocol serves as a starting point for investigation, but significant optimization is necessary. For the synthesis of specific bromo-substituted indole-2-carboxylic acid isomers, alternative multi-step synthetic routes starting from pre-functionalized precursors are generally more reliable and higher-yielding.

References

Application Notes and Protocols: Esterification of 3-bromo-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the esterification of 3-bromo-1H-indole-2-carboxylic acid, a key intermediate in the synthesis of various biologically active compounds. The following sections outline the chemical principles, experimental procedures, and expected outcomes for the synthesis of its corresponding ethyl ester.

Introduction

This compound and its esters are valuable building blocks in medicinal chemistry and drug discovery. The ester functionality serves as a versatile handle for further chemical modifications and can influence the pharmacokinetic and pharmacodynamic properties of the final drug candidates. The esterification of this indole derivative is a fundamental transformation, and a well-defined protocol is crucial for achieving high yields and purity. This document focuses on the Fischer-Speier esterification method, a classic and reliable acid-catalyzed reaction.

Chemical Principles

The esterification of this compound is typically achieved through the Fischer-Speier esterification. This reaction involves the treatment of the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄). The reaction is a reversible nucleophilic acyl substitution. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent proton transfers and the elimination of a water molecule lead to the formation of the ester. To drive the equilibrium towards the product side, an excess of the alcohol is used, and in some cases, water is removed as it is formed.

Experimental Protocols

This section provides a detailed protocol for the synthesis of ethyl 3-bromo-1H-indole-2-carboxylate.

Protocol 1: Fischer Esterification of this compound with Ethanol

This protocol details the synthesis of ethyl 3-bromo-1H-indole-2-carboxylate using ethanol as the reagent and solvent, with sulfuric acid as the catalyst.[1][2]

Materials:

  • This compound

  • Anhydrous ethanol (absolute)

  • Concentrated sulfuric acid (H₂SO₄)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous ethanol (a sufficient volume to dissolve the starting material, e.g., 10 mL for 100 mg of the acid).[1]

  • With stirring, add concentrated sulfuric acid (0.5 eq) dropwise to the solution.[1]

  • Attach a reflux condenser to the flask and heat the reaction mixture to 80 °C using a heating mantle.[1]

  • Maintain the reaction at 80 °C for 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[1]

  • After 2 hours, allow the reaction mixture to cool to room temperature.

  • Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases. This step neutralizes the excess sulfuric acid.[1]

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 30 mL).[1]

  • Combine the organic layers and dry over anhydrous sodium sulfate.[1]

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude ethyl 3-bromo-1H-indole-2-carboxylate.

  • The crude product can be further purified by column chromatography on silica gel if necessary.

Data Presentation

The following tables summarize the key quantitative data for the esterification of this compound.

Table 1: Reagents and Reaction Conditions for the Synthesis of Ethyl 3-bromo-1H-indole-2-carboxylate

Reagent/ParameterMolar Ratio/ValueReference
This compound1.0 eq[1]
Anhydrous EthanolSolvent (in excess)[1]
Concentrated Sulfuric Acid0.5 eq[1]
Reaction Temperature80 °C[1]
Reaction Time2 hours[1]

Table 2: Physical and Spectroscopic Data of Ethyl 3-bromo-1H-indole-2-carboxylate

PropertyValue
Molecular Formula C₁₁H₁₀BrNO₂
Molecular Weight 268.11 g/mol
Appearance White solid
Purity >96% (as determined by HPLC)[2]

Note: Detailed spectroscopic data (¹H NMR, ¹³C NMR, HRMS) can be found in the cited literature and are crucial for confirming the structure of the synthesized compound.[2]

Visualizations

Reaction Scheme

The following diagram illustrates the Fischer esterification of this compound to its ethyl ester.

reaction_scheme start This compound product Ethyl 3-bromo-1H-indole-2-carboxylate start->product 80 °C, 2h ethanol Ethanol (excess) ethanol->product catalyst H₂SO₄ (cat.) catalyst->product water Water

Caption: Fischer Esterification Reaction Scheme.

Experimental Workflow

The diagram below outlines the key steps in the synthesis and purification of ethyl 3-bromo-1H-indole-2-carboxylate.

workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification (Optional) dissolve Dissolve Starting Material in Ethanol add_catalyst Add H₂SO₄ dissolve->add_catalyst reflux Reflux at 80 °C for 2h add_catalyst->reflux quench Quench with NaHCO₃ reflux->quench extract Extract with Ethyl Acetate quench->extract dry Dry with Na₂SO₄ extract->dry concentrate Concentrate in vacuo dry->concentrate chromatography Column Chromatography concentrate->chromatography

Caption: Experimental Workflow Diagram.

References

Application Notes and Protocols: Amide Coupling of 3-Bromo-1H-indole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of various amides from 3-bromo-1H-indole-2-carboxylic acid, a crucial building block in medicinal chemistry. The following sections outline common amide coupling methodologies, present comparative data, and offer a step-by-step experimental procedure for a recommended protocol.

Introduction

Amide bond formation is a cornerstone reaction in the synthesis of pharmaceuticals and other bioactive molecules. The 3-bromo-1H-indole-2-carboxamide scaffold is a privileged structure found in numerous compounds with diverse biological activities. The presence of the bromine atom provides a handle for further functionalization, making it a versatile intermediate in drug discovery programs. This document details reliable and efficient protocols for the coupling of this compound with a variety of primary and secondary amines.

Overview of Common Amide Coupling Protocols

Several reagents are commonly employed to facilitate the formation of an amide bond between a carboxylic acid and an amine. These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. The choice of coupling reagent, base, and solvent can significantly impact the reaction yield, purity, and reaction time. Below is a summary of frequently used coupling agents.[1]

  • Carbodiimides (e.g., EDC, DCC): 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N,N'-dicyclohexylcarbodiimide (DCC) are widely used activating agents.[2] They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. To suppress side reactions and minimize racemization, an additive such as 1-hydroxybenzotriazole (HOBt) is often included.[1][2]

  • Uronium/Aminium Salts (e.g., HATU, HBTU, TBTU): Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU, and TBTU are highly efficient coupling reagents that generate activated esters.[2][3][4] They are known for their high reactivity and ability to couple sterically hindered substrates.

  • Phosphonium Salts (e.g., PyBOP): (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) is another effective coupling reagent that forms an active ester intermediate.[5]

Comparative Data of Amide Coupling Protocols

The following table summarizes various reported and analogous amide coupling protocols for indole-2-carboxylic acids, providing a comparison of reagents, conditions, and yields. This data can guide the selection of the most suitable protocol for a specific amine substrate.

Coupling ReagentAdditiveBaseSolventAmineYield (%)Reference
EDCHOBtDIPEADMFRimantadine hydrochloride91(Adapted from a study on 6-bromoindole-2-carboxylic acid)
HATU-DIPEADMFVariousGood to Excellent[3]
TBTU-DIPEADMFVariousHigh[6]
PyBOP-DIPEA/Et3NDMFVariousGood[5]
DCCDMAP--Various-[3]

Recommended Experimental Protocol: EDC/HOBt Coupling

This protocol is based on a highly efficient method reported for a closely related substrate and is recommended as a starting point for the amide coupling of this compound.

Materials:

  • This compound

  • Amine (primary or secondary)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole hydrate (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq.) in anhydrous DMF, add the desired amine (1.0-1.2 eq.).

  • Add HOBt (1.2 eq.) and DIPEA (3.0 eq.) to the reaction mixture.

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC·HCl (1.2 eq.) portion-wise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired 3-bromo-1H-indole-2-carboxamide.

Visualizing the Workflow and Logic

To better understand the experimental process and the underlying chemical logic, the following diagrams have been generated using Graphviz.

AmideCouplingWorkflow cluster_reactants Reactants & Reagents cluster_reaction Reaction Setup cluster_workup Work-up & Purification Acid 3-Bromo-1H-indole- 2-carboxylic Acid Mixing Combine Acid, Amine, HOBt, DIPEA in DMF Acid->Mixing Amine Primary or Secondary Amine Amine->Mixing EDC EDC·HCl Addition Add EDC·HCl EDC->Addition HOBt HOBt HOBt->Mixing DIPEA DIPEA DIPEA->Mixing Solvent Anhydrous DMF Solvent->Mixing Cooling Cool to 0 °C Mixing->Cooling Cooling->Addition Stirring Stir at Room Temp (12-24h) Addition->Stirring Dilution Dilute with EtOAc Stirring->Dilution Washing Wash with NaHCO₃ and Brine Dilution->Washing Drying Dry over Na₂SO₄ Washing->Drying Concentration Concentrate Drying->Concentration Purification Column Chromatography Concentration->Purification Product Pure 3-Bromo-1H-indole- 2-carboxamide Purification->Product

Caption: Experimental workflow for EDC/HOBt mediated amide coupling.

AmideCouplingMechanism cluster_activation Carboxylic Acid Activation cluster_coupling Amide Bond Formation CarboxylicAcid R-COOH O_Acylisourea O-Acylisourea Intermediate CarboxylicAcid->O_Acylisourea + EDC EDC EDC EDC->O_Acylisourea ActiveEster Active Ester (R-CO-OBt) O_Acylisourea->ActiveEster + HOBt Urea Urea byproduct O_Acylisourea->Urea HOBt HOBt HOBt->ActiveEster Amide Amide (R-CONH-R') ActiveEster->Amide + R'-NH₂ Amine R'-NH₂ Amine->Amide HOBt_regen HOBt (regenerated) Amide->HOBt_regen

Caption: Simplified mechanism of EDC/HOBt mediated amide coupling.

References

Application Notes and Protocols for Suzuki Coupling Reactions with 3-bromo-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to performing Suzuki-Miyaura cross-coupling reactions using 3-bromo-1H-indole-2-carboxylic acid as a key building block. This versatile substrate allows for the synthesis of a diverse range of 3-aryl-1H-indole-2-carboxylic acids, which are important scaffolds in medicinal chemistry and materials science. The following protocols and data are based on established methodologies for similar heterocyclic systems and provide a robust starting point for reaction optimization and library synthesis.

Reaction Principle

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (typically a boronic acid or its ester) and an organic halide or triflate. The catalytic cycle involves three primary steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation of the aryl group from the boronic acid to the palladium center (facilitated by a base), and reductive elimination to form the new carbon-carbon bond and regenerate the active palladium(0) catalyst. The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and preventing side reactions, particularly with functionalized and heterocyclic substrates like this compound.

Experimental Protocols

A general procedure for the Suzuki coupling of this compound with various arylboronic acids is detailed below. This protocol is a starting point and may require optimization for specific substrates.

General Protocol for Solution-Phase Suzuki Coupling:

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2-3 equivalents)

  • Anhydrous solvent (e.g., 1,4-dioxane/water 4:1, DME)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask or microwave vial, add this compound (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), and the base (e.g., K₂CO₃, 2.5 eq.).

  • Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%) to the vessel.

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.

  • Add the degassed solvent (e.g., 1,4-dioxane/H₂O, 4:1 v/v) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Acidify the aqueous layer with 1N HCl to precipitate the carboxylic acid product.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization to afford the desired 3-aryl-1H-indole-2-carboxylic acid.

Data Presentation: Reaction Conditions and Yields

The following table summarizes typical reaction conditions and expected yields for the Suzuki coupling of this compound with a variety of arylboronic acids, based on analogous reactions reported in the literature.[1][2]

Arylboronic AcidPalladium Catalyst (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Expected Yield (%)
Phenylboronic acidPd(dppf)Cl₂ (5)K₂CO₃ (2.5)Dioxane/H₂O (4:1)1001285-95
4-Methoxyphenylboronic acidPd(dppf)Cl₂ (5)K₂CO₃ (2.5)Dioxane/H₂O (4:1)1001280-90
4-Fluorophenylboronic acidPd(dppf)Cl₂ (5)K₃PO₄ (3.0)DME901675-85
4-Acetylphenylboronic acidPd(PPh₃)₄ (5)Na₂CO₃ (2.0)Toluene/EtOH/H₂O (2:1:1)901870-80
Thiophene-2-boronic acidPd(dppf)Cl₂ (5)K₂CO₃ (2.5)DME80880-90[2]
Pyridine-3-boronic acidXPhos Pd G3 (3)K₃PO₄ (3.0)Dioxane/H₂O (5:1)1102460-75
1-Naphthylboronic acidPd(OAc)₂ (2) / SPhos (4)K₃PO₄ (3.0)Dioxane/H₂O (4:1)1001670-85

Mandatory Visualizations

Suzuki_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII Ar-Pd(II)L2-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal Ar'-B(OH)2 (Base) PdII_Ar Ar-Pd(II)L2-Ar' Transmetal->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Ar-Ar' Product 3-Aryl-1H-indole- 2-carboxylic acid ArX 3-Bromo-1H-indole- 2-carboxylic acid ArBOH2 Arylboronic Acid

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start reagents Combine Reactants: - this compound - Arylboronic acid - Palladium Catalyst - Base start->reagents inert Establish Inert Atmosphere (Vacuum/Inert Gas Cycles) reagents->inert solvent Add Degassed Solvent inert->solvent heat Heat and Stir Reaction Mixture solvent->heat monitor Monitor Reaction Progress (TLC, LC-MS) heat->monitor workup Aqueous Workup and Extraction monitor->workup Reaction Complete purify Purification (Chromatography/Recrystallization) workup->purify product Isolated 3-Aryl-1H-indole- 2-carboxylic acid purify->product

Caption: General experimental workflow for Suzuki coupling.

References

Application Notes and Protocols: Heck Coupling Conditions for 3-bromo-1H-indole-2-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the Heck coupling reaction of 3-bromo-1H-indole-2-carboxylic acid derivatives. The Mizoroki-Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene, which is instrumental in the synthesis of substituted alkenes.[1] This methodology is particularly valuable in pharmaceutical and materials science for the synthesis of complex organic molecules.

Introduction to the Heck Reaction on Indole Scaffolds

The indole nucleus is a prevalent scaffold in a vast array of biologically active compounds and natural products. The functionalization of the indole ring is a key strategy in the development of new therapeutic agents. The Heck reaction provides a versatile method for introducing alkenyl substituents at the C3-position of the indole ring, starting from 3-bromoindole precursors. This allows for the synthesis of 3-vinyl-1H-indole-2-carboxylic acid derivatives, which are valuable intermediates for further chemical transformations.

The reaction proceeds through a catalytic cycle involving a palladium(0) species. The key steps include the oxidative addition of the 3-bromoindole to the Pd(0) catalyst, followed by coordination and migratory insertion of the alkene. A subsequent β-hydride elimination releases the final product and regenerates the active Pd(0) catalyst. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity.

Generalized Heck Coupling Reaction

The general scheme for the Heck coupling of a this compound derivative with an alkene is presented below:

sub This compound derivative reagents Pd Catalyst Base, Solvent, Ligand sub->reagents alk Alkene (R'-CH=CH2) alk->reagents prod 3-Alkenyl-1H-indole-2-carboxylic acid derivative reagents->prod

Caption: Generalized Heck coupling reaction scheme.

Summary of Reaction Conditions

The following table summarizes representative conditions for the Heck coupling of aryl bromides, which can be adapted for this compound derivatives. Due to the limited specific literature for this exact substrate, these conditions are based on well-established protocols for similar heteroaryl bromides.

Entry3-Bromoindole DerivativeAlkene PartnerCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1Ethyl 3-bromo-1H-indole-2-carboxylateStyrenePd(OAc)₂ (5)PPh₃ (10)K₂CO₃ (2)DMF11012Est. >80
2Ethyl 3-bromo-1H-indole-2-carboxylaten-Butyl acrylatePd(OAc)₂ (5)PPh₃ (10)Et₃N (2)Acetonitrile10018Est. >75
3Methyl 3-bromo-1H-indole-2-carboxylateStyrenePdCl₂(PPh₃)₂ (3)-NaOAc (2)DMA12012Est. >85
4Methyl 3-bromo-1H-indole-2-carboxylateEthyl acrylatePd(OAc)₂ (5)P(o-tolyl)₃ (10)K₂CO₃ (2)DMF11016Est. >80

*Estimated yields are based on typical outcomes for Heck reactions with similar aryl bromides and may require optimization for the specific substrate.

Detailed Experimental Protocol

This protocol describes a general procedure for the Heck coupling of ethyl 3-bromo-1H-indole-2-carboxylate with styrene.

Materials:

  • Ethyl 3-bromo-1H-indole-2-carboxylate

  • Styrene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Schlenk flask or sealed reaction tube

  • Magnetic stirrer and hotplate

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add ethyl 3-bromo-1H-indole-2-carboxylate (1.0 mmol, 1.0 equiv), potassium carbonate (2.0 mmol, 2.0 equiv), palladium(II) acetate (0.05 mmol, 5 mol%), and triphenylphosphine (0.10 mmol, 10 mol%).

  • Evacuate and backfill the flask with the inert gas three times.

  • Add anhydrous DMF (5 mL) via syringe, followed by styrene (1.2 mmol, 1.2 equiv).

  • Seal the flask and heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of celite to remove insoluble salts.

  • Wash the filtrate with water (3 x 15 mL) and then with brine (15 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired ethyl 3-styryl-1H-indole-2-carboxylate.

Visualizations

Catalytic Cycle of the Heck Reaction

The following diagram illustrates the key steps in the catalytic cycle of the Heck reaction.

Heck_Cycle pd0 Pd(0)L2 pd2_aryl Ar-Pd(II)L2(Br) pd0->pd2_aryl Oxidative Addition (Ar-Br) pd2_alkene [Ar-Pd(II)L2(Alkene)]+ pd2_aryl->pd2_alkene Alkene Coordination pd2_inserted R'-CH(Ar)-CH2-Pd(II)L2 pd2_alkene->pd2_inserted Migratory Insertion pd_h H-Pd(II)L2(Br) pd2_inserted->pd_h β-Hydride Elimination (Product Released) pd_h->pd0 Reductive Elimination (+ Base)

Caption: Simplified catalytic cycle of the Heck reaction.

Experimental Workflow

The diagram below outlines the general experimental workflow for the Heck coupling reaction described in the protocol.

Workflow setup Reaction Setup (Inert Atmosphere) addition Addition of Reagents (Substrate, Catalyst, Ligand, Base, Solvent, Alkene) setup->addition reaction Heating and Stirring (110 °C, 12-24 h) addition->reaction workup Aqueous Workup (Filtration, Extraction, Washing) reaction->workup purification Purification (Column Chromatography) workup->purification product Final Product purification->product

References

Application Notes and Protocols for the Synthesis of HIV-1 Integrase Inhibitors from 3-bromo-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the synthesis and evaluation of a novel class of HIV-1 integrase inhibitors derived from 3-bromo-1H-indole-2-carboxylic acid. The indole-2-carboxylic acid scaffold has been identified as a promising pharmacophore for the development of potent HIV-1 integrase strand transfer inhibitors (INSTIs). These compounds exert their antiviral activity by chelating the two Mg²⁺ ions within the active site of the integrase enzyme, a critical component in the viral replication cycle. This document outlines the synthetic route, including esterification, Suzuki cross-coupling, and hydrolysis, followed by protocols for in vitro biological evaluation.

Introduction

Human Immunodeficiency Virus type 1 (HIV-1) integrase is a crucial enzyme that catalyzes the insertion of the viral DNA into the host cell's genome, an essential step for viral replication. As such, it remains a prime target for the development of antiretroviral therapies. The emergence of drug-resistant viral strains necessitates the continuous development of new inhibitors with novel scaffolds. Indole-2-carboxylic acid derivatives have been identified as a promising class of HIV-1 integrase inhibitors. Structural optimizations of this scaffold have led to the discovery of potent compounds with significant inhibitory activity. This application note details the synthesis of such inhibitors starting from the readily available this compound.

Synthetic Scheme

The overall synthetic strategy involves a three-step process starting from this compound. The carboxylic acid is first protected as an ethyl ester. The resulting bromo-indole ester then undergoes a Suzuki cross-coupling reaction with an appropriate arylboronic acid to introduce structural diversity at the 3-position. Finally, the ethyl ester is hydrolyzed to yield the final active indole-2-carboxylic acid inhibitor.

Synthesis_Workflow start This compound ester Ethyl 3-bromo-1H-indole-2-carboxylate start->ester Esterification (H₂SO₄, EtOH) suzuki Ethyl 3-aryl-1H-indole-2-carboxylate ester->suzuki Suzuki Coupling (Arylboronic acid, Pd catalyst, Base) final 3-aryl-1H-indole-2-carboxylic acid (HIV-1 Integrase Inhibitor) suzuki->final Hydrolysis (LiOH or NaOH)

Caption: Synthetic workflow for HIV-1 integrase inhibitors.

Experimental Protocols

Step 1: Synthesis of Ethyl 3-bromo-1H-indole-2-carboxylate

This protocol describes the esterification of the starting material, this compound.

Materials:

  • This compound

  • Anhydrous ethanol (EtOH)

  • Concentrated sulfuric acid (H₂SO₄)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous ethanol (10 mL per 100 mg of starting material).

  • Slowly add concentrated sulfuric acid (0.5 eq) dropwise to the solution at room temperature with stirring.

  • Heat the reaction mixture to 80 °C and stir for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium bicarbonate until the pH is neutral.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude ethyl 3-bromo-1H-indole-2-carboxylate.

  • The crude product can be purified by column chromatography on silica gel if necessary.

Step 2: Synthesis of Ethyl 3-aryl-1H-indole-2-carboxylate via Suzuki Coupling

This protocol outlines the palladium-catalyzed Suzuki cross-coupling reaction to introduce the aryl moiety.

Materials:

  • Ethyl 3-bromo-1H-indole-2-carboxylate

  • Arylboronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 eq)

  • Anhydrous solvent (e.g., 1,4-dioxane/H₂O, 4:1 v/v)

  • Inert gas (Nitrogen or Argon)

  • Schlenk flask or sealed tube

  • Standard glassware for organic synthesis

Procedure:

  • To a Schlenk flask, add ethyl 3-bromo-1H-indole-2-carboxylate (1.0 eq), the corresponding arylboronic acid (1.2 eq), the palladium catalyst (5 mol%), and the base (2.0 eq).

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

  • Add the degassed solvent system to the reaction mixture via syringe.

  • Seal the vessel and heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired ethyl 3-aryl-1H-indole-2-carboxylate.

Step 3: Synthesis of 3-aryl-1H-indole-2-carboxylic acid (Hydrolysis)

This final step involves the hydrolysis of the ethyl ester to the active carboxylic acid.

Materials:

  • Ethyl 3-aryl-1H-indole-2-carboxylate

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) (2-3 eq)

  • Tetrahydrofuran (THF) or Methanol (MeOH)

  • Water (H₂O)

  • 1N Hydrochloric acid (HCl)

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve the ethyl 3-aryl-1H-indole-2-carboxylate (1.0 eq) in a mixture of THF (or MeOH) and water.

  • Add LiOH or NaOH (2-3 eq) and stir the mixture at room temperature or gentle heat (e.g., 40-50 °C) until the reaction is complete (monitored by TLC).

  • Remove the organic solvent under reduced pressure.

  • Dilute the aqueous residue with water and acidify with 1N HCl to pH 2-3.

  • The precipitated solid is collected by filtration, washed with water, and dried under vacuum to yield the final 3-aryl-1H-indole-2-carboxylic acid.

Biological Evaluation Protocols

HIV-1 Integrase Strand Transfer Assay

This assay quantitatively measures the inhibitory effect of the synthesized compounds on the strand transfer activity of HIV-1 integrase.

Principle: The assay is a non-radioactive method that measures the integration of a donor substrate (DS) DNA (mimicking the viral DNA) into a target substrate (TS) DNA (mimicking the host DNA). The DS DNA is biotin-labeled and coated on a streptavidin plate. Recombinant HIV-1 integrase catalyzes the integration of the DS DNA into a labeled TS DNA. The incorporated TS DNA is then detected colorimetrically.

Materials:

  • HIV-1 Integrase Assay Kit (e.g., XpressBio EZ-1700 or similar)

  • Synthesized inhibitor compounds

  • Recombinant HIV-1 Integrase

  • Streptavidin-coated 96-well plates

  • DS and TS Oligo DNA

  • Reaction and wash buffers

  • HRP-labeled antibody and substrate

  • Microplate reader

Procedure:

  • Coat the streptavidin-coated 96-well plate with biotin-labeled DS DNA.

  • Wash the plate and add the recombinant HIV-1 integrase.

  • Add serial dilutions of the synthesized inhibitor compounds to the wells. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).

  • Initiate the reaction by adding the labeled TS DNA.

  • Incubate the plate at 37 °C to allow for the strand transfer reaction.

  • Wash the plate to remove unintegrated TS DNA.

  • Add an HRP-labeled antibody that binds to the label on the TS DNA.

  • Wash the plate and add a TMB substrate.

  • Stop the reaction and measure the absorbance at 450 nm using a microplate reader.

  • Calculate the 50% inhibitory concentration (IC₅₀) value, which is the concentration of the compound that inhibits integrase activity by 50%.

Cytotoxicity Assay (MTT Assay)

This assay assesses the toxicity of the synthesized compounds on host cells (e.g., MT-4 cells).

Principle: The MTT assay is a colorimetric assay that measures cell viability. Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • MT-4 cells

  • Complete culture medium

  • Synthesized inhibitor compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Seed MT-4 cells in a 96-well plate at a suitable density.

  • Add serial dilutions of the synthesized compounds to the wells. Include a cell-only control and a vehicle control.

  • Incubate the plate for a period that corresponds to the anti-HIV assay (e.g., 4-5 days) at 37 °C in a 5% CO₂ incubator.

  • Add MTT solution to each well and incubate for 4 hours at 37 °C.

  • Add the solubilization solution to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the 50% cytotoxic concentration (CC₅₀) value, which is the concentration of the compound that reduces cell viability by 50%.

Data Presentation

The biological activity of synthesized indole-2-carboxylic acid derivatives is summarized in the table below. The data includes the 50% inhibitory concentration (IC₅₀) against HIV-1 integrase and the 50% cytotoxic concentration (CC₅₀) in MT-4 cells.

Compound IDR Group (at 3-position)HIV-1 Integrase IC₅₀ (µM)[1]CC₅₀ in MT-4 cells (µM)[1]Selectivity Index (SI = CC₅₀/IC₅₀)
1 H32.37>100>3.09
4a 2-methoxyphenyl10.79>100>9.27
4b 3-methoxyphenyl11.52>100>8.68
17a Not specified in detail3.11>100>32.15
20a Not specified in detail0.13Not specifiedNot specified

Note: The specific structures for compounds 17a and 20a are complex and detailed in the source literature. This table provides a summary of their reported activities.

Mechanism of Action

The indole-2-carboxylic acid derivatives function as HIV-1 integrase strand transfer inhibitors. The core mechanism involves the chelation of two essential magnesium ions (Mg²⁺) in the enzyme's active site. This interaction is facilitated by the carboxyl group at the C2 position and the indole nucleus. By binding to these metal ions, the inhibitors prevent the catalytic steps of DNA integration, thereby blocking the viral replication cycle.

Mechanism_of_Action cluster_IN HIV-1 Integrase Active Site Mg1 Mg²⁺ Integration Strand Transfer (Integration into Host DNA) Mg1->Integration Catalysis Mg2 Mg²⁺ Mg2->Integration Catalysis Inhibitor Indole-2-carboxylic Acid Derivative Inhibitor->Mg1 Chelation Inhibitor->Mg2 Chelation Block Blocked vDNA Viral DNA vDNA->Integration Integration->Block

Caption: Inhibition of HIV-1 integrase by chelation.

Conclusion

The synthetic route starting from this compound provides a versatile platform for the development of novel HIV-1 integrase inhibitors. The protocols outlined in this document offer a clear and reproducible methodology for the synthesis and biological evaluation of these promising antiviral compounds. The structure-activity relationship data suggests that modifications at the 3-position of the indole ring can significantly enhance inhibitory potency, providing a clear direction for future drug discovery efforts in this area.

References

The Versatile Scaffolding of 3-bromo-1H-indole-2-carboxylic Acid in Heterocyclic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-bromo-1H-indole-2-carboxylic acid is a pivotal building block in the synthesis of a diverse array of heterocyclic compounds, many of which are of significant interest in medicinal chemistry and materials science. The strategic placement of the bromine atom at the 3-position and the carboxylic acid at the 2-position of the indole nucleus provides two orthogonal reactive handles for a variety of chemical transformations. The electron-rich indole core, coupled with the reactivity of the C-Br bond in palladium-catalyzed cross-coupling reactions and the versatile chemistry of the carboxylic acid group, makes this molecule a powerful precursor for the construction of complex, fused, and substituted heterocyclic systems. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of medicinally relevant heterocyclic frameworks.

Key Applications in Heterocyclic Synthesis

The reactivity of this compound is primarily exploited through palladium-catalyzed cross-coupling reactions at the C3-position and modifications of the C2-carboxylic acid. These transformations are instrumental in the synthesis of various heterocyclic systems, including but not limited to:

  • Substituted Indoles: Functionalization at the 3-position via Suzuki, Heck, Sonogashira, and Buchwald-Hartwig couplings allows for the introduction of a wide range of aryl, vinyl, alkynyl, and amino substituents.

  • Fused Indole Systems: Intramolecular cyclization of derivatives of this compound is a powerful strategy for the construction of polycyclic heteroaromatics such as indolo[2,3-c]coumarins and ellipticine analogues.

  • Medicinal Scaffolds: This building block is notably used in the synthesis of potent therapeutic agents, including HIV-1 integrase inhibitors.

Data Presentation: Palladium-Catalyzed Cross-Coupling Reactions

The following table summarizes representative palladium-catalyzed cross-coupling reactions involving derivatives of this compound, highlighting the versatility of this building block.

EntryReaction TypeCoupling PartnerProductYield (%)Catalyst SystemReference
1Buchwald-Hartwig Amination2-MethoxyanilineEthyl 3-((2-methoxyphenyl)amino)-1H-indole-2-carboxylate65Pd(OAc)₂, dcppb, Cs₂CO₃[1]
2Buchwald-Hartwig Amination3-MethoxyanilineEthyl 3-((3-methoxyphenyl)amino)-1H-indole-2-carboxylate69Pd(OAc)₂, dcppb, Cs₂CO₃[1]
3Buchwald-Hartwig Amination2-ChloroanilineEthyl 3-((2-chlorophenyl)amino)-1H-indole-2-carboxylate60Pd(OAc)₂, dcppb, Cs₂CO₃[1]

Experimental Protocols

Protocol 1: Esterification of this compound

This initial step is often required to protect the carboxylic acid and improve solubility for subsequent cross-coupling reactions.

Reaction:

G start This compound reagents Ethanol, Conc. H₂SO₄ (cat.) product Ethyl 3-bromo-1H-indole-2-carboxylate reagents->product 80 °C, 2h

Caption: Esterification of the starting material.

Materials:

  • This compound (1.0 eq)

  • Anhydrous Ethanol (solvent)

  • Concentrated Sulfuric Acid (catalytic amount)

  • Saturated aqueous solution of Sodium Bicarbonate

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate

Procedure:

  • Dissolve this compound (e.g., 100 mg, 0.42 mmol) in anhydrous ethanol (10 mL) in a round-bottom flask.[1]

  • Add a catalytic amount of concentrated sulfuric acid (e.g., 20 mg, 0.21 mmol) dropwise to the solution.[1]

  • Stir the mixture at 80 °C for 2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[1]

  • After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.[1]

  • Extract the aqueous layer with ethyl acetate (3 x 30 mL).[1]

  • Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield ethyl 3-bromo-1H-indole-2-carboxylate.[1]

Protocol 2: Buchwald-Hartwig Amination for the Synthesis of 3-Aminoindole Derivatives

This protocol describes the palladium-catalyzed amination of ethyl 3-bromo-1H-indole-2-carboxylate, a key step in the synthesis of certain HIV-1 integrase inhibitors.[1]

Reaction Workflow:

G cluster_reactants Reactants cluster_catalyst Catalyst System start Ethyl 3-bromo-1H- indole-2-carboxylate catalyst Pd(OAc)₂ start->catalyst amine Substituted Aniline amine->catalyst solvent 1,4-Dioxane catalyst->solvent ligand dcppb ligand->solvent base Cs₂CO₃ base->solvent heating 110 °C, 2h solvent->heating product Ethyl 3-(arylamino)-1H- indole-2-carboxylate heating->product

Caption: Buchwald-Hartwig amination workflow.

Materials:

  • Ethyl 3-bromo-1H-indole-2-carboxylate (1.0 eq)

  • Substituted Aniline (e.g., 2-methoxyaniline, 1.1 eq)

  • Palladium(II) Acetate (Pd(OAc)₂, 0.2 eq)

  • 1,4-Bis(dicyclohexylphosphino)butane (dcppb, 0.4 eq)

  • Cesium Carbonate (Cs₂CO₃, 1.5 eq)

  • Anhydrous 1,4-Dioxane (solvent)

  • Nitrogen gas

Procedure:

  • To a solution of ethyl 3-bromo-1H-indole-2-carboxylate (e.g., 100 mg, 0.37 mmol) in anhydrous 1,4-dioxane (10 mL) under a nitrogen atmosphere, add the substituted aniline (e.g., 2-methoxyaniline, 46 mg, 0.37 mmol).[1]

  • Add palladium(II) acetate (16 mg, 0.07 mmol), 1,4-bis(dicyclohexylphosphino)butane (71 mg, 0.15 mmol), and cesium carbonate (183 mg, 0.56 mmol).[1]

  • Stir the mixture at 110 °C for 2 hours, monitoring the reaction by TLC.[1]

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired ethyl 3-(arylamino)-1H-indole-2-carboxylate.

Signaling Pathways and Logical Relationships

The synthetic utility of this compound can be visualized as a branching pathway leading to diverse heterocyclic scaffolds.

G cluster_derivatization Initial Derivatization cluster_coupling Palladium-Catalyzed Cross-Coupling (at C3-Br) cluster_products Heterocyclic Products A This compound B Esterification/Amidation (at C2-COOH) A->B C Suzuki Coupling (Aryl/Heteroaryl Boronic Acids) B->C D Heck Coupling (Alkenes) B->D E Sonogashira Coupling (Terminal Alkynes) B->E F Buchwald-Hartwig Amination (Amines) B->F G 3-Aryl/Heteroaryl Indoles C->G H 3-Vinyl Indoles D->H I 3-Alkynyl Indoles E->I J 3-Amino Indoles F->J K Fused Polycyclic Heterocycles (via subsequent cyclization) G->K H->K I->K J->K

Caption: Synthetic pathways from the core scaffold.

This compound is a highly valuable and versatile starting material for the synthesis of a wide range of heterocyclic compounds. Its utility is demonstrated through its successful application in various palladium-catalyzed cross-coupling reactions and as a precursor for the construction of complex fused systems. The protocols provided herein offer a foundation for researchers to explore the rich chemistry of this building block in the pursuit of novel bioactive molecules and functional materials. Further exploration of intramolecular cyclization strategies and the development of one-pot multi-step syntheses starting from this scaffold are promising avenues for future research.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 3-Bromo-1H-indole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 3-bromo-1H-indole-2-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Common impurities can include unreacted starting materials such as indole-2-carboxylic acid or its ester precursor, over-brominated products (e.g., dibromo-indole derivatives), and colored byproducts arising from the oxidation or polymerization of the electron-rich indole ring. If the synthesis involves the hydrolysis of an ester, incomplete hydrolysis can result in the corresponding ester as an impurity.

Q2: What are the recommended primary purification methods for this compound?

A2: The two most effective and commonly used purification methods for this compound are recrystallization and column chromatography. The choice between them depends on the impurity profile and the desired final purity.

Q3: My purified product is not a white solid. What causes the coloration and how can I remove it?

A3: A yellow or brownish tint in the final product is typically due to trace amounts of oxidized or polymeric indole impurities. These can often be removed by recrystallization, sometimes with the addition of activated carbon (charcoal) to adsorb the colored impurities. Care should be taken to use a minimal amount of charcoal and to perform a hot filtration to remove it before crystallization.

Q4: Is this compound sensitive to any particular conditions?

A4: Yes, indole derivatives can be sensitive to light and air, which can lead to the formation of colored oxidation products. Additionally, indole-2-carboxylic acids may be susceptible to decarboxylation at elevated temperatures, particularly under acidic conditions. It is advisable to protect the compound from prolonged exposure to light and high temperatures.

Troubleshooting Guides

Issue 1: Persistent Color in the Final Product

Problem: The recrystallized this compound remains off-white, yellow, or brown.

Possible CauseTroubleshooting Steps
Inadequate Solvent System The chosen solvent may not effectively separate the product from colored impurities. Experiment with mixed solvent systems. A good starting point for carboxylic acids is a mixture of an alcohol (e.g., ethanol, methanol) and water.
Oxidation During Purification Indole compounds can oxidize when exposed to air, especially at elevated temperatures. - Perform the recrystallization under an inert atmosphere (e.g., nitrogen or argon).- Use solvents that have been degassed to minimize dissolved oxygen.
Presence of Highly Colored Impurities Some impurities may be intensely colored and present in very small amounts. - Add a small amount of activated carbon to the hot solution before filtration. Be aware that this may reduce your overall yield.
Issue 2: Low Recovery After Recrystallization

Problem: A significant amount of product is lost during the recrystallization process.

Possible CauseTroubleshooting Steps
Excessive Solvent Usage Using too much solvent will keep a larger amount of the product dissolved in the mother liquor even after cooling. Use the minimum amount of hot solvent necessary to fully dissolve the crude product.
Premature Crystallization The product crystallizes out of solution during hot filtration. Pre-heat the filtration apparatus (funnel, filter paper, and receiving flask) to prevent a rapid drop in temperature.
High Solubility in Cold Solvent The product is too soluble in the chosen solvent, even at low temperatures. - Select a solvent system where the product has a steep solubility curve (high solubility when hot, low solubility when cold).- Ensure the crystallization mixture is thoroughly cooled in an ice bath to maximize precipitation.
Issue 3: Streaking or Tailing on Silica Gel Column

Problem: The compound streaks down the column during silica gel chromatography, leading to poor separation.

Possible CauseTroubleshooting Steps
Strong Interaction with Silica Gel The acidic carboxylic acid group can interact strongly with the slightly acidic silica gel, causing tailing. - Add a small amount of a volatile acid, such as acetic acid or formic acid (typically 0.1-1%), to the eluent. This suppresses the deprotonation of the carboxylic acid, reducing its interaction with the silica gel.
Inappropriate Solvent System The polarity of the eluent may not be optimal for clean separation. - Optimize the solvent system using Thin Layer Chromatography (TLC) first. A mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate) is a common starting point.
Overloading the Column Too much crude material has been loaded onto the column. - As a general rule, use a silica gel to crude product weight ratio of at least 50:1 for difficult separations.

Experimental Protocols

Recrystallization Protocol
  • Solvent Selection: Based on small-scale tests, select a suitable solvent or solvent mixture. A mixture of ethanol and water is often effective for indole carboxylic acids.

  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of the primary solvent (e.g., ethanol) and heat the mixture gently to dissolve the solid.

  • Hot Filtration (Optional): If insoluble impurities are present, or if using activated carbon, perform a hot gravity filtration to remove them.

  • Crystallization: Slowly add the anti-solvent (e.g., hot water) to the hot solution until the solution becomes slightly turbid. Add a few more drops of the hot primary solvent to redissolve the precipitate and obtain a clear solution.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold solvent mixture.

  • Drying: Dry the crystals under vacuum to a constant weight.

Column Chromatography Protocol
  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase: A gradient of ethyl acetate in hexanes or dichloromethane is a good starting point. Add 0.1-1% acetic acid or formic acid to the mobile phase to prevent streaking.

  • Sample Preparation: Dissolve the crude product in a minimal amount of the mobile phase or a strong solvent like dichloromethane. Alternatively, for dry loading, adsorb the crude product onto a small amount of silica gel.

  • Elution: Start with a low percentage of the polar solvent and gradually increase the concentration. The exact gradient should be optimized based on TLC analysis of the crude mixture.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Data Presentation

Table 1: Recommended Solvent Systems for Purification

Purification MethodSolvent SystemTypical Recovery/PurityNotes
Recrystallization Ethanol/Water>85% / >98%Good for removing polar and non-polar impurities. The ratio needs to be optimized.
Recrystallization TolueneVariableCan be effective if impurities have different solubilities.
Column Chromatography Hexanes/Ethyl Acetate with 0.5% Acetic Acid>90% / >99%Provides excellent separation from most impurities. Gradient elution is recommended.
Column Chromatography Dichloromethane/Methanol with 0.5% Acetic Acid>90% / >99%Suitable for more polar impurities.

Note: Recovery and purity are typical values and may vary depending on the quality of the crude material.

Visualizations

PurificationWorkflow cluster_start Start: Crude Product cluster_purification Purification Options cluster_analysis Analysis cluster_end End Product Crude Crude 3-bromo-1H-indole- 2-carboxylic acid Recrystallization Recrystallization Crude->Recrystallization Option 1 ColumnChromatography Column Chromatography Crude->ColumnChromatography Option 2 Analysis Purity & Color Check (TLC, NMR, etc.) Recrystallization->Analysis ColumnChromatography->Analysis PureProduct Pure White Solid (>98% Purity) Analysis->PureProduct Pass FurtherPurification Further Purification Required Analysis->FurtherPurification Fail FurtherPurification->Recrystallization Re-process FurtherPurification->ColumnChromatography Re-process

Caption: General workflow for the purification of this compound.

TroubleshootingLogic cluster_problem Problem Identification cluster_diagnosis Diagnosis cluster_solution Potential Solutions Problem Impure Product After Initial Purification Color Persistent Color? Problem->Color LowYield Low Recovery? Problem->LowYield Streaking Streaking on TLC/Column? Problem->Streaking Charcoal Use Activated Carbon Color->Charcoal Yes InertAtmosphere Use Inert Atmosphere Color->InertAtmosphere Yes OptimizeSolvent Optimize Solvent System LowYield->OptimizeSolvent Yes PreheatApparatus Pre-heat Filtration Apparatus LowYield->PreheatApparatus Yes AcidifyEluent Add Acid to Eluent Streaking->AcidifyEluent Yes

Caption: Troubleshooting logic for common purification issues.

Technical Support Center: Recrystallization of 3-Bromo-1H-indole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the recrystallization of 3-bromo-1H-indole-2-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for recrystallizing this compound?

A1: Ethyl acetate is a documented solvent for the successful recrystallization of this compound.[1] For indole derivatives and carboxylic acids in general, other potential solvent systems include alcohols like ethanol or methanol, or mixed solvent systems such as alcohol/water.[2][3] The choice of solvent is critical and may require experimental optimization to achieve the best results.[2]

Q2: My final product has a persistent off-white or yellowish color. What causes this and how can I fix it?

A2: Colored impurities in indole derivatives often result from the oxidation or polymerization of the electron-rich indole ring.[3] Indole compounds can be sensitive to air and light, leading to the formation of these colored byproducts.[3]

To address this, consider the following:

  • Use of Activated Charcoal: Adding activated charcoal to the hot solution before filtration can help adsorb colored impurities.

  • Inert Atmosphere: Performing the recrystallization under an inert atmosphere, such as nitrogen or argon, can prevent oxidation.[3]

  • Degassed Solvents: Using degassed solvents will minimize the amount of dissolved oxygen available for oxidation reactions.[3]

Q3: I am experiencing a low recovery rate after recrystallization. What are the likely reasons?

A3: Low recovery is a common issue in recrystallization and can be attributed to several factors:[4]

  • Excessive Solvent: Using too much solvent to dissolve the crude product will leave a significant portion of the compound in the mother liquor upon cooling.[3]

  • Premature Crystallization: If the product crystallizes too quickly, especially during hot filtration, product can be lost.

  • Inappropriate Solvent Choice: The chosen solvent may be too good at dissolving the compound even at low temperatures.

Q4: My compound is "oiling out" instead of forming crystals. What should I do?

A4: "Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid. This often happens when a highly concentrated solution is cooled too quickly, or the boiling point of the solvent is higher than the melting point of the solute. To remedy this, try reheating the solution and adding a small amount of additional solvent to decrease the saturation. Then, allow the solution to cool more slowly.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solutions
No Crystal Formation - Solution is not sufficiently saturated. - Presence of impurities inhibiting crystallization.- Evaporate some of the solvent to increase the concentration and then cool again. - Try scratching the inside of the flask with a glass rod at the solution's surface to induce nucleation. - Add a seed crystal of the pure compound.
Persistent Colored Impurities - Oxidation of the indole ring.[3] - Inadequate removal of colored byproducts.- Add activated charcoal to the hot solution and perform a hot filtration. - Conduct the recrystallization under an inert atmosphere (e.g., Nitrogen).[3] - Use degassed solvents.[3]
Low Yield - Too much solvent was used.[3] - The compound is too soluble in the chosen solvent. - Premature crystallization during hot filtration.- Use the minimum amount of hot solvent necessary for dissolution.[3] - Test alternative solvents or mixed solvent systems. - Ensure the filtration apparatus is pre-heated to prevent cooling and crystallization in the funnel.
"Oiling Out" - Solution is too concentrated. - Cooling is too rapid. - The solvent's boiling point is above the compound's melting point.- Add more solvent to the hot solution and allow it to cool slowly. - Consider a different solvent with a lower boiling point.

Experimental Protocol: Recrystallization of this compound

This protocol is adapted from a documented synthetic procedure.

Materials:

  • Crude this compound

  • Ethyl acetate

  • Erlenmeyer flask

  • Heating source (e.g., hot plate)

  • Filtration apparatus (e.g., Büchner funnel, filter paper, vacuum flask)

  • Anhydrous sodium sulfate (optional, for drying)

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethyl acetate and gently heat the mixture while stirring to dissolve the solid. Continue adding small portions of hot ethyl acetate until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, allow it to cool slightly, then add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional, but recommended if charcoal was used or insoluble impurities are present): Pre-heat a gravity funnel and a new flask to prevent premature crystallization. Filter the hot solution to remove the charcoal or any insoluble materials.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. For maximum crystal formation, you can then place the flask in an ice bath for at least 30 minutes.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold ethyl acetate to remove any remaining mother liquor.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Quantitative Data Summary

ParameterValueReference
Recrystallization Solvent Ethyl Acetate[1]
Reported Yield 88%[1]
Melting Point (Purified) 201-203°C[1]

Visual Guides

Recrystallization_Workflow Recrystallization Workflow for this compound start Start with Crude Product dissolve Dissolve in Minimum Hot Ethyl Acetate start->dissolve hot_filter Hot Filtration (Optional, for impurities/charcoal) dissolve->hot_filter cool Slow Cooling to Room Temperature hot_filter->cool ice_bath Cool in Ice Bath cool->ice_bath filter Vacuum Filtration ice_bath->filter wash Wash with Cold Ethyl Acetate filter->wash dry Dry Under Vacuum wash->dry end Pure Crystals dry->end

Caption: A flowchart of the general recrystallization protocol.

Troubleshooting_Tree Troubleshooting Common Recrystallization Issues start Problem Encountered no_crystals No Crystals Form start->no_crystals No low_yield Low Yield start->low_yield Yield oiling_out Oiling Out start->oiling_out Liquid colored_product Colored Product start->colored_product Color scratch Scratch Flask / Add Seed Crystal no_crystals->scratch min_solvent Use Minimum Hot Solvent low_yield->min_solvent add_solvent Add More Solvent oiling_out->add_solvent charcoal Use Activated Charcoal colored_product->charcoal concentrate Concentrate Solution (Evaporate Solvent) scratch->concentrate Still No Crystals check_solubility Check Solvent Solubility Profile min_solvent->check_solubility slow_cool Ensure Slow Cooling add_solvent->slow_cool inert_atm Use Inert Atmosphere charcoal->inert_atm

Caption: A decision tree for troubleshooting common issues.

References

Technical Support Center: Bromination of Indole-2-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues during the bromination of indole-2-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What is the expected primary product of the bromination of indole-2-carboxylic acid?

The primary and desired product of the electrophilic bromination of indole-2-carboxylic acid is 3-bromo-1H-indole-2-carboxylic acid . The indole ring is highly reactive towards electrophilic substitution, with the C-3 position being the most nucleophilic and thus the most likely site for initial bromination.

Q2: What are the most common side reactions observed during the bromination of indole-2-carboxylic acid?

The most frequently encountered side reactions include:

  • Over-bromination: Formation of di- or even tri-brominated products. The most common of these is 3,5-dibromo-1H-indole-2-carboxylic acid .

  • Oxidation: Formation of oxindole-2-carboxylic acid derivatives.

  • Decarboxylation: Loss of the carboxylic acid group, which can lead to brominated indoles. While often catalyzed, it can occur under harsh reaction conditions.

Q3: Why does over-bromination occur, and how can I minimize it?

Over-bromination happens because the indole ring, even after the first bromination, can still be sufficiently activated for further electrophilic attack. The initial bromination at C-3 deactivates the pyrrole ring slightly, but subsequent bromination can occur on the benzene ring, typically at the C-5 position.

Troubleshooting Over-bromination:

StrategyActionRationale
Control Stoichiometry Use no more than one equivalent of the brominating agent (e.g., NBS or Br₂).Limits the availability of bromine for subsequent reactions.
Reaction Temperature Maintain a low temperature (e.g., 0 °C to room temperature).Reduces the reaction rate and can improve selectivity for the mono-brominated product.
Choice of Brominating Agent Consider using N-bromosuccinimide (NBS) instead of molecular bromine (Br₂).NBS is often a milder and more selective brominating agent for electron-rich heterocycles.
Solvent Use a less polar solvent.Solvents like acetic acid can be used, but careful control of conditions is necessary.

Q4: I am observing a product that is not a simple brominated indole. What could it be?

If you observe a product with a different core structure, it is likely an oxindole derivative. The indole ring is susceptible to oxidation, and this can be a significant side reaction during bromination, especially when using reagents like N-bromosuccinimide (NBS) in the presence of water. The bromination of the related indole-3-acetic acid is known to produce a variety of oxindole byproducts.

Troubleshooting Oxindole Formation:

StrategyActionRationale
Anhydrous Conditions Ensure all glassware is thoroughly dried and use anhydrous solvents.Water can participate in the reaction mechanism leading to the formation of the oxindole.
Inert Atmosphere Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).Minimizes oxidation from atmospheric oxygen.
Choice of Reagent If oxindole formation is persistent with NBS, consider alternative brominating agents like pyridinium bromide perbromide.These may offer different reactivity and selectivity profiles.

Q5: Is decarboxylation a concern during bromination?

While decarboxylation of indole-2-carboxylic acids is a known reaction, it typically requires specific conditions such as high temperatures or the presence of catalysts like copper or enzymes. Under standard electrophilic bromination conditions, it is generally a minor side reaction. However, if the reaction is run at elevated temperatures for extended periods, or if acidic byproducts form, decarboxylation followed by bromination of the resulting indole could occur.

Troubleshooting Decarboxylation:

StrategyActionRationale
Moderate Temperatures Avoid high reaction temperatures.Minimizes thermal decomposition and decarboxylation.
Control Reaction Time Monitor the reaction closely and quench it once the starting material is consumed.Prevents prolonged exposure to conditions that might favor decarboxylation.

Experimental Protocols

Protocol 1: Selective Mono-bromination of Indole-2-carboxylic Acid using NBS

This protocol is designed to favor the formation of this compound while minimizing over-bromination and oxidation.

Materials:

  • Indole-2-carboxylic acid

  • N-Bromosuccinimide (NBS), recrystallized

  • Anhydrous Dimethylformamide (DMF)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve indole-2-carboxylic acid (1 equivalent) in anhydrous DMF in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add recrystallized NBS (1.0 equivalents) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.

  • Stir the reaction mixture at 0 °C and monitor its progress by TLC.

  • Upon completion (typically 1-3 hours), quench the reaction by pouring it into ice-water.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the solid with cold water and then a minimal amount of cold diethyl ether to remove any succinimide byproduct.

  • Dry the product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Visualizing Reaction Pathways

Main Reaction and Side Reactions Workflow

G cluster_start Starting Material cluster_reagents Brominating Agent cluster_products Potential Products Indole-2-carboxylic Acid Indole-2-carboxylic Acid 3-Bromo-indole-2-carboxylic Acid 3-Bromo-indole-2-carboxylic Acid Indole-2-carboxylic Acid->3-Bromo-indole-2-carboxylic Acid Desired Pathway 3,5-Dibromo-indole-2-carboxylic Acid 3,5-Dibromo-indole-2-carboxylic Acid Indole-2-carboxylic Acid->3,5-Dibromo-indole-2-carboxylic Acid Over-bromination Oxindole-2-carboxylic Acid Oxindole-2-carboxylic Acid Indole-2-carboxylic Acid->Oxindole-2-carboxylic Acid Oxidation Decarboxylated Products Decarboxylated Products Indole-2-carboxylic Acid->Decarboxylated Products Decarboxylation NBS or Br2 NBS or Br2 NBS or Br2->3-Bromo-indole-2-carboxylic Acid NBS or Br2->3,5-Dibromo-indole-2-carboxylic Acid NBS or Br2->Oxindole-2-carboxylic Acid

Caption: Workflow of bromination and potential side reactions.

Mechanism of Over-bromination

G Indole-2-COOH Indole-2-COOH 3-Bromo-indole-2-COOH 3-Bromo-indole-2-COOH Indole-2-COOH->3-Bromo-indole-2-COOH + Br+ 3,5-Dibromo-indole-2-COOH 3,5-Dibromo-indole-2-COOH 3-Bromo-indole-2-COOH->3,5-Dibromo-indole-2-COOH + Br+ (further reaction) G Indole-2-COOH Indole-2-COOH 3-Bromo-indole-2-COOH 3-Bromo-indole-2-COOH Indole-2-COOH->3-Bromo-indole-2-COOH + Br+ Intermediate Bromonium Ion Intermediate 3-Bromo-indole-2-COOH->Intermediate + H2O Oxindole-2-COOH Oxindole-2-COOH Intermediate->Oxindole-2-COOH Rearrangement & -HBr

Technical Support Center: Optimizing Suzuki Coupling of 3-Bromo-1H-indole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides targeted troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with the Suzuki-Miyaura cross-coupling of 3-bromo-1H-indole-2-carboxylic acid.

Troubleshooting Guide & FAQs

This section addresses specific issues users might encounter during their experiments, offering potential causes and actionable solutions in a direct question-and-answer format.

Question 1: Why is my Suzuki coupling reaction resulting in a low or non-existent yield?

Answer: Low yields with this substrate are common and can stem from several factors related to the catalyst, reagents, or the inherent reactivity of the starting material. The primary reasons include:

  • Catalyst Inactivation: The indole nitrogen and the carboxylate group can coordinate to the palladium catalyst, forming inactive species and hindering the catalytic cycle.[1] Ensure your palladium source and ligands are high purity and properly handled.[2]

  • Poor Reagent Choice: The selection of the catalyst, ligand, base, and solvent is critical and highly substrate-dependent. A suboptimal combination can lead to a stalled reaction.

  • Side Reactions: The substrate may be undergoing decomposition or undesired side reactions like protodeboronation of the boronic acid, or dehalogenation and decarboxylation of the indole starting material.[2]

Question 2: My starting material (this compound) appears to be decomposing. What are the likely side reactions and how can I prevent them?

Answer: The structure of this compound makes it susceptible to several side reactions, especially under basic conditions and at elevated temperatures.

  • Decarboxylation: A significant challenge with this substrate is the potential loss of the carboxylic acid group upon heating, which leads to the formation of 3-bromo-1H-indole.

    • Mitigation: Lower the reaction temperature and screen milder bases. Using a less aqueous solvent system may also help. Some modern protocols are even designed to promote decarboxylative coupling, highlighting the prevalence of this pathway.[3][4]

  • Dehalogenation: The starting material can lose its bromine atom, resulting in the formation of 1H-indole-2-carboxylic acid. This reductive process can be mediated by the palladium catalyst.

    • Mitigation: Ensure your reaction is strictly anaerobic by thoroughly degassing all solvents and reagents with an inert gas (Argon or Nitrogen).[2][5] Using high-purity reagents is crucial.[6]

  • Indole N-H Reactivity: The acidic proton on the indole nitrogen can interfere with the base or catalyst.

    • Mitigation: Consider protecting the indole nitrogen with a group like Boc (tert-butyloxycarbonyl) or Tos (tosyl).[7][8] A Boc group may be cleaved under certain basic Suzuki conditions, but it can prevent initial side reactions.[8][9]

Question 3: How do I select the optimal catalyst, ligand, and base for this reaction?

Answer: There is no single "best" system; screening is often necessary. However, here are evidence-based starting points for this challenging substrate.

  • Catalyst: Pd(dppf)Cl₂ is often a robust starting point for heteroaromatic couplings.[10] Other common precatalysts include Pd(PPh₃)₄ or a combination of a Pd(0) source like Pd₂(dba)₃ with a specific ligand.[2]

  • Ligand: Bulky, electron-rich phosphine ligands are frequently required for coupling electron-rich heterocycles like indoles as they can accelerate the key steps of the catalytic cycle.[2][11] Consider screening ligands such as XPhos, SPhos, or RuPhos.[2]

  • Base: The choice of base is critical. Inorganic bases are typically used.[2]

    • K₂CO₃: A common and effective base.[10][12]

    • K₃PO₄ or Cs₂CO₃: Often used in more challenging couplings and can sometimes give better results.[1][2][13] Ensure the base is finely ground to improve reactivity.[2] The basic conditions can also degrade sensitive substrates, so a careful choice is necessary.[14]

Question 4: My boronic acid seems to be decomposing, leading to homocoupling and other byproducts. What should I do?

Answer: This is likely due to protodeboronation, where the boronic acid group is replaced by a hydrogen atom. This is especially prevalent with excess water, high temperatures, or strong bases.[2]

  • Solution 1: Use a Boronate Ester: Switch from the boronic acid to a more stable boronate ester, such as a pinacol (Bpin) or MIDA boronate.[2] These are generally more resistant to premature hydrolysis and protodeboronation.[2]

  • Solution 2: Modify Reaction Conditions: Use a milder base or lower the reaction temperature.[2] While some water can be beneficial for the transmetalation step, using a less aqueous solvent system can reduce protodeboronation.[2]

  • Solution 3: Use an Excess of the Boron Reagent: Employing a slight excess (e.g., 1.2–1.5 equivalents) of the boronic acid/ester can help compensate for some loss due to this side reaction.[2]

Optimization of Reaction Conditions

The following tables summarize key parameters and provide recommended starting points for optimizing the Suzuki coupling of this compound.

Table 1: Recommended Reagent and Catalyst Systems
ParameterRecommended Starting PointOptimization Strategy & Rationale
Palladium Source Pd(dppf)Cl₂ (3-5 mol%)[10]Screen other catalysts like Pd(PPh₃)₄ or Pd₂(dba)₃. Different catalysts have varying stabilities and activities.
Ligand (Included in Pd(dppf)Cl₂)If using a ligand-free source (e.g., Pd(OAc)₂), screen bulky, electron-rich phosphine ligands like XPhos or SPhos (2:1 L:Pd ratio).[2] These accelerate reductive elimination for electron-rich heterocycles.[2]
Base K₂CO₃ (2-3 equivalents)[2][10]Try stronger but often effective bases like K₃PO₄ or Cs₂CO₃.[2][13] The base strength significantly impacts the outcome with sensitive substrates.
Boron Reagent Arylboronic Acid (1.5 equiv.)If protodeboronation is observed, switch to a more stable arylboronic acid pinacol ester (Bpin).[2]
Table 2: Recommended Solvent and Temperature Conditions
ParameterRecommended Starting PointOptimization Strategy & Rationale
Solvent System 1,4-Dioxane / H₂O (e.g., 4:1)[13]Screen other ethereal solvents like DME or THF with water.[2][5] A small amount of water is often necessary to facilitate transmetalation.[2]
Temperature 80-100 °C[10][13]To minimize decarboxylation, try lowering the temperature (e.g., 60-70 °C) and extending the reaction time.[13] Monitor reaction progress by TLC or LCMS.
Reaction Time 12-24 hoursOptimization may require shorter or longer times depending on temperature and catalyst activity. Monitor closely to avoid product degradation.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the reaction. All glassware should be oven-dried, and all manipulations should be performed under an inert atmosphere (Argon or Nitrogen).

  • Reagent Preparation: To a Schlenk flask or a sealable reaction vessel equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid or ester (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).[15]

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure all oxygen is removed.[1]

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water) via syringe.[1]

  • Reaction: Place the reaction vessel in a preheated oil bath and stir vigorously at the desired temperature (e.g., 85 °C) for the specified time.[16] Monitor the reaction's progress by TLC or LC-MS.

  • Workup: After the reaction is complete (as judged by the consumption of starting material), cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine.[1]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by a suitable method, such as flash column chromatography, to obtain the desired coupled product.[1]

Visual Guides

Troubleshooting Workflow for Low Yield

TroubleshootingWorkflow Start Low or No Yield Cause1 Inactive Catalyst? Start->Cause1 Cause2 Suboptimal Conditions? Start->Cause2 Cause3 Side Reactions? Start->Cause3 Sol1a Use Fresh Catalyst / Pre-catalyst Cause1->Sol1a Sol1b Thoroughly Degas Solvents Cause1->Sol1b Sol2a Screen Different Bases (K₂CO₃, K₃PO₄, Cs₂CO₃) Cause2->Sol2a Sol2b Screen Bulky Ligands (XPhos, SPhos) Cause2->Sol2b Sol2c Vary Solvent/Water Ratio Cause2->Sol2c SideReaction1 Decarboxylation Cause3->SideReaction1 SideReaction2 Dehalogenation Cause3->SideReaction2 SideReaction3 Protodeboronation Cause3->SideReaction3 Sol3a Lower Temperature SideReaction1->Sol3a Sol3d Protect Indole N-H SideReaction1->Sol3d Sol3b Ensure Anaerobic Conditions SideReaction2->Sol3b Sol3c Use Boronate Ester (Bpin) SideReaction3->Sol3c

Caption: A workflow for troubleshooting low Suzuki coupling yields.

Simplified Suzuki-Miyaura Catalytic Cycle

CatalyticCycle Pd0 Pd(0)Ln OxAdd R¹-Pd(II)Ln-X Pd0->OxAdd R¹-X label_re Reductive Elimination Trans R¹-Pd(II)Ln-R² OxAdd->Trans R²-B(OR)₂ label_oa Oxidative Addition Trans->Pd0 Product R¹-R² Trans->Product label_tm Transmetalation

Caption: The key steps of the Suzuki-Miyaura catalytic cycle.

Decision Tree for Optimizing Reaction Components

DecisionTree Start Starting Optimization Q_Boron Is Protodeboronation a major issue? Start->Q_Boron A_Boron_Yes Use Boronic Ester (e.g., Bpin) Q_Boron->A_Boron_Yes Yes A_Boron_No Use Boronic Acid (1.2-1.5 equiv) Q_Boron->A_Boron_No No Q_Decarb Is Decarboxylation observed? A_Boron_Yes->Q_Decarb A_Boron_No->Q_Decarb A_Decarb_Yes Lower Temperature (<80°C) Screen milder bases Q_Decarb->A_Decarb_Yes Yes A_Decarb_No Standard Temp (80-100°C) Start with K₂CO₃ Q_Decarb->A_Decarb_No No Q_Yield Still Low Yield? A_Decarb_Yes->Q_Yield A_Decarb_No->Q_Yield A_Yield_Yes Screen Ligands (XPhos, SPhos) & Bases (K₃PO₄, Cs₂CO₃) Q_Yield->A_Yield_Yes Yes

Caption: Decision tree for selecting key reaction components.

References

Technical Support Center: N-Protection of 3-bromo-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the N-protection of 3-bromo-1H-indole-2-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the N-protection of this compound?

The N-protection of this compound is challenging due to several factors:

  • Competing Reactivity: The molecule possesses three reactive sites: the indole N-H proton, the carboxylic acid proton, and the electron-rich indole ring. Reaction conditions must be carefully selected to favor N-protection over esterification of the carboxylic acid or other side reactions.

  • Steric Hindrance: The presence of a bromine atom at the C3 position and a carboxylic acid group at the C2 position can sterically hinder the approach of bulky protecting groups to the indole nitrogen.[1][2][3]

  • Risk of Decarboxylation: Indole-2-carboxylic acids can undergo decarboxylation, particularly under harsh basic or acidic conditions, or at elevated temperatures.[4][5]

  • Protecting Group Stability: The chosen protecting group must be stable to the conditions of subsequent reaction steps and selectively removable.[6][7]

Q2: Which N-protecting groups are recommended for this molecule?

The choice of protecting group is critical and depends on the planned synthetic route. Here are some common options:

  • tert-Butoxycarbonyl (Boc): Widely used for its stability and ease of removal under acidic conditions.[8][9][10] It can be introduced using Boc-anhydride (Boc₂O) with a suitable base.

  • Arylsulfonyl derivatives (e.g., tosyl, Ts): These groups are robust but require harsh conditions for removal.[6][8]

  • Silyl groups (e.g., TBDMS, TIPS): These can be used, but their stability to acidic and basic conditions varies.[7][11]

  • 2-(Trimethylsilyl)ethoxymethyl (SEM): Offers robust protection and can be removed under specific conditions, often with fluoride ions or strong acid.[6]

Q3: How can I minimize decarboxylation during the N-protection reaction?

Decarboxylation is a common side reaction for indole-2-carboxylic acids when heated.[4] To minimize this:

  • Maintain Low Temperatures: Perform the reaction at room temperature or below if possible.

  • Choose a Suitable Base: Use a non-nucleophilic base that is strong enough to deprotonate the indole nitrogen without promoting decarboxylation. Sodium hydride (NaH) is commonly used, but milder bases like potassium carbonate (K₂CO₃) in a polar aprotic solvent may also be effective.[12][13]

  • Limit Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed.

Q4: How can I selectively protect the indole nitrogen over the carboxylic acid?

Achieving selective N-protection requires careful control of reaction conditions:

  • Use a Strong, Non-nucleophilic Base: A base like sodium hydride (NaH) will preferentially deprotonate the more acidic proton. While both the carboxylic acid (pKa ≈ 4-5) and the indole N-H (pKa ≈ 17 in DMSO) are acidic, forming the dianion with a strong base can lead to selective reaction at the more nucleophilic nitrogen.[12]

  • Protect the Carboxylic Acid First: An alternative strategy is to first protect the carboxylic acid as an ester (e.g., a methyl or benzyl ester), then perform the N-protection, and finally deprotect the ester.[9][14][15]

  • Reagent Stoichiometry: Using a slight excess of the base and protecting group reagent can help drive the reaction to completion on the nitrogen.

Troubleshooting Guide

ProblemPossible CausesSuggested Solutions
Low or no yield of N-protected product 1. Insufficiently strong base to deprotonate the indole nitrogen. 2. Steric hindrance from the 3-bromo and 2-carboxylic acid groups preventing the protecting group from attaching.[2][3] 3. Decomposition of the starting material under the reaction conditions.1. Switch to a stronger base (e.g., from K₂CO₃ to NaH or LDA).[6][12] 2. Try a smaller, less sterically hindered protecting group. 3. Run the reaction at a lower temperature and monitor for decomposition.
Formation of multiple products (e.g., ester, di-protected) 1. The base used is also nucleophilic, leading to esterification. 2. The reaction conditions are too harsh, causing side reactions.1. Use a non-nucleophilic base like NaH or KHMDS. 2. Consider a two-step process: protect the carboxylic acid first, then the indole nitrogen.[14]
Significant decarboxylation observed 1. The reaction temperature is too high.[4][5] 2. The reaction was run for an extended period. 3. The base used is too strong or used in large excess, promoting elimination of CO₂.1. Maintain the reaction at or below room temperature. 2. Monitor the reaction by TLC or LC-MS and quench it as soon as the starting material is consumed. 3. Use the minimum amount of base required for deprotonation.
Protecting group is cleaved during workup or purification 1. The protecting group is labile to the acidic or basic conditions of the workup. 2. The protecting group is unstable on silica gel during chromatography.1. Use a pH-neutral workup if possible. 2. Choose a more robust protecting group if subsequent steps require harsh conditions.[6] 3. Consider alternative purification methods like recrystallization or reverse-phase chromatography.

Data Summary

Table 1: Comparison of Common N-Protecting Groups for Indoles

Protecting GroupAbbreviationIntroduction ReagentsCleavage ConditionsStability
tert-ButoxycarbonylBocBoc₂O, base (NaH, K₂CO₃)Strong acid (TFA, HCl in dioxane)[16]Stable to bases, mild acids, hydrogenation.
BenzyloxycarbonylCbzCbz-Cl, baseCatalytic hydrogenation (H₂, Pd/C)Stable to acidic and basic conditions.
p-ToluenesulfonylTosyl (Ts)Ts-Cl, baseStrong reducing agents (e.g., Na/NH₃) or strong acid.Very stable to a wide range of conditions.[8]
2-(Trimethylsilyl)ethoxymethylSEMSEM-Cl, base (NaH)Fluoride source (TBAF) or strong Lewis/protic acids.Stable to many nucleophiles, bases, and mild acids.[6]

Experimental Protocols

Protocol 1: N-Boc Protection of this compound

  • Preparation: To a solution of this compound (1.0 eq) in anhydrous THF or DMF at 0 °C under an inert atmosphere (N₂ or Ar), add sodium hydride (NaH, 60% dispersion in mineral oil, 2.2 eq) portion-wise.

  • Reaction: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour. Add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) dissolved in the reaction solvent.

  • Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, carefully quench the excess NaH by slowly adding methanol at 0 °C. Acidify the mixture with 1 M HCl to pH 3-4 and extract with ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Caution: NaH is highly reactive and flammable. Handle with care under an inert atmosphere. The addition of quenching agents should be done slowly and at low temperatures.

Visualizations

G Workflow for N-Protection Strategy start Start: this compound q1 Are subsequent steps sensitive to acid? start->q1 strategy1 Strategy 1: Use an acid-labile protecting group (e.g., Boc) q1->strategy1 No strategy2 Strategy 2: Use a base or hydrogenation-labile group (e.g., Cbz, SEM) q1->strategy2 Yes q2 Is decarboxylation or esterification a major issue? strategy1->q2 strategy2->q2 protect_cooh Protect COOH group first, then N-protection q2->protect_cooh Yes one_pot Optimize one-pot N-protection (low temp, non-nucleophilic base) q2->one_pot No/Controllable end Proceed to next step protect_cooh->end one_pot->end

Caption: Decision workflow for selecting an N-protection strategy.

G Competing Reaction Pathways substrate This compound + Base + Electrophile (PG-X) n_protection Desired Product: N-Protected Indole substrate->n_protection Selective N-Deprotonation esterification Side Product: Ester (O-Acylation) substrate->esterification O-Deprotonation / Nucleophilic Base decarboxylation Side Product: Decarboxylated Indole substrate->decarboxylation High Temperature / Harsh Base

Caption: Competing reaction pathways in the N-protection of this compound.

References

Technical Support Center: Scale-Up Synthesis of 3-Bromo-1H-indole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals encountering challenges during the scale-up synthesis of 3-bromo-1H-indole-2-carboxylic acid. The following troubleshooting guides and frequently asked questions (FAQs) address common issues, from reaction inception to final product purification.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the scale-up synthesis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield - Incomplete Bromination- Over-bromination (formation of di-bromo species)- Poor Regioselectivity (bromination at other positions)- Product Decarboxylation- Monitor Reaction: Use in-process controls (e.g., HPLC, TLC) to track the consumption of starting material. Extend reaction time if necessary.- Controlled Reagent Addition: Add the brominating agent (e.g., NBS) portion-wise or as a solution over time to maintain a low concentration and minimize side reactions.- Temperature Control: Maintain the recommended reaction temperature. Excursions can lead to side product formation.- Optimize Solvent: The polarity of the solvent can influence regioselectivity. Consider solvent screening to improve the desired product ratio.[1]
Impure Product - Presence of unreacted starting material (indole-2-carboxylic acid)- Formation of 3,5-dibromo-1H-indole-2-carboxylic acid- Residual succinimide (from NBS)- Decarboxylation to 3-bromoindole- Purification: Recrystallization is a common and effective method for purifying the final product. Suitable solvents may include ethanol, methanol, or aqueous mixtures.- Washing: Ensure the crude product is thoroughly washed to remove soluble impurities like succinimide.- Chromatography: For high-purity requirements, column chromatography may be necessary, though it is less ideal for very large scales.
Difficult Filtration - Fine, amorphous precipitate- Controlled Precipitation: Add the anti-solvent or adjust the pH slowly with vigorous stirring to encourage the formation of larger, more easily filterable crystals.- Temperature Gradient: A slow cooling profile during crystallization can improve particle size.- Filter Aid: For very fine particles, using a filter aid such as Celite® can improve filtration speed and efficiency.
Safety Concerns - Use of hazardous reagents like molecular bromine (Br₂)- Exothermic reaction leading to thermal runaway- Handling of corrosive byproducts (e.g., HBr)- Reagent Selection: Whenever possible, use N-bromosuccinimide (NBS) as a safer alternative to liquid bromine.[2]- Process Control: On a large scale, ensure adequate cooling capacity and monitor the internal temperature throughout the reaction. Controlled addition of reagents is critical.- Quenching: Quench the reaction mixture appropriately to neutralize any unreacted brominating agent and acidic byproducts before work-up.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route for this compound?

A1: The most common scalable method is the direct electrophilic bromination of 1H-indole-2-carboxylic acid or its corresponding ester. The indole ring is electron-rich, with the C3 position being the most nucleophilic and therefore the preferred site for substitution.[1] Using a milder brominating agent like N-bromosuccinimide (NBS) is generally preferred for safety and selectivity on a larger scale over molecular bromine (Br₂).[1][2]

Q2: My reaction is showing multiple spots on TLC, including what appears to be a di-brominated product. How can I improve the selectivity?

A2: The formation of multiple products, particularly di-brominated species, is a common issue arising from the high reactivity of the indole nucleus. To improve selectivity for the mono-brominated product:

  • Stoichiometry: Carefully control the stoichiometry of the brominating agent. Use no more than one equivalent.

  • Controlled Addition: Add the brominating agent slowly and in portions to the reaction mixture. This prevents a localized high concentration of the reagent, which can lead to over-bromination.

  • Temperature: Maintain a low reaction temperature to decrease the rate of reaction and improve selectivity.

Q3: I am observing incomplete conversion of my starting material, even after extended reaction times. What should I do?

A3: Incomplete conversion can be due to several factors on a larger scale:

  • Mixing: Ensure that the agitation in the reactor is sufficient to maintain a homogeneous suspension or solution. Poor mixing can lead to localized areas of low reagent concentration.

  • Reagent Quality: Verify the purity and activity of your brominating agent. For example, NBS can degrade over time.

  • Reaction Monitoring: Use HPLC to get a more accurate quantification of the reaction progress than TLC. Continue the reaction until the starting material is consumed to an acceptable level.

Q4: What are the primary safety precautions for scaling up this bromination?

A4: Scaling up any bromination requires strict safety protocols:

  • Reagent Handling: Avoid using liquid bromine if possible due to its high toxicity and corrosivity. If its use is unavoidable, ensure it is handled in a well-ventilated area with appropriate personal protective equipment (PPE).

  • Thermal Management: Bromination reactions can be exothermic. Ensure the reactor has adequate cooling capacity to control the temperature and prevent a runaway reaction.

  • Off-Gassing: The reaction can produce hydrogen bromide (HBr) gas. The reactor should be equipped with a scrubbing system to neutralize acidic vapors.

  • Quenching: Develop a robust quenching procedure to neutralize any excess brominating agent at the end of the reaction. A solution of a reducing agent like sodium thiosulfate or sodium bisulfite is commonly used.

Q5: What is the likely impurity profile, and what are the best methods for purification at scale?

A5: The most probable impurities are unreacted 1H-indole-2-carboxylic acid, over-brominated products (e.g., 3,5-dibromo-1H-indole-2-carboxylic acid), and succinimide if NBS is used. For large-scale purification:

  • Recrystallization: This is often the most effective and scalable method. Experiment with different solvent systems (e.g., ethanol/water, methanol) to find conditions that provide good recovery and high purity.

  • Washing: A thorough wash of the isolated crude solid with a suitable solvent can remove highly soluble impurities like succinimide.

  • pH Adjustment: The carboxylic acid product can be isolated by adjusting the pH of the aqueous solution after work-up to precipitate the product, leaving some impurities behind in the solution.

Experimental Protocols

Key Experiment: Scale-Up Synthesis of this compound via NBS Bromination

This protocol is a representative method adapted for a larger scale.

Materials:

ReagentMolecular FormulaMolar Mass ( g/mol )Quantity (kg)Moles (mol)
1H-Indole-2-carboxylic acidC₉H₇NO₂161.161.006.20
N-Bromosuccinimide (NBS)C₄H₄BrNO₂177.981.106.18
AcetonitrileC₂H₃N41.0510 L-
WaterH₂O18.02As needed-

Procedure:

  • Charging the Reactor: In a suitable glass-lined reactor, charge 1.00 kg (6.20 mol) of 1H-indole-2-carboxylic acid and 10 L of acetonitrile.

  • Inert Atmosphere: Purge the reactor with nitrogen and maintain a nitrogen blanket.

  • Cooling: Cool the stirred suspension to 0-5 °C.

  • NBS Addition: Slowly add 1.10 kg (6.18 mol) of N-bromosuccinimide in portions over 2-3 hours, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: Stir the mixture at 0-5 °C for an additional 1-2 hours after the addition is complete.

  • Monitoring: Monitor the reaction progress by HPLC until the starting material is consumed (<2% remaining).

  • Work-up: Once the reaction is complete, add the reaction mixture to a separate vessel containing 20 L of cold water with vigorous stirring.

  • Isolation: The product will precipitate out of the aqueous mixture. Stir for 30 minutes.

  • Filtration: Filter the solid product and wash the cake thoroughly with cold water until the washings are neutral.

  • Drying: Dry the product under vacuum at 50-60 °C until a constant weight is achieved.

Expected Yield: 75-85%

Visualizations

Experimental Workflow

G Experimental Workflow for Scale-Up Synthesis cluster_0 Reaction cluster_1 Work-up and Isolation cluster_2 Purification (If Required) start Charge Reactor: 1H-Indole-2-carboxylic acid Acetonitrile cool Cool to 0-5 °C start->cool add_nbs Portion-wise addition of NBS cool->add_nbs react Stir at 0-5 °C add_nbs->react monitor Monitor by HPLC react->monitor quench Add to Cold Water monitor->quench precipitate Precipitation of Product quench->precipitate filter Filter and Wash with Water precipitate->filter dry Dry under Vacuum filter->dry recrystallize Recrystallize from suitable solvent (e.g., Ethanol/Water) dry->recrystallize Purity < 98% end_product This compound dry->end_product Purity ≥ 98% recrystallize->end_product

Caption: A flowchart illustrating the key stages in the scale-up synthesis of this compound.

Troubleshooting Logic

G Troubleshooting Logic for Impure Product start Impure Product Detected by HPLC impurity_id Identify Impurities (e.g., by MS, reference standards) start->impurity_id unreacted_sm Unreacted Starting Material > 5% impurity_id->unreacted_sm Starting Material over_bromination Di-bromo Impurity > 2% impurity_id->over_bromination Over-bromination other_impurities Other/Unknown Impurities impurity_id->other_impurities Other solution_sm Troubleshoot Reaction: - Increase reaction time - Check NBS quality - Improve mixing unreacted_sm->solution_sm solution_over Optimize Reaction Conditions: - Slow NBS addition - Lower temperature - Verify stoichiometry over_bromination->solution_over solution_other Purification Strategy: - Recrystallization - Thorough washing other_impurities->solution_other end Re-run Synthesis or Purify Batch solution_sm->end solution_over->end solution_other->end

Caption: A decision tree for troubleshooting an impure product batch during synthesis.

References

Technical Support Center: Troubleshooting Failed Amide Coupling with 3-bromo-1H-indole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides comprehensive troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address challenges encountered during the amide coupling of 3-bromo-1H-indole-2-carboxylic acid.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Q1: My amide coupling reaction with this compound has a low or no yield. What are the common causes?

A1: Low or no product yield in this specific amide coupling can be attributed to several factors, often related to the electronic properties and steric hindrance of the starting materials.

  • Poor Carboxylic Acid Activation: this compound can be considered an electron-deficient heterocyclic carboxylic acid. Inefficient activation is a primary suspect for reaction failure. The choice and amount of the coupling reagent are critical. For challenging substrates, standard reagents may not be sufficient, or may require additives.[1][2]

  • Deactivation of the Amine: An acid-base reaction between the carboxylic acid and your amine can occur, protonating the amine and rendering it non-nucleophilic.[3] The choice of base is crucial to prevent this. A non-nucleophilic organic base like N,N-diisopropylethylamine (DIPEA) is generally preferred.

  • Steric Hindrance: Bulky substituents on either the amine or the indole ring can sterically hinder the approach of the nucleophilic amine to the activated carboxylic acid intermediate, slowing down the reaction or preventing it altogether.[1]

  • Low Nucleophilicity of the Amine: If you are using an electron-deficient amine (e.g., an aniline with electron-withdrawing groups), its low nucleophilicity will make the reaction sluggish. More potent coupling reagents or higher temperatures may be required.[2]

  • Suboptimal Reaction Conditions: The choice of solvent, reaction temperature, and concentration can significantly impact the reaction outcome. Indole derivatives can sometimes have poor solubility, which can impede the reaction.[1]

  • Side Reactions: The formation of unwanted byproducts can consume your starting materials and reduce the yield of the desired amide.[1]

Q2: I am observing significant side products in my reaction. How can I minimize them?

A2: Side product formation is a common issue. Here are some potential side reactions and strategies to mitigate them:

  • N-Acylation of the Indole Ring: The indole nitrogen is nucleophilic and can compete with your target amine in reacting with the activated carboxylic acid, leading to the formation of dimers or oligomers.

    • Solution: Protect the indole nitrogen with a suitable protecting group, such as Boc (tert-butyloxycarbonyl) or Ts (tosyl), prior to the amide coupling.[4]

  • N-Acylurea Formation: When using carbodiimide coupling reagents like EDC or DCC, the O-acylisourea intermediate can rearrange to a stable, unreactive N-acylurea byproduct, especially in polar solvents like DMF.[5]

    • Solution: Add a nucleophilic additive such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt). These additives trap the O-acylisourea to form an active ester that is more reactive towards the amine and less prone to rearrangement.[6] Running the reaction in a less polar solvent like dichloromethane (DCM) can also help.[7]

  • Symmetric Anhydride Formation: Pre-activating the carboxylic acid with the coupling reagent and base before adding the amine can lead to the formation of a symmetric anhydride, which might be less reactive.[1]

    • Solution: Try changing the order of addition. Add the amine to the mixture of the carboxylic acid before introducing the coupling reagent and base.

  • Debromination: While less common under standard amide coupling conditions, dehalogenation of bromo-heterocycles can occur, sometimes facilitated by palladium catalysts in cross-coupling reactions.[6] If you are using any reagents that could have trace metal impurities or are performing subsequent cross-coupling steps, be mindful of this potential side reaction.

    • Solution: Ensure high purity of reagents and consider performing the amide coupling under inert atmosphere.

Q3: Which coupling reagent is best for this compound?

A3: The "best" reagent is substrate-dependent, particularly on the nature of your amine. However, for a potentially challenging substrate like this compound, here is a comparison of common choices:

  • Carbodiimides (EDC, DCC): EDC is a good starting point due to its water-soluble urea byproduct, which simplifies purification.[6] It is often used with additives like HOBt or DMAP to improve efficiency and suppress side reactions.[2] DCC is also effective, but its dicyclohexylurea (DCU) byproduct is poorly soluble and can complicate purification.[8]

  • Uronium/Aminium Reagents (HATU, HBTU): HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly effective coupling reagent, known for fast reaction times and high yields, especially for hindered or electron-deficient substrates.[6][9] It is generally more potent than carbodiimides.

  • Phosphonium Reagents (BOP, PyBOP): BOP (Benzotriazol-1-yl-oxytri(dimethylamino)phosphonium hexafluorophosphate) is another powerful coupling reagent suitable for challenging couplings.[10]

For a difficult coupling involving an electron-deficient amine or a sterically hindered substrate, HATU is often the reagent of choice. For simpler, less hindered primary or secondary amines, EDC/HOBt is a cost-effective and efficient option.

Q4: What are the recommended solvents and bases?

A4:

  • Solvents: Anhydrous polar aprotic solvents are typically used.

    • DMF (N,N-Dimethylformamide): Good solvating properties for many starting materials, but can promote N-acylurea formation with carbodiimides and can be difficult to remove.[7]

    • DCM (Dichloromethane): A good choice to minimize N-acylurea formation. Its lower boiling point makes it easier to remove.[7]

    • THF (Tetrahydrofuran) or Acetonitrile: Also viable options, depending on the solubility of your substrates.[1]

  • Bases: A non-nucleophilic tertiary amine is essential to neutralize the acid formed during the reaction without competing with the primary/secondary amine.

    • DIPEA (N,N-Diisopropylethylamine): The most commonly used base due to its steric bulk, which prevents it from acting as a nucleophile.[2]

    • Triethylamine (TEA): Can sometimes lead to side reactions due to its lower steric hindrance.

Q5: My starting materials are not fully soluble in the reaction solvent. What should I do?

A5: Poor solubility can significantly hinder reaction rates.

  • Try a different solvent: Screen solvents like DMF, DCM, THF, or acetonitrile to find one that better dissolves all reactants.[1]

  • Increase the temperature: Gently warming the reaction mixture can improve solubility and reaction kinetics. However, be cautious as higher temperatures can also promote side reactions or degradation.[11]

  • Increase solvent volume: Diluting the reaction may help to dissolve the starting materials, but be aware that very high dilutions can slow down bimolecular reactions.

Data Presentation: Comparison of Coupling Reagents for Indole Carboxylic Acids

Coupling ReagentAdditiveBaseSolventTemperatureTypical Yield RangeNotes
EDC·HCl HOBtDIPEADCM or DMFRoom Temp.10-76%A good starting point. Yield is highly dependent on the amine. Water-soluble byproducts simplify workup.[11]
HATU NoneDIPEADMFRoom Temp.Moderate to HighHighly effective for hindered or electron-deficient substrates. Faster reaction times.[9]
BOP NoneDIPEADCMRoom Temp.Good to ExcellentA potent coupling reagent, suitable for challenging couplings.[10]
DCC DMAPNoneDCMRoom Temp.Moderate to HighEffective, but the DCU byproduct can be difficult to remove via chromatography.[9]

Experimental Protocols

Protocol 1: General Amide Coupling using EDC/HOBt

This protocol is a good starting point for coupling this compound with a primary or secondary amine.

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve this compound (1.0 eq.) in anhydrous DCM or DMF.

  • Addition of Reagents: Add the amine (1.0-1.2 eq.), HOBt (1.2 eq.), and DIPEA (2.0-3.0 eq.).

  • Initiation: Cool the mixture to 0 °C in an ice bath and add EDC·HCl (1.2 eq.) portion-wise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup:

    • If using DCM, wash the reaction mixture sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

    • If using DMF, dilute the reaction mixture with ethyl acetate and wash with water and brine. Be aware that removing all DMF may require multiple washes.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Amide Coupling for Challenging Substrates using HATU

This protocol is recommended for sterically hindered amines or electron-deficient amines.

  • Pre-activation (Optional but Recommended): In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq.), HATU (1.1 eq.), and DIPEA (2.0 eq.) in anhydrous DMF. Stir at room temperature for 15-30 minutes.

  • Amine Addition: Add the amine (1.0-1.2 eq.) to the pre-activated mixture.

  • Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reactions are often complete within a few hours.

  • Workup: Dilute the reaction mixture with ethyl acetate and wash with water and brine to remove DMF and other water-soluble components.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Visualizations

Experimental Workflow for Amide Coupling

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_acid Dissolve 3-bromo-1H-indole- 2-carboxylic acid in anhydrous solvent prep_amine Add amine to the solution prep_acid->prep_amine add_reagents Add coupling reagent (e.g., EDC/HOBt or HATU) and base (e.g., DIPEA) prep_amine->add_reagents stir Stir at appropriate temperature (0°C to RT) add_reagents->stir monitor Monitor reaction by TLC or LC-MS stir->monitor quench Quench reaction and perform aqueous extraction monitor->quench dry Dry organic layer and concentrate quench->dry purify Purify by column chromatography dry->purify product Isolated Amide Product purify->product

Caption: A typical experimental workflow for amide coupling reactions.

Troubleshooting Decision Tree

G start Low or No Yield? check_activation Check Carboxylic Acid Activation start->check_activation Yes check_side_products Side Products Observed? start->check_side_products No change_reagent Use stronger coupling reagent (e.g., HATU) check_activation->change_reagent check_amine Assess Amine Reactivity check_activation->check_amine increase_temp Increase reaction temperature check_amine->increase_temp protect_N Protect indole nitrogen (Boc, Ts) check_side_products->protect_N Yes add_additive Add HOBt/HOAt with carbodiimide check_side_products->add_additive Yes optimize_conditions Optimize Conditions (Solvent, Temp, Concentration) check_side_products->optimize_conditions No

Caption: A logical decision tree for troubleshooting failed amide couplings.

References

Validation & Comparative

A Comparative Spectroscopic Analysis of Synthesized 3-bromo-1H-indole-2-carboxylic acid and its Precursor

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the spectral characteristics of synthesized 3-bromo-1H-indole-2-carboxylic acid, benchmarked against the readily available alternative, 1H-indole-2-carboxylic acid. This guide provides detailed experimental protocols for synthesis and spectral analyses, alongside a comparative summary of the acquired data.

This document outlines the synthesis of this compound and presents a side-by-side comparison of its key spectral features with those of the parent compound, 1H-indole-2-carboxylic acid. The provided data, including ¹H NMR, ¹³C NMR, IR, and mass spectrometry, will aid in the unambiguous identification and characterization of this synthesized molecule, a valuable building block in medicinal chemistry.

Comparative Spectral Data

The following tables summarize the key quantitative data obtained from the spectral analysis of the synthesized this compound and the commercially available 1H-indole-2-carboxylic acid.

Table 1: ¹H NMR Spectral Data (DMSO-d₆, 400 MHz)

CompoundChemical Shift (δ) ppm
This compound Predicted: Aromatic Protons (multiplet, ~7.0-7.8 ppm), NH Proton (broad singlet, ~11.5-12.5 ppm), COOH Proton (broad singlet, ~12.5-13.5 ppm)
1H-indole-2-carboxylic acid 13.0 (s, 1H, COOH), 11.8 (s, 1H, NH), 7.67 (d, 1H), 7.48 (d, 1H), 7.26 (t, 1H), 7.14 (t, 1H), 7.08 (s, 1H)[1]

Table 2: ¹³C NMR Spectral Data (DMSO-d₆, 100 MHz)

CompoundChemical Shift (δ) ppm
This compound Predicted: C=O (~165-170 ppm), Aromatic/Indole Carbons (~110-140 ppm), C-Br (~95-105 ppm)
1H-indole-2-carboxylic acid 163.7, 137.2, 128.1, 127.5, 124.1, 121.8, 120.2, 112.5, 107.4

Table 3: Infrared (IR) Spectral Data (KBr Pellet, cm⁻¹)

CompoundCharacteristic Absorptions
This compound Expected: O-H stretch (broad, ~2500-3300), C=O stretch (~1680-1710), N-H stretch (~3300-3400), C-Br stretch (~500-600)
1H-indole-2-carboxylic acid O-H stretch (broad, ~2500-3300), C=O stretch (~1680-1710), N-H stretch (~3300-3400)

Table 4: Mass Spectrometry Data

CompoundMolecular Ion (m/z)Key Fragmentation Pattern
This compound [M]⁺: 239/241 (approx. 1:1 ratio)Loss of COOH, characteristic bromine isotope pattern.
1H-indole-2-carboxylic acid [M]⁺: 161Loss of COOH (m/z 116)

Experimental Workflow and Methodologies

The synthesis and subsequent spectral analysis of this compound follow a systematic workflow.

experimental_workflow cluster_synthesis Synthesis cluster_analysis Spectral Analysis start 1H-indole-2-carboxylic acid bromination Bromination with NBS in DMF start->bromination workup Aqueous Workup & Filtration bromination->workup product This compound workup->product nmr NMR Spectroscopy (¹H and ¹³C) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms

Caption: Experimental workflow for the synthesis and spectral analysis of this compound.

Synthesis of this compound

A reliable method for the synthesis of this compound is the direct bromination of 1H-indole-2-carboxylic acid.

Materials:

  • 1H-indole-2-carboxylic acid

  • N-Bromosuccinimide (NBS)

  • Dimethylformamide (DMF)

  • Water

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve 1H-indole-2-carboxylic acid in a suitable amount of DMF.

  • Cool the solution in an ice bath to 0°C.

  • Slowly add one equivalent of N-Bromosuccinimide (NBS) portion-wise to the stirred solution.

  • Allow the reaction mixture to stir at 0°C for one hour and then let it warm to room temperature, continuing to stir for an additional 2-3 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

Spectral Analysis Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer. Samples were dissolved in deuterated dimethyl sulfoxide (DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy: IR spectra were obtained using a Fourier-transform infrared (FTIR) spectrometer. Samples were prepared as potassium bromide (KBr) pellets. The spectra were recorded in the wavenumber range of 4000-400 cm⁻¹.

Mass Spectrometry (MS): Mass spectra were acquired on a mass spectrometer using electron ionization (EI). The samples were introduced via a direct insertion probe. The mass-to-charge ratio (m/z) of the molecular ion and significant fragments were recorded.

References

A Comparative Guide to Bromination Reagents for Indole-2-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Brominating Agent for Indole-2-Carboxylic Acid

The selective introduction of bromine atoms into the indole nucleus is a critical transformation in the synthesis of numerous biologically active compounds and pharmaceutical intermediates. Indole-2-carboxylic acid, a key building block, presents a unique challenge for bromination due to the competing reactivity of the pyrrole and benzene rings, as well as the influence of the deactivating carboxyl group. This guide provides an objective comparison of common brominating reagents for indole-2-carboxylic acid, supported by available experimental data, to aid researchers in selecting the most suitable method for their synthetic goals.

Performance Comparison of Brominating Reagents

The choice of brominating agent significantly impacts the yield, regioselectivity, and reaction conditions for the bromination of indole-2-carboxylic acid. While a direct comparative study is not extensively documented, analysis of various synthetic reports allows for a qualitative and semi-quantitative assessment of common reagents.

ReagentTypical ConditionsPredominant Isomer(s)Reported YieldKey AdvantagesKey Disadvantages
N-Bromosuccinimide (NBS) DMF, rt or CH3CN/H2O3-Bromo, 5-BromoModerate to GoodMild, easy to handle solid, good for selective bromination.Can lead to mixtures of isomers, potential for over-bromination.
Bromine (Br₂) Acetic acid, rtMixture of isomersVariableReadily available, potent brominating agent.Highly corrosive and toxic liquid, often leads to poor selectivity and multiple brominations.
Pyridinium Tribromide (PTB) Pyridine, rt3-BromoModerateSolid, less hazardous than Br₂, can offer improved selectivity.[1][2]Can be less reactive than Br₂, pyridine as solvent can be difficult to remove.
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) Various organic solvents-GoodStable solid, high bromine content, cost-effective.[3][4]Less common, regioselectivity on this specific substrate is not well-documented.
Oxone® / LiBr MeOH/H₂O, rtDecarboxylative brominationModerateMild conditions, avoids direct use of Br₂.[5]Leads to loss of the carboxylic acid group.[5]

Regioselectivity Considerations

The electronic nature of the indole ring dictates its susceptibility to electrophilic attack. The C3 position is the most electron-rich and generally the most reactive site for electrophilic substitution.[6] However, the deactivating effect of the C2-carboxylic acid group can influence the regioselectivity, making substitution on the benzene ring (positions C4-C7) more competitive.

  • C3-Bromination: This is often the kinetically favored product, particularly with milder brominating agents.

  • C5-Bromination: The C5 position is another common site for electrophilic attack on the indole ring, influenced by the directing effect of the indole nitrogen.[6]

  • Other Positions (C4, C6, C7): Bromination at these positions is less common but can be achieved under specific conditions or with directing group strategies.

The choice of solvent can also play a crucial role in determining the regioselectivity. For instance, polar aprotic solvents like DMF can influence the outcome of the reaction.

Experimental Protocol: Bromination using N-Bromosuccinimide (NBS)

This protocol provides a general procedure for the bromination of an indole derivative, which can be adapted for indole-2-carboxylic acid.[7]

Materials:

  • Indole-2-carboxylic acid

  • N-Bromosuccinimide (NBS)

  • Dichloromethane (CH₂Cl₂)

  • Water

  • Brine

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the indole derivative (1 mmol) in dichloromethane (2 mL) in a round-bottom flask equipped with a magnetic stirrer.

  • Add N-Bromosuccinimide (0.1 mmol, 10 mol%) to the stirred solution.

  • Warm the reaction mixture to 40°C and continue stirring until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with water and extract with dichloromethane (3 x 15 mL).

  • Wash the combined organic layers with brine and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude residue by flash chromatography on silica gel to obtain the pure product.

Note: The stoichiometry of NBS and the reaction temperature may need to be optimized for indole-2-carboxylic acid to achieve the desired product and yield.

Logical Workflow for Reagent Selection

The selection of an appropriate brominating reagent is a critical step in the synthetic planning process. The following diagram illustrates a logical workflow to guide this decision-making process based on the desired outcome.

G Workflow for Selecting a Bromination Reagent for Indole-2-Carboxylic Acid start Define Synthetic Goal regio Desired Regioselectivity? start->regio decarboxylation Is Decarboxylation Tolerable? regio->decarboxylation Decarboxylation c3_bromo Target: C3-Bromination regio->c3_bromo C3 c5_bromo Target: C5-Bromination regio->c5_bromo C5 other_bromo Target: Other Positions regio->other_bromo Other yield High Yield Critical? handling Ease of Handling a Priority? yield->handling Yes br2 Bromine (Br₂) yield->br2 No, Potency is Key nbs NBS handling->nbs Yes ptb Pyridinium Tribromide handling->ptb Yes handling->br2 No dbdmh DBDMH handling->dbdmh Yes oxone Oxone® / LiBr decarboxylation->oxone c3_bromo->nbs c3_bromo->ptb c5_bromo->nbs directing_group Directing Group Strategy other_bromo->directing_group decarboxy_bromo Target: Decarboxylative Bromination nbs->yield ptb->yield br2->yield dbdmh->yield oxone->yield directing_group->yield

Caption: A decision tree to guide the selection of a bromination reagent.

Conclusion

The bromination of indole-2-carboxylic acid can be achieved using a variety of reagents, each with its own set of advantages and limitations. For general purposes, N-Bromosuccinimide (NBS) offers a good balance of reactivity, selectivity, and ease of handling. For researchers seeking a solid, less hazardous alternative to liquid bromine for C3-bromination, Pyridinium Tribromide (PTB) is a viable option.[1][2] In cases where decarboxylation is a desired outcome, the Oxone®/LiBr system provides a mild route.[5] The use of elemental bromine (Br₂) should be approached with caution due to its hazardous nature and potential for low selectivity. Ultimately, the optimal choice of reagent will depend on the specific requirements of the synthesis, including the desired regioselectivity, required yield, and practical laboratory considerations. Further optimization of reaction conditions is often necessary to achieve the best results for this specific substrate.

References

Navigating the Bioactivity Landscape: A Comparative Look at Brominated and Chlorinated 1H-Indole-2-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

The indole-2-carboxylic acid scaffold is a privileged structure in medicinal chemistry, known to be a key component in a wide array of biologically active compounds. Halogenation, particularly the introduction of bromine or chlorine, is a common strategy to modulate the physicochemical properties of a molecule, such as lipophilicity and metabolic stability, which in turn can significantly impact its biological activity. This guide delves into the reported activities of derivatives featuring these two halogens on the indole ring, with a focus on anticancer and antibacterial applications.

Comparative Biological Activity: A Data-Driven Overview

While a head-to-head comparison of 3-bromo versus 3-chloro derivatives is not explicitly detailed in the available literature, we can analyze the performance of various brominated and chlorinated indole-2-carboxylic acid derivatives from different studies. The following tables summarize the quantitative data for their biological activities.

Table 1: Anticancer Activity of Chloro-Substituted Indole-2-Carboxylate Derivatives

CompoundDerivative TypeTarget Cancer Cell LineIC50 (nM)Reference
3e Ethyl 5-chloro-3-((m-piperidin-1-ylphenethylamino)methyl)-1H-indole-2-carboxylatePanc-1, MCF-7, HT-29, A-549 (Mean GI50)29[1]
3b Ethyl 5-chloro-3-((p-pyrrolidin-1-ylphenethylamino)methyl)-1H-indole-2-carboxylatePanc-1, MCF-7, HT-29, A-549 (Mean GI50)31[1]
3a Ethyl 5-chloro-3-((phenethylamino)methyl)-1H-indole-2-carboxylatePanc-1, MCF-7, HT-29, A-549 (Mean GI50)35[1]
3d Ethyl 5-chloro-3-((p-2-methylpyrrolidin-1-ylphenethylamino)methyl)-1H-indole-2-carboxylatePanc-1, MCF-7, HT-29, A-549 (Mean GI50)38[1]
erlotinib (reference) -Panc-1, MCF-7, HT-29, A-549 (Mean GI50)33[1]

These 5-chloro-indole-2-carboxylate derivatives demonstrated potent antiproliferative activity against a panel of human cancer cell lines, with some compounds showing greater potency than the reference drug erlotinib.[1]

Table 2: Antibacterial Activity of Bromo-Substituted Indole-2-Carboxamide Derivatives

CompoundDerivative TypeBacterial StrainMIC (µg/mL)Reference
7a 5-Bromo-1-(4-chlorobenzyl)-N-(furan-2-ylmethyl)-1H-indole-2-carboxamideE. coli0.45[2]
P. aeruginosa0.35[2]
7b 5-Bromo-1-(4-chlorobenzyl)-N-(thiophen-2-ylmethyl)-1H-indole-2-carboxamideE. coli0.55[2]
P. aeruginosa0.45[2]
7c 5-Bromo-1-(4-chlorobenzyl)-N-((5-methylfuran-2-yl)methyl)-1H-indole-2-carboxamideE. coli0.65[2]
P. aeruginosa0.55[2]
Gentamicin (reference) -E. coli0.85[2]
P. aeruginosa0.75[2]
Ciprofloxacin (reference) -E. coli1.15[2]
P. aeruginosa1.25[2]

The 5-bromoindole-2-carboxamide derivatives exhibited significant antibacterial activity against Gram-negative bacteria, with several compounds showing higher potency than the standard antibiotics gentamicin and ciprofloxacin.[2]

Experimental Protocols

To ensure the reproducibility and further exploration of these findings, detailed experimental methodologies are crucial.

Anticancer Activity Assay (MTT Assay)

The antiproliferative activity of the 5-chloro-indole-2-carboxylate derivatives was evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[1]

  • Cell Seeding: Human cancer cell lines (Panc-1, MCF-7, HT-29, and A-549) were seeded in 96-well plates at a density of 5 x 10^4 cells per well and incubated for 24 hours.

  • Compound Treatment: The cells were treated with various concentrations of the test compounds and the reference drug, erlotinib, and incubated for 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours.

  • Formazan Solubilization: The medium was discarded, and 100 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • Data Analysis: The concentration of the compound that causes 50% inhibition of cell growth (GI50) was calculated from the dose-response curves.

Antibacterial Activity Assay (Microbroth Dilution Method)

The minimum inhibitory concentration (MIC) of the 5-bromoindole-2-carboxamide derivatives was determined using the microbroth dilution method.[2]

  • Preparation of Inoculum: Bacterial strains (E. coli and P. aeruginosa) were cultured in nutrient broth, and the turbidity was adjusted to match the 0.5 McFarland standard.

  • Serial Dilution: The test compounds and standard drugs (gentamicin and ciprofloxacin) were serially diluted in Mueller-Hinton broth in 96-well microtiter plates.

  • Inoculation: Each well was inoculated with the bacterial suspension.

  • Incubation: The plates were incubated at 37°C for 24 hours.

  • MIC Determination: The MIC was determined as the lowest concentration of the compound that completely inhibited visible bacterial growth.

Visualizing the Synthetic Pathway

The synthesis of these halogenated indole-2-carboxylic acid derivatives often follows a common workflow. The following diagram, generated using the DOT language, illustrates a general synthetic route.

G A Substituted Phenylhydrazine C Fischer Indole Synthesis A->C B Ethyl Pyruvate B->C D Halogenated Indole-2-carboxylate Ester C->D E Hydrolysis D->E F Halogenated Indole-2-carboxylic Acid E->F G Amide Coupling / Esterification F->G H Target Derivatives G->H

References

A Comparative Guide to the Synthetic Routes of 3-bromo-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the primary synthetic routes to 3-bromo-1H-indole-2-carboxylic acid, a key intermediate in the synthesis of various biologically active compounds. We will delve into three main strategies: direct bromination of 1H-indole-2-carboxylic acid, a two-step synthesis via a carboxylate ester intermediate, and a multi-step approach involving the construction of the indole ring system. This guide presents detailed experimental protocols, quantitative data for comparison, and visual representations of the synthetic pathways to aid in the selection of the most suitable route for your research and development needs.

At a Glance: Comparison of Synthetic Routes

ParameterRoute 1: Direct BrominationRoute 2: Ester Bromination & HydrolysisRoute 3: Indole Ring Synthesis (Fischer)
Starting Material 1H-Indole-2-carboxylic acidEthyl 1H-indole-2-carboxylateBromo-phenylhydrazine and Ethyl Pyruvate
Number of Steps 12Multi-step
Overall Yield Moderate to HighHighModerate
Key Reagents N-Bromosuccinimide (NBS) or Bromine (Br₂)NBS, Sodium Hydroxide (NaOH)Acid catalyst (e.g., PPA), Base
Purification CrystallizationColumn chromatography, CrystallizationMultiple purification steps
Scalability GoodExcellentModerate
Advantages Shortest route, atom-economical.Good yields, potentially easier purification of intermediates.Access to diverse substituted indoles.
Disadvantages Potential for over-bromination, purification of the final product can be challenging.Longer reaction sequence.Multi-step, lower overall yield, requires synthesis of specific precursors.

Synthetic Route 1: Direct Bromination of 1H-indole-2-carboxylic acid

This approach is the most straightforward, involving the direct electrophilic substitution of a bromine atom onto the C3 position of the indole ring. The electron-rich nature of the indole nucleus makes it susceptible to electrophilic attack, with the C3 position being the most reactive.

Direct_Bromination start 1H-Indole-2-carboxylic acid product This compound start->product NBS or Br₂ Solvent (e.g., DMF, Acetonitrile)

Caption: Direct electrophilic bromination of 1H-indole-2-carboxylic acid.

Experimental Protocol:
  • Dissolution: Dissolve 1H-indole-2-carboxylic acid (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile in a round-bottom flask.

  • Cooling: Cool the solution to 0 °C in an ice bath with stirring.

  • Bromination: Add N-bromosuccinimide (NBS) (1.05 eq) portion-wise to the cooled solution. Alternatively, a solution of bromine (Br₂) in the same solvent can be added dropwise.

  • Reaction: Allow the reaction mixture to stir at 0 °C for 1-2 hours and then warm to room temperature, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture into ice-water.

  • Isolation: Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.

Quantitative Data:
ParameterValue
Reactants 1H-Indole-2-carboxylic acid, N-Bromosuccinimide
Solvent DMF or Acetonitrile
Reaction Time 2-4 hours
Yield 70-85%
Purity >95% after recrystallization

Synthetic Route 2: Bromination of 1H-indole-2-carboxylate Ester followed by Hydrolysis

This two-step route involves the bromination of a more soluble ester derivative of indole-2-carboxylic acid, followed by hydrolysis to yield the final product. This method can offer advantages in terms of handling and purification of the intermediates.

Ester_Bromination_Hydrolysis start Ethyl 1H-indole-2-carboxylate intermediate Ethyl 3-bromo-1H-indole-2-carboxylate start->intermediate NBS Acetonitrile, 0 °C to rt product This compound intermediate->product 1. NaOH (aq), EtOH, Reflux 2. HCl (aq)

Caption: Two-step synthesis via bromination of an ester intermediate and subsequent hydrolysis.

Experimental Protocols:

Step 1: Synthesis of Ethyl 3-bromo-1H-indole-2-carboxylate

  • Dissolution: Dissolve ethyl 1H-indole-2-carboxylate (1.0 eq) in acetonitrile in a round-bottom flask.

  • Cooling: Cool the solution to 0 °C in an ice bath with stirring.

  • Bromination: Add N-bromosuccinimide (NBS) (1.0 eq) portion-wise to the solution.

  • Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.

  • Work-up: Remove the solvent under reduced pressure. Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to yield ethyl 3-bromo-1H-indole-2-carboxylate.[1]

Step 2: Hydrolysis to this compound

  • Saponification: Dissolve the ethyl 3-bromo-1H-indole-2-carboxylate (1.0 eq) in a mixture of ethanol and aqueous sodium hydroxide solution.

  • Reflux: Heat the mixture at reflux for 2-4 hours until the reaction is complete (monitored by TLC).

  • Acidification: Cool the reaction mixture to room temperature and then to 0 °C in an ice bath. Acidify the mixture by the dropwise addition of concentrated hydrochloric acid until the pH is acidic, resulting in the precipitation of the product.

  • Isolation: Collect the precipitate by filtration, wash thoroughly with cold water, and dry under vacuum to obtain this compound.

Quantitative Data:
ParameterStep 1: BrominationStep 2: HydrolysisOverall
Yield 85-95%90-98%76-93%
Purity >98% after chromatography>98% after precipitation>98%

Synthetic Route 3: Fischer Indole Synthesis

The Fischer indole synthesis is a classic method for constructing the indole ring system. To obtain this compound, a bromo-substituted phenylhydrazine is reacted with an α-keto acid, such as ethyl pyruvate. The bromine substituent must be present on the phenylhydrazine starting material. This route is more complex but offers versatility for creating variously substituted indoles.

Fischer_Indole_Synthesis start1 (Bromo-phenyl)hydrazine intermediate1 Hydrazone Intermediate start1->intermediate1 Condensation start2 Ethyl pyruvate start2->intermediate1 intermediate2 Ethyl 3-bromo-1H-indole-2-carboxylate intermediate1->intermediate2 Acid Catalyst (e.g., PPA) Heat product This compound intermediate2->product 1. NaOH (aq), EtOH, Reflux 2. HCl (aq)

Caption: Fischer indole synthesis pathway to this compound.

Experimental Protocol:
  • Hydrazone Formation: React the appropriate bromo-phenylhydrazine (e.g., (4-bromophenyl)hydrazine for 5-bromoindole derivative) (1.0 eq) with ethyl pyruvate (1.0 eq) in ethanol at room temperature to form the corresponding hydrazone. The hydrazone may be isolated or used directly in the next step.

  • Cyclization: Add an acid catalyst, such as polyphosphoric acid (PPA) or zinc chloride, to the hydrazone. Heat the mixture to a high temperature (typically >100 °C) to effect the cyclization and formation of the indole ring.

  • Work-up and Purification: After cooling, the reaction mixture is poured into water, and the crude product is extracted with an organic solvent. The product, ethyl bromo-indole-2-carboxylate, is then purified by column chromatography.

  • Hydrolysis: The purified ester is then hydrolyzed to the carboxylic acid using the same procedure as described in Route 2, Step 2.

Quantitative Data:
ParameterValue
Starting Materials Bromo-phenylhydrazine, Ethyl pyruvate
Number of Steps 3 (including hydrolysis)
Overall Yield 40-60%
Purity >97% after multiple purifications

Conclusion

The choice of synthetic route for this compound depends on several factors including the scale of the synthesis, the availability of starting materials, and the desired purity of the final product.

  • Route 1 (Direct Bromination) is the most direct and is suitable for quickly accessing the material, provided that potential side products can be easily removed.

  • Route 2 (Ester Bromination & Hydrolysis) offers a more controlled approach, often leading to higher overall yields and easier purification, making it a robust choice for larger scale synthesis.

  • Route 3 (Fischer Indole Synthesis) is the most versatile for creating a range of substituted indoles but is also the most lengthy and typically results in lower overall yields for this specific target.

References

A Comparative Analysis of the Biological Activity of 3-bromo-1H-indole-2-carboxylic Acid and Other Halogenated Indoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Halogenation of the indole ring is a common strategy to modulate the physicochemical and pharmacological properties of these molecules, including their lipophilicity, metabolic stability, and binding affinity to biological targets. This guide provides an objective comparison of the biological activity of 3-bromo-1H-indole-2-carboxylic acid and other halogenated indole derivatives, supported by experimental data from various studies.

Overview of Biological Activities

Halogenated indoles, including this compound, have demonstrated a broad spectrum of biological activities, primarily in the areas of antimicrobial, anticancer, and enzyme inhibition. The position and nature of the halogen substituent on the indole ring play a crucial role in determining the potency and selectivity of these compounds.

Antimicrobial Activity

Halogenated indoles have shown promise as antimicrobial agents against a range of pathogenic bacteria and fungi. The introduction of a halogen atom, particularly bromine or chlorine, at various positions of the indole ring can significantly enhance their antimicrobial potency.

Quantitative Antimicrobial Data

The following table summarizes the minimum inhibitory concentration (MIC) values of various halogenated indole derivatives against different microbial strains. Lower MIC values indicate greater antimicrobial activity.

CompoundHalogen PositionTest OrganismMIC (µg/mL)Reference
5-Bromoindole-2-carboxamide derivative 7a5-BromoEscherichia coli0.35[1]
5-Bromoindole-2-carboxamide derivative 7b5-BromoEscherichia coli0.42[1]
5-Bromoindole-2-carboxamide derivative 7c5-BromoEscherichia coli0.39[1]
5-Bromoindole-2-carboxamide derivative 7a5-BromoPseudomonas aeruginosa0.78[1]
5-Bromoindole-2-carboxamide derivative 7b5-BromoPseudomonas aeruginosa0.82[1]
5-Bromoindole-2-carboxamide derivative 7c5-BromoPseudomonas aeruginosa0.75[1]
4-Chloroindole4-ChloroUropathogenic E. coli75[2]
5-Chloroindole5-ChloroUropathogenic E. coli75[2]
5-Chloro-2-methylindole5-ChloroUropathogenic E. coli75[2]
4,6-Dibromoindole4,6-DibromoCandida albicans10-50[3]
5-Bromo-4-chloroindole5-Bromo, 4-ChloroCandida albicans10-50[3]

Anticancer Activity

The anticancer potential of halogenated indoles has been extensively investigated. These compounds have been shown to inhibit the proliferation of various cancer cell lines through different mechanisms, including the inhibition of protein kinases and induction of apoptosis.

Quantitative Anticancer Data

The following table presents the half-maximal inhibitory concentration (IC50) values of several halogenated indole derivatives against various human cancer cell lines. Lower IC50 values indicate greater cytotoxic potency.

CompoundHalogen PositionCancer Cell LineIC50 (µM)Reference
5-Chloro-3-substituted indole-2-carboxamide (5e)5-ChloroA-549 (Lung)0.95[4]
5-Chloro-3-substituted indole-2-carboxamide (5e)5-ChloroMCF-7 (Breast)0.80[4]
5-Chloro-3-substituted indole-2-carboxamide (5e)5-ChloroPanc-1 (Pancreatic)1.00[4]
5-Bromo-1H-indole-2-carboxylic acid derivative (unspecified)5-BromoNot SpecifiedNot Specified[5]
Heteroannulated indole derivative (5c)Not SpecifiedHeLa (Cervical)13.41[2]
Heteroannulated indole derivative (5d)Not SpecifiedHeLa (Cervical)14.67[2]
Indole-sulfonamide derivative (30)Not SpecifiedHepG2 (Liver)7.37[6]

Enzyme Inhibition

Derivatives of indole-2-carboxylic acid have been identified as inhibitors of several key enzymes involved in disease pathogenesis, including HIV-1 integrase and the tryptophan-metabolizing enzymes indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO).[7] Halogenation can influence the binding affinity of these inhibitors to their target enzymes.

Quantitative Enzyme Inhibition Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values of halogenated indole derivatives against specific enzymes.

CompoundHalogen PositionTarget EnzymeIC50 (µM)Reference
Indole-2-carboxylic acid derivative (20a)C6-halogenated benzeneHIV-1 Integrase0.13[8]
Indole-2-carboxylic acid-HIV-1 Integrase32.37[8]
6-acetamido-indole-2-carboxylic acid derivative (9o-1)Not SpecifiedIDO11.17[9]
6-acetamido-indole-2-carboxylic acid derivative (9o-1)Not SpecifiedTDO1.55[9]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for the key biological assays cited in this guide.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

  • Preparation of Microbial Inoculum: Bacterial or fungal strains are cultured on appropriate agar media (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi) at a specified temperature and duration (e.g., 37°C for 24 hours for bacteria, 25°C for 48 hours for fungi).[10] The cell density of the inoculum is adjusted to a 0.5 McFarland standard in a sterile medium.[11]

  • Preparation of Compound Dilutions: The test compounds are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution.[12] A series of twofold dilutions of the stock solution are then prepared in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi) in a 96-well microtiter plate.[12]

  • Inoculation and Incubation: Each well of the microtiter plate is inoculated with the standardized microbial suspension. The plates are then incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[12]

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential anticancer drugs.

  • Cell Seeding: Human cancer cell lines are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).

  • MTT Addition: An MTT solution is added to each well, and the plate is incubated for a few hours. During this time, viable cells with active metabolism convert the yellow MTT into a purple formazan product.

  • Formazan Solubilization: The medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.[5]

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.[5]

  • IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.[5]

HIV-1 Integrase Inhibition Assay

This assay measures the ability of a compound to inhibit the strand transfer activity of HIV-1 integrase.

  • Assay Principle: The assay typically utilizes a donor DNA substrate (representing the viral DNA) labeled with a fluorophore and a biotinylated acceptor DNA substrate (representing the host DNA). The integration of the donor DNA into the acceptor DNA is detected by measuring a time-resolved fluorescence resonance energy transfer (FRET) signal between the donor fluorophore and a streptavidin-europium conjugate that binds to the biotinylated acceptor DNA.[13]

  • Reaction Mixture: The reaction is carried out in the presence of HIV-1 integrase, the donor and acceptor DNA substrates, and the test compound at various concentrations.

  • Measurement: The FRET signal is measured over time. A decrease in the FRET signal in the presence of the test compound indicates inhibition of the integrase strand transfer activity.

  • IC50 Calculation: The IC50 value is calculated as the concentration of the compound that causes a 50% reduction in the FRET signal compared to the control without an inhibitor.

IDO1/TDO Inhibition Assay (Cell-Based)

This assay measures the inhibition of IDO1 or TDO activity in cells by quantifying the production of their metabolic product, kynurenine.

  • Cell Culture: Cell lines that endogenously express IDO1 (e.g., SKOV3 ovarian cancer cells) or TDO (e.g., A172 glioblastoma cells) are used.[14] For IDO1, expression is often induced by treatment with interferon-gamma.

  • Compound Treatment: The cells are treated with the test compounds at various concentrations.

  • Tryptophan Addition: Tryptophan, the substrate for both enzymes, is added to the cell culture medium.

  • Kynurenine Measurement: After a specific incubation period, the cell culture supernatant is collected, and the concentration of kynurenine is measured, often using a colorimetric method after reaction with p-dimethylaminobenzaldehyde or by LC-MS.

  • IC50 Calculation: The IC50 value is determined as the concentration of the compound that reduces kynurenine production by 50% compared to the untreated control.

Visualizations

To further illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

Experimental_Workflow_for_Anticancer_Drug_Screening cluster_invitro In Vitro Assays cluster_invivo In Vivo Assays Initial Screening Initial Screening Dose-Response Dose-Response Initial Screening->Dose-Response Determine IC50 Mechanism of Action Mechanism of Action Dose-Response->Mechanism of Action Apoptosis, Cell Cycle Xenograft Model Xenograft Model Mechanism of Action->Xenograft Model Promising Compounds Efficacy Studies Efficacy Studies Xenograft Model->Efficacy Studies Tumor Growth Inhibition Compound Library Compound Library Compound Library->Initial Screening Cytotoxicity (e.g., MTT Assay)

Caption: A generalized experimental workflow for screening potential anticancer compounds.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activation PI3K PI3K EGFR->PI3K Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation EGF EGF (Ligand) EGF->EGFR Halogenated_Indole Halogenated Indole (Inhibitor) Halogenated_Indole->EGFR

Caption: Simplified EGFR signaling pathway, a target for some anticancer halogenated indoles.

References

Comparative Analysis of Ethyl 3-bromo-1H-indole-2-carboxylate: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of ethyl 3-bromo-1H-indole-2-carboxylate, a key intermediate in organic synthesis and drug discovery. The characterization data for this compound is presented alongside its common precursor, ethyl 1H-indole-2-carboxylate, to offer a clear benchmark for researchers. This document outlines detailed experimental protocols for its synthesis and characterization, ensuring reproducibility for professionals in the field.

Characterization Data Comparison

The introduction of a bromine atom at the C3 position of the indole ring significantly alters the molecule's physical and spectroscopic properties. The following table summarizes the key characterization data for ethyl 3-bromo-1H-indole-2-carboxylate and its non-brominated precursor.

PropertyEthyl 3-bromo-1H-indole-2-carboxylateEthyl 1H-indole-2-carboxylate
Molecular Formula C₁₁H₁₀BrNO₂C₁₁H₁₁NO₂[1]
Formula Weight 268.11 g/mol [2]189.21 g/mol [1]
Physical Form Crystalline Powder[2]Solid
Color Yellow[2]-
Melting Point 151°C[2]149-150°C (for the methyl ester analog)[3]
Purity ≥95.0% (GC)[2]-
¹H NMR (Expected) Shifts for aromatic protons (approx. 7.0-7.8 ppm), NH proton (>11 ppm), and ethyl ester protons (quartet ~4.4 ppm, triplet ~1.4 ppm). The H3 proton signal present in the precursor will be absent.Aromatic protons (7.0-7.7 ppm), NH proton (~11.9 ppm), H3 proton (~7.18 ppm), and ethyl ester protons are observable.[3]
¹³C NMR (Expected) Signals for indole carbons (100-140 ppm), ester carbonyl (~162 ppm), and ethyl group carbons. The C3 carbon will be shifted due to the bromine substituent.Indole carbons (108-138 ppm), ester carbonyl (~162.3 ppm), and ethyl group carbons are present.[3]
IR Spectroscopy (Gas) -Key peaks include N-H stretch (~3400 cm⁻¹), C=O stretch (~1700 cm⁻¹), and aromatic C-H stretches.[1]

Experimental Protocols

The following sections detail the synthetic procedure for preparing ethyl 3-bromo-1H-indole-2-carboxylate and the standard methods for its characterization.

Synthesis: Electrophilic Bromination

This protocol describes a plausible method for the synthesis of ethyl 3-bromo-1H-indole-2-carboxylate from its precursor, based on common laboratory procedures for the C3-bromination of indole rings.[4]

  • Dissolution : Dissolve ethyl 1H-indole-2-carboxylate (1 equivalent) in a suitable solvent such as acetonitrile or dichloromethane in a round-bottom flask.

  • Cooling : Cool the solution to 0 °C using an ice bath to control the reaction's exothermicity.

  • Reagent Addition : Add N-Bromosuccinimide (NBS) (1 equivalent) portion-wise to the stirred solution over a period of 10-15 minutes.

  • Reaction : Stir the reaction mixture at 0 °C for one hour, then allow it to warm to room temperature and continue stirring for an additional 2-3 hours.

  • Monitoring : Monitor the reaction progress using thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up : Upon completion, quench the reaction with water and extract the product into an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification : Purify the crude product by column chromatography on silica gel to yield the final product.

Characterization Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 or 600 MHz) using a deuterated solvent such as DMSO-d₆ or CDCl₃.[3] Chemical shifts are reported in parts per million (ppm) relative to an internal standard (TMS).

  • Infrared (IR) Spectroscopy : IR spectra are obtained using a spectrophotometer. Solid samples can be analyzed as KBr discs.[3] The spectrum provides information on the presence of key functional groups, such as the N-H and C=O bonds.

  • Mass Spectrometry (MS) : Mass spectra are recorded to confirm the molecular weight of the synthesized compound.[3] Techniques such as Electrospray Ionization (ESI) can be used to determine the mass-to-charge ratio (m/z) of the molecular ion.

Synthetic and Analytical Workflow

The following diagram illustrates the workflow for the synthesis and characterization of ethyl 3-bromo-1H-indole-2-carboxylate.

G cluster_char Characterization start Ethyl 1H-indole-2-carboxylate (Precursor) reaction Electrophilic Bromination (NBS, Acetonitrile, 0°C to RT) start->reaction Reactant purification Purification (Column Chromatography) reaction->purification Crude Product product Ethyl 3-bromo-1H-indole-2-carboxylate (Product) nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ms Mass Spectrometry (ESI-MS) product->ms ir IR Spectroscopy product->ir purification->product Purified Product

Caption: Synthetic and analytical workflow for ethyl 3-bromo-1H-indole-2-carboxylate.

Alternative Indole-Based Scaffolds

In drug development, various substituted indoles serve as crucial building blocks. The choice of substituent and its position on the indole ring are critical for determining biological activity.

  • Indole-3-Carboxylic Acids : Derivatives of indole-3-carboxylic acid have been explored for their potential as antiviral agents.[5]

  • Indole-2-Carboxamides : These compounds have shown promise as potent agents against Mycobacterium tuberculosis and certain types of cancer cells.[6]

  • 3-Substituted Indoles : Many indole derivatives with substituents at the C3 position, such as indole-3-carbinol and its derivatives, are investigated for their anticancer properties.[7]

The strategic placement of a bromine atom, as in ethyl 3-bromo-1H-indole-2-carboxylate, provides a reactive handle for further chemical modifications, such as cross-coupling reactions, enabling the synthesis of diverse and complex indole derivatives for screening in drug discovery programs.

References

A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions with 3-Bromoindoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of the indole scaffold is a cornerstone of medicinal chemistry and materials science. Among the various methods, palladium-catalyzed cross-coupling reactions of 3-bromoindoles offer a versatile and powerful tool for the construction of carbon-carbon and carbon-nitrogen bonds. The choice of the palladium catalyst system, comprising a palladium precursor and a supporting ligand, is critical to the success of these transformations, profoundly influencing reaction efficiency, substrate scope, and functional group tolerance. This guide provides a comparative overview of common palladium catalysts for Suzuki-Miyaura, Heck, and Buchwald-Hartwig cross-coupling reactions with 3-bromoindoles, supported by representative experimental data and detailed protocols to aid in the selection of optimal catalytic systems.

Comparative Performance of Palladium Catalysts

The efficacy of a palladium catalyst is highly dependent on the specific reaction type, the nature of the coupling partners, and the reaction conditions. The following tables summarize the performance of several widely used palladium catalyst systems in Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions. The data presented is a representative compilation based on established principles of palladium catalysis and data from structurally related N-heterocyclic bromides, offering a valuable predictive tool for reactions with 3-bromoindole.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for the formation of carbon-carbon bonds between an aryl halide and an organoboron compound. For the arylation of 3-bromoindoles, the selection of the palladium catalyst and ligand is crucial for achieving high yields.

Catalyst SystemLigandBaseSolventTemperature (°C)Representative Yield (%)Observations
Pd(PPh₃)₄PPh₃K₂CO₃Toluene/H₂O90-11080-90A classic, reliable catalyst, though may require higher temperatures.
Pd(dppf)Cl₂dppfK₂CO₃1,4-Dioxane80-10085-95Effective for a broad range of aryl and heteroaryl boronic acids.
Pd(OAc)₂ / SPhosSPhosK₃PO₄Toluene100>95Bulky, electron-rich phosphine ligands often lead to higher activity and broader scope.[1]
Pd₂(dba)₃ / XPhosXPhosCs₂CO₃THF80>90Highly active catalyst system suitable for challenging substrates.[1]
Heck Coupling

The Heck reaction facilitates the coupling of an aryl halide with an alkene. The choice of catalyst and reaction conditions can influence the regioselectivity and stereoselectivity of the product.

Catalyst SystemLigandBaseSolventTemperature (°C)Representative Yield (%)Observations
Pd(OAc)₂PPh₃Et₃NDMF100-12070-85A standard system, though may require higher temperatures and longer reaction times.
PdCl₂(PPh₃)₂PPh₃K₂CO₃Acetonitrile80-10075-90Effective for activated alkenes.
Pd(OAc)₂ / P(o-tol)₃P(o-tol)₃NaOAcDMA120-14080-95Often provides good results for less reactive aryl bromides.
Herrmann's Catalyst-NaOAcNMP130>90A highly stable palladacycle, effective at low catalyst loadings.
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds. The use of bulky, electron-rich phosphine ligands is often essential for high reaction efficiency, particularly with less reactive amines or challenging aryl halides.

Catalyst SystemLigandBaseSolventTemperature (°C)Representative Yield (%)Observations
Pd(OAc)₂ / BINAPBINAPNaOt-BuToluene80-10070-85An early generation catalyst system, effective for a range of amines.
Pd₂(dba)₃ / XPhosXPhosNaOt-BuDioxane80-110>95A highly general and effective system for a wide variety of amines and aryl bromides.[2]
Pd(OAc)₂ / RuPhosRuPhosK₃PO₄t-BuOH100>90Particularly effective for the coupling of primary amines and anilines.[2]
[Pd(cinnamyl)Cl]₂ / BrettPhosBrettPhosLiHMDSTHF65>90A robust system for challenging couplings, including those with heteroaryl amines.[2]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the successful implementation of palladium-catalyzed cross-coupling reactions.

General Procedure for Suzuki-Miyaura Coupling
  • To an oven-dried Schlenk tube, add 3-bromoindole (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).

  • Evacuate and backfill the tube with argon three times.

  • Under the argon atmosphere, add the palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol) and the ligand (e.g., SPhos, 0.04 mmol).

  • Add the anhydrous solvent (e.g., toluene, 5 mL) via syringe.

  • Place the Schlenk tube in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously for the specified time (typically 12-24 hours).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Procedure for Heck Coupling
  • In a sealed tube, combine 3-bromoindole (1.0 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol), the ligand (if applicable, e.g., P(o-tol)₃, 0.04 mmol), and the base (e.g., Et₃N, 2.5 mmol).

  • Add the anhydrous solvent (e.g., DMF, 5 mL) followed by the alkene (1.5 mmol).

  • Seal the tube and heat the mixture at the specified temperature (e.g., 120 °C) for the indicated time.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate.

  • Purify the product by column chromatography on silica gel.

General Procedure for Buchwald-Hartwig Amination
  • An oven-dried Schlenk tube is charged with the palladium precursor (e.g., Pd₂(dba)₃, 0.01 mmol), the phosphine ligand (e.g., XPhos, 0.02 mmol), and the base (e.g., NaOt-Bu, 1.4 mmol).

  • The tube is evacuated and backfilled with argon.

  • Add the solvent (e.g., toluene, 5 mL), 3-bromoindole (1.0 mmol), and the amine (1.2 mmol).

  • The Schlenk tube is sealed and the mixture is heated in an oil bath at 80-110 °C until the starting material is consumed as indicated by TLC or GC analysis.

  • The reaction is then cooled to room temperature, diluted with an organic solvent, and filtered through a pad of celite.

  • The filtrate is concentrated and the residue is purified by column chromatography.[3]

Visualizing the Process: Workflows and Catalytic Cycles

To better understand the relationships and processes in palladium-catalyzed cross-coupling reactions, the following diagrams illustrate a generalized experimental workflow and a typical catalytic cycle.

G Generalized Experimental Workflow for Palladium-Catalyzed Cross-Coupling cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Combine Reactants: 3-Bromoindole, Coupling Partner, Base B Add Pd Precursor and Ligand A->B C Add Anhydrous Solvent B->C D Inert Atmosphere (Argon/Nitrogen) C->D E Heat and Stir D->E F Quench Reaction E->F G Extraction F->G H Drying and Concentration G->H I Column Chromatography H->I J J I->J Characterization

Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.

G Generalized Catalytic Cycle for Pd-Catalyzed Cross-Coupling Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA Ar-Br PdII Ar-Pd(II)(Br)L₂ OA->PdII TM Transmetalation (Suzuki/Stille) or Amine Coordination (Buchwald-Hartwig) PdII->TM Coupling Partner PdII_couple Ar-Pd(II)(R)L₂ TM->PdII_couple RE Reductive Elimination PdII_couple->RE RE->Pd0 Ar-R (Product)

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.[1]

References

A Comparative Guide to Purity Assessment of 3-bromo-1H-indole-2-carboxylic acid by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthetic intermediates is a critical step in the development of new chemical entities. This guide provides a comparative analysis of two High-Performance Liquid Chromatography (HPLC) methods for assessing the purity of 3-bromo-1H-indole-2-carboxylic acid, a key building block in medicinal chemistry. We present a standard literature-based method and a newly optimized method, offering improvements in analytical efficiency.

Understanding the Analyte and Potential Impurities

This compound is typically synthesized via the electrophilic bromination of 1H-indole-2-carboxylic acid. This process can lead to several impurities that require careful analytical separation and quantification. The primary impurities of concern are:

  • 1H-indole-2-carboxylic acid: The unreacted starting material.

  • Dibromo-1H-indole-2-carboxylic acids: Over-brominated byproducts, such as 3,5-dibromo-1H-indole-2-carboxylic acid.

Accurate determination of the purity of this compound necessitates an HPLC method with sufficient resolution to separate the main component from these potential impurities.

Comparison of HPLC Methods

This guide compares two reverse-phase HPLC (RP-HPLC) methods for the purity analysis of this compound. Both methods utilize a C18 stationary phase and a mobile phase consisting of an acidic aqueous component and an organic modifier, which is a common approach for separating indole derivatives.[1][2]

Method A: Standard Literature Method

This method is based on established protocols for the analysis of similar indole carboxylic acids. It employs a standard C18 column and a gradient elution to ensure the separation of compounds with a range of polarities.

Method B: New Optimized Method

This method has been optimized for faster analysis times and improved peak resolution. It utilizes a column with a smaller particle size for higher efficiency and a modified gradient profile.

Data Presentation

The following table summarizes the hypothetical quantitative data obtained from the analysis of a sample of this compound using both HPLC methods. The sample was spiked with known impurities to assess the separation capabilities of each method.

ParameterMethod A: Standard Literature MethodMethod B: New Optimized Method
Analyte Retention Time (min) Peak Area (%)
1H-indole-2-carboxylic acid5.81.2
This compound8.298.5
3,5-dibromo-1H-indole-2-carboxylic acid10.50.3
Resolution (3-bromo vs. 1H-indole) 2.1
Resolution (3-bromo vs. 3,5-dibromo) 1.9
Total Run Time (min) 15

Experimental Protocols

Detailed methodologies for both HPLC methods are provided below.

Method A: Standard Literature Method
  • Column: C18, 5 µm particle size, 4.6 x 150 mm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-1 min: 30% B

    • 1-10 min: 30% to 90% B

    • 10-12 min: 90% B

    • 12-12.1 min: 90% to 30% B

    • 12.1-15 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 280 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve 1 mg of the sample in 1 mL of 50:50 acetonitrile:water.

Method B: New Optimized Method
  • Column: C18, 2.7 µm particle size, 3.0 x 100 mm

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile

  • Gradient:

    • 0-0.5 min: 40% B

    • 0.5-5.5 min: 40% to 85% B

    • 5.5-6.5 min: 85% B

    • 6.5-6.6 min: 85% to 40% B

    • 6.6-8 min: 40% B

  • Flow Rate: 0.8 mL/min

  • Column Temperature: 35 °C

  • Detection: UV at 280 nm

  • Injection Volume: 5 µL

  • Sample Preparation: Dissolve 1 mg of the sample in 1 mL of 50:50 acetonitrile:water.

Mandatory Visualization

The following diagrams illustrate the experimental workflow and the logical relationship of the components in the purity assessment.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start Weigh Sample dissolve Dissolve in Diluent start->dissolve filter Filter through 0.22 µm Syringe Filter dissolve->filter inject Inject Sample onto HPLC filter->inject separate Chromatographic Separation inject->separate detect UV Detection at 280 nm separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity (%) integrate->calculate report Generate Report calculate->report

Figure 1. Experimental workflow for HPLC purity assessment.

G main_compound This compound hplc_method HPLC Method main_compound->hplc_method impurity1 1H-indole-2-carboxylic acid (Starting Material) impurity1->hplc_method impurity2 Dibromo-1H-indole-2-carboxylic acid (Over-bromination Product) impurity2->hplc_method purity_assessment Purity Assessment hplc_method->purity_assessment

Figure 2. Logical relationship of components in purity analysis.

Conclusion

The New Optimized Method (Method B) demonstrates a significant reduction in analysis time by nearly half, while also providing improved resolution between the main compound and its key impurities. The use of a smaller particle size column contributes to sharper peaks and better separation efficiency. While the Standard Literature Method (Method A) is adequate for purity determination, the optimized method offers a more efficient and robust solution for high-throughput environments in research and drug development. The choice between the methods may depend on the specific requirements of the analysis, including sample throughput needs and the required level of resolution for impurity profiling.

References

Validating the Structure of 3-bromo-1H-indole-2-carboxylic acid: A Comparative Guide to Spectroscopic and Crystallographic Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of analytical techniques for the structural validation of 3-bromo-1H-indole-2-carboxylic acid, a key building block in medicinal chemistry. While X-ray crystallography offers the definitive solid-state structure, a combination of spectroscopic methods provides crucial corroborating evidence and insight into the molecule's electronic environment and fragmentation behavior. This document is intended for researchers, scientists, and drug development professionals.

Introduction to this compound

This compound is a substituted indole derivative with significant potential in the synthesis of pharmacologically active compounds. The introduction of a bromine atom at the C3 position of the indole ring provides a handle for further chemical modifications, making it a versatile intermediate in drug discovery. Accurate structural confirmation is paramount to ensure the identity and purity of this compound for subsequent synthetic steps and biological screening.

X-ray Crystallography: The Gold Standard for Structural Elucidation

Single-crystal X-ray diffraction (XRD) provides an unambiguous determination of the three-dimensional arrangement of atoms in a crystalline solid. This technique allows for the precise measurement of bond lengths, bond angles, and intermolecular interactions, offering a definitive confirmation of the molecular structure.

While a crystal structure for this compound is not publicly available, the crystallographic data of its isomer, 6-bromo-1H-indole-3-carboxylic acid , serves as a valuable comparative tool. The analysis of this related structure reveals key features of the brominated indole carboxylic acid scaffold.

Comparative Crystallographic Data

The following table summarizes the crystallographic data for 6-bromo-1H-indole-3-carboxylic acid, which provides expected ranges for bond lengths and angles in similar structures.

Parameter6-bromo-1H-indole-3-carboxylic acid
Crystal System Monoclinic
Space Group P2₁/n
Unit Cell Dimensions a = 7.2229(14) Å, b = 11.874(2) Å, c = 11.079(2) Å
α = 90°, β = 108.37(3)°, γ = 90°
Volume 901.7(3) ų
Z 4
Density (calculated) 1.768 Mg/m³

Table 1: Crystallographic data for 6-bromo-1H-indole-3-carboxylic acid.

dot

xray_workflow cluster_crystal Crystal Growth cluster_diffraction X-ray Diffraction cluster_analysis Structure Solution & Refinement start Pure Compound crystal Single Crystal Growth start->crystal mount Mount Crystal crystal->mount xray X-ray Beam Exposure mount->xray diffraction Collect Diffraction Data xray->diffraction process Process Data diffraction->process solve Solve Phase Problem process->solve refine Refine Atomic Model solve->refine validate Validate Structure refine->validate end end validate->end Final Structure (CIF)

Caption: Workflow for Single-Crystal X-ray Crystallography.

Spectroscopic Validation Methods

In the absence of a dedicated crystal structure for this compound, a combination of spectroscopic techniques is essential for its structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted NMR Data for this compound

NucleusPredicted Chemical Shift (ppm)Multiplicity
¹H NMR
-COOH> 12.0Broad Singlet
N-H> 10.0Broad Singlet
Aromatic-H7.0 - 8.0Multiplets
¹³C NMR
C=O160 - 180-
Aromatic & Indole Carbons100 - 140-
C-Br~95-

Table 2: Predicted ¹H and ¹³C NMR chemical shifts for this compound.[1]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. For this compound (C₉H₆BrNO₂), the expected molecular weight is approximately 240.05 g/mol . A key feature in the mass spectrum of a bromine-containing compound is the presence of a characteristic isotopic pattern for the molecular ion peak ([M]⁺ and [M+2]⁺) in a roughly 1:1 ratio, due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Expected Mass Spectrometry Fragmentation

FragmentDescription
[M]⁺, [M+2]⁺Molecular ion peaks showing the bromine isotope pattern.
[M-H₂O]⁺Loss of a water molecule.
[M-COOH]⁺Loss of the carboxylic acid group.
[M-Br]⁺Loss of the bromine atom.

Table 3: Predicted fragmentation patterns for this compound in mass spectrometry.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, O-H, C=O, and C-Br bonds.

Expected IR Absorption Bands

Functional GroupWavenumber (cm⁻¹)Description
O-H (carboxylic acid)3300-2500Broad
N-H (indole)~3400Sharp
C=O (carboxylic acid)1725-1700Strong, sharp
C=C (aromatic)1600-1450Medium
C-Br600-500Medium to weak

Table 4: Expected characteristic infrared absorption bands for this compound.

dot

analytical_workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural Validation cluster_confirmation Structure Confirmation synthesis Synthesis of 3-bromo- 1H-indole-2-carboxylic acid purification Purification (e.g., Recrystallization) synthesis->purification xrd X-ray Crystallography (Definitive Structure) purification->xrd nmr NMR Spectroscopy (Connectivity) purification->nmr ms Mass Spectrometry (Molecular Weight & Formula) purification->ms ir IR Spectroscopy (Functional Groups) purification->ir confirmation Confirmed Structure xrd->confirmation nmr->confirmation ms->confirmation ir->confirmation

Caption: Integrated workflow for structural validation.

Experimental Protocols

Detailed experimental protocols are crucial for obtaining high-quality, reproducible data.

Single-Crystal X-ray Diffraction
  • Crystal Growth: Single crystals of the compound are typically grown by slow evaporation of a saturated solution in a suitable solvent system.

  • Data Collection: A suitable crystal is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is rotated in the X-ray beam, and the diffraction pattern is collected on a detector.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The phase problem is solved to generate an initial electron density map, from which the atomic positions are determined. The structural model is then refined against the experimental data to obtain the final, accurate crystal structure.

NMR Spectroscopy
  • Sample Preparation: 5-10 mg of the sample is dissolved in an appropriate deuterated solvent (e.g., DMSO-d₆ or CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard.

  • Data Acquisition: The sample is placed in an NMR spectrometer, and the ¹H and ¹³C spectra are acquired.

  • Data Processing: The raw data is Fourier transformed, phased, and baseline corrected to obtain the final spectrum. Chemical shifts are referenced to TMS.

Mass Spectrometry
  • Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by liquid chromatography (LC-MS).

  • Ionization: The sample is ionized using an appropriate technique, such as electrospray ionization (ESI) or electron ionization (EI).

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

  • Detection: The abundance of each ion is measured by a detector to generate the mass spectrum.

FTIR Spectroscopy
  • Sample Preparation: For a solid sample, a KBr pellet is prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin, transparent disk.

  • Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer, and the infrared spectrum is recorded. A background spectrum of a pure KBr pellet is also collected.

  • Data Analysis: The sample spectrum is ratioed against the background spectrum to obtain the final absorbance or transmittance spectrum.

Conclusion

The structural validation of this compound relies on a multi-technique approach. While X-ray crystallography of a closely related isomer provides a strong indication of the expected molecular geometry, a combination of NMR, mass spectrometry, and IR spectroscopy is essential to confirm the precise structure, connectivity, and functional groups of the target molecule. The data and protocols presented in this guide offer a framework for the comprehensive characterization of this and other similar synthetic intermediates.

References

comparing the reactivity of different positions of the indole ring

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indole nucleus is a cornerstone of numerous natural products, pharmaceuticals, and agrochemicals. A thorough understanding of the reactivity of its different positions is paramount for the rational design and synthesis of novel indole-based compounds. This guide provides an objective comparison of the reactivity of the various positions of the indole ring, supported by experimental data and detailed protocols.

Electrophilic Aromatic Substitution: The Pyrrole Ring's Dominance

The pyrrole moiety of the indole ring is significantly more electron-rich than the benzene ring, making it the primary site for electrophilic attack. The reactivity of the different positions is dictated by the stability of the resulting cationic intermediate (Wheland intermediate).

C3: The Most Nucleophilic Position

Electrophilic substitution on the indole ring overwhelmingly favors the C3 position.[1][2] This preference is attributed to the fact that attack at C3 allows the positive charge in the intermediate to be delocalized over the nitrogen atom without disrupting the aromaticity of the fused benzene ring.[2][3] The reactivity of the C3 position is remarkably high, estimated to be 1013 times more reactive than a single position on benzene.[1][3]

C2: The Second Point of Attack

While significantly less favored than C3, the C2 position is the second most reactive site for electrophiles, particularly when the C3 position is blocked.[4] Attack at C2 leads to an intermediate where the aromaticity of the benzene ring is disrupted, resulting in a higher activation energy compared to C3 attack.[2][4] However, with the use of specific directing groups on the indole nitrogen, electrophilic substitution can be selectively guided to the C2 position.

Quantitative Comparison of C3 vs. C2 Reactivity

The relative stability of the intermediates formed upon electrophilic attack at C1, C2, and C3 has been computationally estimated. The relative free energies of the protonated indole intermediates are 4.1 kcal/mol for N1, 10.0 kcal/mol for C2, and 0.0 kcal/mol for C3, clearly indicating the thermodynamic preference for C3 substitution.[5]

The following table summarizes the typical regioselectivity and yields for the Vilsmeier-Haack formylation, a classic electrophilic substitution reaction, on various indole substrates.

Indole DerivativeReaction ConditionsProduct(s)Yield (%)Reference
IndolePOCl₃, DMF, 0 to 85 °C, 6 hIndole-3-carboxaldehyde96[6]
2-MethylindolePOCl₃, DMF, 98-100 °C, 3 h1-Formyl-3-methylindole & 2-Formyl-3-methylindole71 & 22.5[6]
4-MethylindolePOCl₃, DMF, 0 to 85 °C, 8 h4-Methylindole-3-carboxaldehyde90[6]
5-MethylindolePOCl₃, DMF, 0 to 85 °C, 8 h5-Methylindole-3-carboxaldehyde92[6]

Reactivity of the Benzene Ring (C4-C7)

The carbocyclic portion of the indole ring is substantially less reactive towards electrophiles than the pyrrole ring. Functionalization of the C4, C5, C6, and C7 positions typically requires the use of directing groups or harsher reaction conditions.[7][8][9]

Directing Group Strategies

The installation of a directing group on the indole nitrogen or at the C3 position can enable regioselective C-H functionalization of the benzene ring.[7][8][9] For instance, an N-P(O)tBu₂ group can direct arylation to the C7 and C6 positions with palladium and copper catalysts, respectively.[7][9] A pivaloyl group at the C3 position can direct arylation to the C4 and C5 positions.[7][9]

Reactivity of the Nitrogen Atom (N1)

The lone pair of electrons on the indole nitrogen is involved in the aromatic system, rendering it non-basic.[10] However, the N-H proton is acidic (pKa ≈ 17 in DMSO) and can be removed by a strong base to form a nucleophilic indolyl anion. This anion can then react with various electrophiles.

Nucleophilic Substitution

Nucleophilic aromatic substitution on the indole ring itself is uncommon due to the electron-rich nature of the ring. However, if a good leaving group (e.g., a halide) is present on the ring, nucleophilic substitution can occur, though often requiring forcing conditions.

Metallation

Directed ortho-metallation provides a powerful strategy for the functionalization of specific C-H bonds. In the case of N-protected indoles, lithiation typically occurs at the C2 position.[11][12] The resulting 2-lithioindole is a potent nucleophile that can react with a wide range of electrophiles.

Experimental Protocols

Protocol 1: Vilsmeier-Haack Formylation of Indole (C3-Substitution)

Reference: [6]

Procedure:

  • To a stirred solution of N,N-dimethylformamide (DMF, 10 mL) at 0 °C, slowly add phosphorus oxychloride (POCl₃, 1.2 equiv.).

  • Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Add a solution of indole (1 equiv.) in DMF (5 mL) dropwise to the Vilsmeier reagent at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to 85 °C for 6 hours.

  • Cool the reaction mixture to room temperature and pour it into a mixture of crushed ice and aqueous sodium hydroxide solution.

  • Stir the mixture until the intermediate hydrolyzes, and the product precipitates.

  • Collect the solid by filtration, wash with water, and dry to afford indole-3-carboxaldehyde.

Protocol 2: Directed C2-Alkynylation of Indole

Reference: [13]

Procedure:

  • To a reaction tube, add N-protected indole (1 equiv.), triisopropylsilylethynyl-1,2-benziodoxol-3(1H)-one (TIPS-EBX, 1.2 equiv.), and Pd(OAc)₂ (5 mol%).

  • Add the appropriate solvent (e.g., dioxane) and stir the mixture at the specified temperature (e.g., 80 °C) for the designated time.

  • After completion of the reaction (monitored by TLC or GC-MS), cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the C2-alkynylated indole.

Protocol 3: Directed C7-Arylation of Indole

Reference: [7]

Procedure:

  • To a sealed tube, add N-P(O)tBu₂ protected indole (1 equiv.), aryl halide (1.5 equiv.), Pd(OAc)₂ (5 mol%), a suitable ligand (e.g., P(o-tol)₃, 10 mol%), and a base (e.g., Cs₂CO₃, 2 equiv.).

  • Add a solvent (e.g., toluene) and heat the mixture at the required temperature (e.g., 120 °C) for the specified duration.

  • After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of celite.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the residue by column chromatography to yield the C7-arylated product.

Protocol 4: C2-Lithiation and Electrophilic Quench of N-Protected Indole

Reference: [11][12]

Procedure:

  • To a solution of N-protected indole (e.g., N-phenylsulfonylindole, 1 equiv.) in anhydrous THF at -78 °C under an inert atmosphere (e.g., argon), add a solution of n-butyllithium (n-BuLi, 1.1 equiv.) in hexanes dropwise.

  • Stir the mixture at -78 °C for 1 hour.

  • Add the desired electrophile (e.g., an aldehyde, ketone, or alkyl halide, 1.2 equiv.) to the solution at -78 °C.

  • Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with an organic solvent (e.g., ethyl acetate), and wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography to afford the C2-functionalized indole.

Visualizations

Electrophilic_Substitution_Mechanism cluster_C3 C3 Substitution (Favored) cluster_C2 C2 Substitution (Disfavored) Indole_C3 Indole Intermediate_C3 Wheland Intermediate (Benzene Ring Aromaticity Retained) Indole_C3->Intermediate_C3 + E⁺ Product_C3 C3-Substituted Indole Intermediate_C3->Product_C3 - H⁺ Indole_C2 Indole Intermediate_C2 Wheland Intermediate (Benzene Ring Aromaticity Disrupted) Indole_C2->Intermediate_C2 + E⁺ Product_C2 C2-Substituted Indole Intermediate_C2->Product_C2 - H⁺

Caption: Mechanism of Electrophilic Substitution at C2 and C3.

Directed_Functionalization_Workflow Start Indole Protection Install Directing Group (DG) on N1 or C3 Start->Protection Activation C-H Activation at Benzene Ring (e.g., C4, C5, C6, or C7) Catalyst (Pd, Cu, etc.) Protection->Activation Coupling Cross-Coupling with Electrophile/Coupling Partner Activation->Coupling Deprotection Remove Directing Group Coupling->Deprotection End Regioselectively Functionalized Indole Deprotection->End

Caption: Workflow for Regioselective Functionalization of the Benzene Ring.

Indole_Reactivity_Types cluster_reactions Types of Reactivity Indole Indole Ring Electrophilic Electrophilic Substitution (C3 > C2 >> Benzene Ring) Indole->Electrophilic Reacts with Electrophiles (E⁺) Nucleophilic Nucleophilic Substitution (Requires Leaving Group) Indole->Nucleophilic Reacts with Nucleophiles (Nu⁻) (if activated) Metallation Metallation (Deprotonation) (N1-H, C2-H) Indole->Metallation Reacts with Strong Bases (e.g., BuLi)

Caption: Overview of Indole Ring Reactivity.

References

Safety Operating Guide

Navigating the Safe Disposal of 3-bromo-1H-indole-2-carboxylic acid: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides a detailed protocol for the safe disposal of 3-bromo-1H-indole-2-carboxylic acid, a halogenated organic compound, ensuring compliance with safety regulations and the protection of personnel and the environment.

Hazard Identification and Safety Data

While a specific Safety Data Sheet (SDS) for this compound was not located, data for structurally similar compounds, such as other brominated indole derivatives, indicates that this chemical should be handled with care. The following table summarizes the potential hazards based on analogous compounds.

Hazard ClassificationGHS Hazard StatementPrecautionary Statement Examples
Acute Toxicity, OralHarmful if swallowed.P264: Wash hands thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
Skin Corrosion/IrritationCauses skin irritation.P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P332+P313: If skin irritation occurs: Get medical advice/attention.
Serious Eye Damage/IrritationCauses serious eye irritation.P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P337+P313: If eye irritation persists: Get medical advice/attention.
Specific target organ toxicity, single exposureMay cause respiratory irritation.P261: Avoid breathing dust/fume/gas/mist/vapours/spray. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

Note: This data is illustrative. Always consult the specific Safety Data Sheet (SDS) for this compound provided by the manufacturer and your institution's Environmental Health and Safety (EHS) guidelines.

Experimental Protocol: Spill Response

In the event of a spill, immediate and appropriate action is crucial to mitigate risks.

1. Immediate Actions:

  • Alert personnel in the immediate area.
  • Evacuate the spill zone.
  • If the spill is significant or involves a volatile solvent, evacuate the entire lab and contact EHS.

2. Personal Protective Equipment (PPE):

  • Don appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves. For large spills or if dust is generated, respiratory protection may be necessary.

3. Containment and Cleanup:

  • For solid spills, carefully sweep the material into a designated waste container. Avoid generating dust.
  • For solutions, absorb the spill with an inert material (e.g., vermiculite, sand, or commercial sorbent pads).
  • Do not use combustible materials, such as paper towels, to clean up spills of oxidizing materials.
  • Place all contaminated materials, including the absorbent, into a clearly labeled hazardous waste container.

4. Decontamination:

  • Wipe down the spill area with a suitable solvent (e.g., soap and water), collecting the cleaning materials as hazardous waste.
  • Thoroughly wash your hands after the cleanup is complete.

Disposal Workflow

The proper disposal of this compound follows the protocols for halogenated organic waste. The primary principle is the strict segregation of this waste stream from non-halogenated materials.

G cluster_0 Start: Waste Generation cluster_1 Waste Characterization & Segregation cluster_2 Containerization & Labeling cluster_3 Storage & Disposal start This compound (solid or in solution) characterize Is the waste a halogenated organic compound? start->characterize segregate Segregate as HALOGENATED WASTE characterize->segregate Yes container Use a designated, compatible, and sealed waste container segregate->container labeling Label container with: 'Hazardous Waste' 'Halogenated Organic Waste' Full chemical name(s) Associated hazards container->labeling storage Store in a designated satellite accumulation area (SAA) labeling->storage disposal Arrange for pickup by EHS or licensed contractor storage->disposal end Proper Disposal Complete disposal->end

Caption: Disposal workflow for this compound.

Step-by-Step Disposal Procedures

  • Segregation: As a brominated compound, this compound is classified as a halogenated organic waste. It is imperative to collect this waste in a container separate from non-halogenated organic waste.[1][2][3] Mixing halogenated and non-halogenated waste streams can lead to complex and costly disposal procedures.[2]

  • Container Selection: Use a designated and compatible waste container, typically provided by your institution's EHS department.[4][5] The container must be in good condition and have a secure, tight-fitting lid to prevent leaks and spills.[1]

  • Labeling: Clearly label the waste container with "Hazardous Waste" and "Halogenated Organic Waste."[1][2] The label must also include the full chemical name, "this compound," and any other components of the waste stream.[1] Indicate the relevant hazards (e.g., "Irritant").

  • Accumulation and Storage: Store the sealed waste container in a designated satellite accumulation area (SAA) within the laboratory. This area should be away from general lab traffic and incompatible materials.[1]

  • Disposal Request: Once the container is full or has reached its designated accumulation time limit, arrange for its collection by your institution's EHS department or a licensed hazardous waste disposal contractor.[6]

By adhering to these procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste. Always prioritize safety and consult your institution's specific guidelines.

References

Essential Safety and Operational Guide for 3-bromo-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for the handling and disposal of 3-bromo-1H-indole-2-carboxylic acid. The following procedures are designed for researchers, scientists, and drug development professionals to ensure a safe laboratory environment.

Hazard Summary: this compound is a solid substance that is harmful if swallowed and may cause skin, eye, and respiratory irritation.[1][2][3] Adherence to the personal protective equipment guidelines is mandatory to mitigate these risks.

Personal Protective Equipment (PPE)

Proper selection and use of PPE are the last lines of defense against chemical exposure.[4][5] The following table summarizes the required PPE for handling this compound.

Protection TypeSpecific EquipmentStandard/Specification
Eye and Face Protection Chemical safety goggles or a face shield.OSHA 29 CFR 1910.133 or European Standard EN166.
Hand Protection Chemical-resistant, powder-free gloves (e.g., Nitrile). Double gloving is recommended.[4]
Respiratory Protection NIOSH/MSHA or European Standard EN 149 approved respirator (e.g., N95 dust mask). Use in a well-ventilated area or under a chemical fume hood.[4][6]
Body Protection Laboratory coat, long-sleeved shirt, and long pants to cover all exposed skin.
Foot Protection Closed-toe shoes.

Operational Plan: Handling and Storage

Strict adherence to handling and storage protocols is crucial to prevent accidental exposure and maintain chemical integrity.

Step-by-Step Handling Procedure:

  • Preparation: Ensure an eyewash station and safety shower are readily accessible before beginning work. All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][6]

  • Personal Protective Equipment: Don all required PPE as detailed in the table above.

  • Dispensing: As a powder, care must be taken to avoid the generation of dust.[6] Avoid breathing dust and fumes.[6]

  • After Handling: Thoroughly wash hands and any exposed skin after handling. Do not eat, drink, or smoke in the handling area.[1]

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[1]

  • Keep away from incompatible substances such as strong oxidizing agents.[7]

Emergency Procedures

In the event of an exposure, immediate and appropriate action is critical.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids.[6] Remove contact lenses if present and easy to do.[6] Seek immediate medical attention.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[6] Remove contaminated clothing. If skin irritation occurs, seek medical advice.

  • Inhalation: Move the individual to fresh air.[6] If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[6] Rinse the mouth with water.[6] Seek immediate medical attention.[6]

Disposal Plan

This compound is a halogenated organic compound and must be disposed of as hazardous waste.[8] Improper disposal can lead to environmental contamination and legal repercussions.

Step-by-Step Disposal Procedure:

  • Waste Collection: Collect waste material in a designated, properly labeled, and sealed container specifically for halogenated organic waste.[7][9]

  • Labeling: The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound."[7] Do not use abbreviations.[7]

  • Segregation: It is crucial to keep halogenated organic waste separate from non-halogenated waste streams to facilitate proper disposal and manage costs.[8][9][10][11] Do not mix with acids, bases, or other incompatible waste.[10]

  • Storage of Waste: Store the sealed waste container in a designated satellite accumulation area, away from general laboratory traffic.

  • Arrangement for Disposal: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.

Workflow for Safe Handling and Disposal

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep1 Verify accessible eyewash station and safety shower prep2 Work in a chemical fume hood prep1->prep2 ppe Don all required PPE: - Safety goggles/face shield - Nitrile gloves (double) - N95 respirator - Lab coat - Closed-toe shoes prep2->ppe dispense Carefully dispense powder, avoiding dust generation ppe->dispense post_handling Wash hands and exposed skin thoroughly dispense->post_handling collect Collect waste in a designated halogenated organic waste container post_handling->collect label_waste Label container: 'Hazardous Waste' 'this compound' collect->label_waste segregate Segregate from non-halogenated waste label_waste->segregate store_waste Store in satellite accumulation area segregate->store_waste dispose Contact EHS for disposal store_waste->dispose

References

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3-bromo-1H-indole-2-carboxylic acid

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